2-(methylamino)nicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBVURADALKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(methylamino)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-(methylamino)nicotinamide, a key scaffold in medicinal chemistry. As a derivative of nicotinamide (a form of vitamin B3), this compound and its analogues are of significant interest in the development of novel therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of this compound
Nicotinamide and its derivatives are fundamental components of cellular metabolism and signaling. The introduction of a methylamino group at the 2-position of the pyridine ring significantly alters the molecule's electronic and steric properties, opening avenues for the exploration of new biological activities. This modification can influence the compound's interaction with various enzymes and receptors, making this compound a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. The synthesis and thorough characterization of this molecule are the critical first steps in unlocking its full potential in medicinal chemistry.
Synthesis of this compound: A Guided Protocol
The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a 2-halonicotinamide precursor, typically 2-chloronicotinamide, with methylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the 2-position of the ring towards nucleophilic attack.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2-Chloronicotinamide is a commercially available and relatively inexpensive starting material. The chloro-substituent at the 2-position is a good leaving group for SNAr reactions on the electron-deficient pyridine ring.
-
Nucleophile: An aqueous solution of methylamine is a readily available and effective nucleophile for this transformation. Using an excess of methylamine can also serve as the base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction. In some cases, the reaction can also be carried out in a sealed vessel with an excess of aqueous methylamine, which acts as both the nucleophile and the solvent.
-
Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature is determined by balancing the reaction kinetics with the potential for side reactions. Microwave irradiation has also been shown to be effective in accelerating similar reactions, often leading to shorter reaction times and higher yields[1].
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-chloronicotinamide (1.0 eq) in a suitable polar aprotic solvent such as DMF (5-10 mL per gram of starting material) in a round-bottom flask, add an excess of aqueous methylamine solution (e.g., 40% w/w, 3.0-5.0 eq).
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C for 4-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a potentially faster and more efficient reaction, microwave heating at 120-140 °C for 1.5-2 hours can be employed, similar to the synthesis of related compounds[1].
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Characterization of this compound: A Self-Validating System
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The combination of various analytical techniques provides a self-validating system, where the data from each method corroborates the others.
Spectroscopic and Chromatographic Data Summary
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the methylamino group, the methyl protons, and the amide protons. |
| 13C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. |
Detailed Analysis of Characterization Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of the nuclei.
-
1H NMR (Proton NMR): The expected 1H NMR spectrum of this compound would show distinct signals for the different types of protons. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The proton on the nitrogen of the methylamino group will likely appear as a broad singlet. The three protons of the methyl group will be a sharp singlet or a doublet if coupled to the N-H proton, typically in the range of δ 2.8-3.2 ppm. The two protons of the primary amide will appear as two distinct broad singlets in the downfield region (typically δ 7.0-8.5 ppm).
-
13C NMR (Carbon NMR): The 13C NMR spectrum will provide information on the carbon framework. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbonyl carbon of the amide group is expected to be in the downfield region, typically around δ 165-175 ppm. The methyl carbon of the methylamino group will appear in the upfield region, around δ 25-35 ppm.
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected IR Absorption Bands:
-
N-H Stretching: Two bands for the primary amide (around 3350 and 3180 cm-1) and one for the secondary amine (around 3300-3500 cm-1).
-
C-H Stretching: Aromatic C-H stretching above 3000 cm-1 and aliphatic C-H stretching from the methyl group just below 3000 cm-1.
-
C=O Stretching: A strong absorption band for the amide carbonyl group, typically in the range of 1650-1680 cm-1.
-
N-H Bending: Amide N-H bending vibration around 1600-1640 cm-1.
-
C-N Stretching: Stretching vibrations for the amine and amide C-N bonds in the range of 1200-1350 cm-1.
-
Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm-1 region.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
-
Expected Mass Spectrum: For this compound (C7H9N3O), the expected exact mass would be around 151.0746 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see a prominent peak for the protonated molecule [M+H]+ at m/z 152.0824. The fragmentation pattern would likely involve the loss of the amide group or the methylamino group.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
This technical guide has outlined a robust and rational approach to the synthesis and characterization of this compound. By understanding the chemical principles behind the chosen synthetic route and employing a multi-technique approach to characterization, researchers can confidently produce and validate this important chemical entity. The detailed protocols and expected analytical data provided herein serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of new chemical space and the advancement of novel therapeutic agents.
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 2024. Available at: [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 2023. Available at: [Link]
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Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Journal of Applied Pharmaceutical Science, 2016. Available at: [Link]
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An In-depth Technical Guide to 2-(methylamino)nicotinamide: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(methylamino)nicotinamide, a substituted pyridine derivative of nicotinamide. As a member of the nicotinamide family, this compound holds potential for investigation in various biological systems, particularly in the realm of enzyme inhibition and drug discovery. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it explores potential biological activities based on the known pharmacology of related nicotinamide derivatives and outlines crucial safety and toxicological considerations. This guide is intended to serve as a foundational resource for researchers and scientists interested in the exploration and application of this compound in drug development and other scientific endeavors.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are critical for a vast array of redox reactions essential for energy production and cellular homeostasis.[2] The chemical scaffold of nicotinamide has served as a versatile platform for the development of a wide range of biologically active molecules.[3] Derivatives of nicotinamide have been investigated for their potential as anti-inflammatory, antimicrobial, and even anti-cancer agents.[3][4]
This compound is a derivative characterized by the substitution of a methylamino group at the 2-position of the pyridine ring. This structural modification has the potential to significantly alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities compared to the parent nicotinamide molecule. These changes, in turn, can influence its biological activity, offering opportunities for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound to facilitate further research and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring with a carboxamide group at the 3-position and a methylamino group at the 2-position.
Molecular Formula: C₇H₉N₃O[5]
Molecular Weight: 151.16 g/mol [5]
CAS Number: 103976-52-9[5]
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, we can infer some of its properties based on related compounds and general chemical principles.
| Property | Value | Source/Rationale |
| Melting Point | Not available. Likely a solid at room temperature. | Based on the solid nature of related compounds like 2-methylnicotinamide.[3] |
| Solubility | Expected to have some solubility in water and polar organic solvents. | The presence of the amide and amino groups should confer some polarity. The solubility of nicotinamide in water is high, and while the methylamino group may slightly decrease this, significant aqueous solubility is still anticipated.[6] |
| pKa | Not available. The pyridine nitrogen will be basic, and the methylamino group will also have a basic character. | The pKa of the pyridine nitrogen in nicotinamide is around 3.3.[6] The electron-donating methylamino group at the 2-position is expected to increase the basicity of the pyridine nitrogen. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of nicotinamide and its derivatives.[1] |
| Storage | Store at room temperature, sealed, in a dry and light-proof container.[5] | General recommendation for stable organic compounds. |
Synthesis of this compound
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position of 2-chloronicotinamide is displaced by methylamine.
Reaction:
Experimental Protocol (Hypothetical)
This protocol is a suggested starting point and would require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of methylamine (e.g., 2-3 equivalents), either as a solution in a compatible solvent or as a gas bubbled through the reaction mixture. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents), to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.
-
Amide Protons (-CONH₂): One or two broad singlets in the downfield region (typically δ 7.0-8.5 ppm), which may exchange with D₂O.
-
Methylamino Proton (-NHCH₃): A broad singlet or a quartet (if coupled to the methyl protons) that will also exchange with D₂O.
-
Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the NH proton) in the aliphatic region (typically δ 2.5-3.5 ppm).
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbons attached to the nitrogen and the substituents will have distinct chemical shifts.
-
Amide Carbonyl Carbon (-CONH₂): A signal in the downfield region (typically δ 165-175 ppm).
-
Methyl Carbon (-NHCH₃): A signal in the aliphatic region (typically δ 25-40 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad absorptions in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amide and the secondary amine.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl stretching of the amide group.
-
C=C and C=N Stretching: Absorptions in the region of 1400-1600 cm⁻¹ characteristic of the aromatic pyridine ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹ for the N-H bending of the amide.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): An ion peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the amide group, the methylamino group, and cleavage of the pyridine ring.
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied. However, based on the known activities of other nicotinamide derivatives, several potential areas of pharmacological interest can be proposed.
Enzyme Inhibition
Many nicotinamide analogs have been investigated as enzyme inhibitors. The structural similarity of this compound to nicotinamide suggests that it could interact with NAD⁺-dependent enzymes.
-
Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the methylation of nicotinamide.[11] Inhibitors of NNMT are being explored for the treatment of metabolic diseases.[11] The methylamino group at the 2-position could influence the binding of the molecule to the active site of NNMT.
-
ALKBH2 Inhibition: Some nicotinamide derivatives have been identified as inhibitors of the DNA demethylase ALKBH2, which is a potential target in cancer therapy.[12] Screening of this compound for activity against this and other related enzymes could be a fruitful area of research.
-
Sirtuin Inhibition: Nicotinamide is a known inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases involved in various cellular processes.[13] The effect of the 2-methylamino substitution on sirtuin inhibition would be of interest.
Safety and Toxicology
There is no specific toxicological data available for this compound. Therefore, a precautionary approach should be taken, and its handling should be in accordance with standard laboratory safety procedures for new chemical entities. Information from related compounds, such as nicotinamide, can provide some initial guidance.
-
Nicotinamide Toxicology: Nicotinamide is generally considered to have low toxicity.[14] The acute oral LD50 in rodents is in the range of 3-7 g/kg.[14] It is not considered to be a skin irritant or a sensitizer in clinical tests.[15] However, high doses of nicotinamide can lead to liver toxicity.[16]
-
Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a structurally interesting derivative of nicotinamide with the potential for novel biological activities. While there is a lack of specific experimental data for this compound, this technical guide has provided a comprehensive overview of its likely chemical properties, a plausible synthetic route, and its expected spectroscopic characteristics based on the well-established chemistry of related compounds. The potential for this molecule to act as an enzyme inhibitor, particularly in the context of metabolic diseases and oncology, warrants further investigation. The information presented here serves as a valuable starting point for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this compound, potentially unlocking new therapeutic opportunities.
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"2-(methylamino)nicotinamide" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(Methylamino)nicotinamide and its Core Nicotinamide Scaffold
Authored by: A Senior Application Scientist
Preamble: A Molecule of Central Importance
In the landscape of cellular biochemistry and drug discovery, the nicotinamide scaffold represents a cornerstone of fundamental processes. As a derivative, this compound is intrinsically linked to the well-established biological roles of its parent molecule, nicotinamide (also known as niacinamide). This guide provides a detailed exploration of the probable mechanism of action of this compound, grounded in the extensive research on nicotinamide and its analogues. For researchers and drug development professionals, understanding these core mechanisms is paramount for hypothesizing and validating the therapeutic potential of novel derivatives.
This document will first elucidate the foundational role of the nicotinamide core as a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). It will then delve into the direct and indirect modulatory effects on key enzymatic activities and signaling pathways that are likely influenced by the 2-(methylamino) substitution.
Part 1: The Central Axis - Nicotinamide as a Precursor to NAD+
The primary and most critical function of nicotinamide within the cell is its role as a building block for NAD+ and its phosphorylated form, NADP+. These coenzymes are indispensable for a vast array of biological processes.
The NAD+ Salvage Pathway: A Hub of Cellular Homeostasis
Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide.[1][2] This pathway is crucial for maintaining the cellular NAD+ pool, which is constantly being consumed by various enzymes.
The key steps of the NAD+ salvage pathway are as follows:
-
Conversion to Nicotinamide Mononucleotide (NMN): Nicotinamide is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3]
-
Adenylation to NAD+: NMN is then adenylated to form NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes.[1][3]
The this compound molecule, due to its structural similarity, is hypothesized to also enter this pathway, potentially being converted to a methylated analogue of NMN and subsequently NAD+. The methyl group at the 2-position could influence the efficiency of these enzymatic conversions, thereby modulating intracellular NAD+ levels.
The Indispensable Roles of NAD+ and NADP+
NAD+ and NADP+ are central to cellular metabolism and signaling:
-
Redox Reactions: NAD+ and NADH are critical cofactors for numerous oxidoreductases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, driving ATP production.[4][5]
-
Anabolic Pathways: NADPH, primarily produced in the pentose phosphate pathway, is a key reducing agent in anabolic processes such as fatty acid and nucleotide synthesis.[2]
-
Signaling Molecule: Beyond its role in redox reactions, NAD+ is a crucial substrate for several enzyme families that play key roles in cellular signaling and regulation.[1][6]
Part 2: Modulation of Key Enzyme Families
The availability of NAD+ directly impacts the activity of several classes of enzymes that consume it as a substrate. Furthermore, nicotinamide and its derivatives can directly inhibit certain enzymes.
Sirtuins: NAD+-Dependent Deacylases
Sirtuins are a family of NAD+-dependent protein deacetylases and deacylases that regulate a wide range of cellular processes, including gene expression, metabolism, DNA repair, and aging.[2] By influencing NAD+ levels, this compound can indirectly modulate sirtuin activity. A higher intracellular NAD+ concentration would be expected to enhance sirtuin function.
Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity
PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARPylation. This is critical for DNA repair, and excessive PARP activation can lead to NAD+ depletion and cell death.[5] Nicotinamide itself is a known inhibitor of PARP-1.[7] This inhibition helps to conserve cellular NAD+ pools, particularly under conditions of cellular stress and DNA damage.[8] The this compound derivative likely retains this PARP-inhibitory activity.
CD38 and CD157: Ectoenzymes and Calcium Signaling
CD38 and CD157 are cell surface enzymes that hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in intracellular calcium signaling.[9] The regulation of NAD+ availability by this compound could therefore influence these signaling pathways.
ALKBH2: A DNA Demethylase Target
Recent research has identified nicotinamide derivatives as inhibitors of ALKBH2, a DNA demethylase that is overexpressed in certain cancers.[10] Inhibition of ALKBH2 leads to an increase in DNA methylation and can have anti-proliferative and anti-migratory effects in cancer cells.[10] It is plausible that this compound could also exhibit inhibitory activity against ALKBH2 or other members of the AlkB family of dioxygenases.
Part 3: Impact on Cellular Signaling Pathways
Through its influence on NAD+ levels and direct enzyme interactions, this compound is predicted to modulate several critical signaling pathways.
NF-κB Signaling and Inflammation
The transcription factor NF-κB is a master regulator of inflammation. Nicotinamide has been shown to suppress NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[2][11] This anti-inflammatory effect is partly mediated through the inhibition of PARP-1.[7]
Oxidative Stress and Antioxidant Defense
As a precursor to NADP+, nicotinamide plays a role in the cellular antioxidant defense system. NADPH is required for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, by glutathione reductase. By bolstering the NADPH pool, nicotinamide derivatives can enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Cell Survival and Death Pathways
The maintenance of cellular NAD+ levels is critical for cell survival. Depletion of NAD+ is a key event in several forms of programmed cell death, including apoptosis and necroptosis. By preserving NAD+ pools, particularly through PARP inhibition, this compound may promote cell survival under stress conditions.[12]
Part 4: Potential Therapeutic Implications and Biological Effects
The multifaceted mechanism of action of the nicotinamide scaffold translates into a wide range of observed biological effects, which are likely to be shared or modulated by this compound.
Anti-inflammatory and Immunomodulatory Effects
The suppression of NF-κB signaling and the modulation of immune cell function through NAD+-dependent enzymes confer significant anti-inflammatory properties to nicotinamide.[13][14] These effects are relevant for a variety of inflammatory conditions.
Neuroprotection
The brain is highly dependent on NAD+ for its metabolic activity and for protection against excitotoxicity and oxidative stress. By supporting neuronal NAD+ levels and inhibiting PARP-mediated cell death, nicotinamide derivatives have shown neuroprotective potential in models of neurodegenerative diseases.[15]
Dermatological Applications
Nicotinamide is widely used in dermatology for its anti-inflammatory, antioxidant, and barrier-protective effects.[11][16] It can improve skin hydration, reduce redness, and has been shown to have benefits in conditions like acne and rosacea.[11] It also has a lightening effect on the skin by inhibiting the transfer of melanosomes.[11]
Antifungal and Antimicrobial Activity
Derivatives of 2-aminonicotinamide have been shown to possess potent antifungal activity by targeting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which disrupts cell wall integrity.[17] This suggests that modifications at the 2-position of the nicotinamide ring can lead to novel antimicrobial mechanisms.
Anticancer Potential
The inhibition of enzymes like PARP and ALKBH2, which are often dysregulated in cancer, points to the potential of nicotinamide derivatives as anticancer agents.[10] By interfering with DNA repair and epigenetic regulation, these compounds can selectively target cancer cells.
Part 5: Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Measurement of Intracellular NAD+ and NADP+ Levels
Objective: To determine if this compound treatment alters the intracellular concentrations of NAD+ and NADP(H).
Methodology:
-
Culture cells of interest (e.g., primary neurons, cancer cell lines) to the desired confluency.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells and deproteinize the lysates.
-
Use a commercially available colorimetric or fluorometric NAD/NADH or NADP/NADPH assay kit to quantify the respective nucleotide pools according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the cell lysates.
PARP Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on PARP-1 activity.
Methodology:
-
Utilize a commercially available PARP-1 activity assay kit, which typically employs a histone-coated plate and biotinylated NAD+.
-
Add recombinant PARP-1 enzyme to the wells in the presence of varying concentrations of this compound or a known PARP inhibitor (e.g., olaparib) as a positive control.
-
Initiate the reaction by adding biotinylated NAD+.
-
After incubation, detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Calculate the IC50 value for this compound.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins.
Methodology:
-
Treat cells with this compound as described above.
-
Prepare whole-cell lysates and determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against proteins of interest, such as phosphorylated and total forms of NF-κB p65, AMPK, Akt, and ERK1/2.[18]
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Diagram 1: The NAD+ Salvage Pathway and its Interconnections
Caption: The central role of this compound in NAD+ metabolism and downstream effects.
Diagram 2: Experimental Workflow for Mechanistic Validation
Caption: A structured workflow for elucidating the mechanism of action of this compound.
Conclusion
The mechanism of action of this compound is likely deeply rooted in the fundamental biochemistry of its parent molecule, nicotinamide. Its primary role is anticipated to be a modulator of the intracellular NAD+ pool, which in turn affects a wide array of cellular processes, from energy metabolism and DNA repair to inflammation and cell signaling. Furthermore, direct interactions with enzymes such as PARPs and potentially ALKBH2 could confer specific therapeutic properties. The addition of the 2-methylamino group may alter the potency, selectivity, and pharmacokinetic properties of the molecule compared to nicotinamide, warranting further investigation to fully characterize its unique biological profile. The experimental approaches outlined in this guide provide a robust framework for such investigations.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(methylamino)nicotinamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course from a Known Entity to a Novel Derivative
In the landscape of therapeutic development, the exploration of novel chemical entities often begins with a deep understanding of a well-characterized parent molecule. This guide addresses "2-(methylamino)nicotinamide," a derivative of the extensively studied nicotinamide (also known as niacinamide). As of the writing of this document, direct pharmacological or biological studies on this compound are not available in the public domain. Therefore, this technical guide adopts a hypothesis-driven approach, grounded in the established science of nicotinamide and the principles of structure-activity relationships (SAR) for its derivatives.
Our objective is to provide a robust scientific framework for initiating research into this compound. We will first establish a comprehensive baseline of nicotinamide's multifaceted roles in cellular physiology and its established therapeutic applications. Subsequently, we will extrapolate potential therapeutic targets for this compound, considering how the addition of a methylamino group at the 2-position of the pyridine ring could modulate its interaction with key biological systems. This document is intended to serve as a foundational resource, empowering researchers to design and execute logical and efficient investigations into this novel compound.
Part 1: The Therapeutic Landscape of Nicotinamide: A Foundation for Exploration
Nicotinamide is a water-soluble B-complex vitamin that plays a central role in cellular metabolism, primarily as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1][2][3]. These coenzymes are critical for a vast array of redox reactions essential for energy production, DNA repair, and cellular signaling[4][5]. The therapeutic utility of nicotinamide stems from its ability to modulate a variety of cellular processes, making it a molecule of interest in dermatology, oncology, neurodegenerative diseases, and inflammatory conditions[2][5][6].
Core Mechanisms of Nicotinamide Action
The biological effects of nicotinamide are mediated through several key pathways:
-
NAD+ Precursor and Cellular Energetics: As a primary precursor in the NAD+ salvage pathway, nicotinamide is crucial for maintaining cellular NAD+ pools. This is vital for ATP production through mitochondrial respiration and for counteracting the depletion of NAD+ that occurs during cellular stress, such as DNA damage[2][5].
-
Enzyme Inhibition: Nicotinamide acts as an inhibitor of several key enzymes, including:
-
Poly(ADP-ribose) polymerases (PARPs): PARP-1, a key DNA repair enzyme, is activated by DNA strand breaks. Its overactivation can lead to NAD+ and ATP depletion, culminating in cell death. Nicotinamide inhibits PARP-1, preserving cellular energy stores under conditions of stress[4][6].
-
Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate a wide range of cellular processes, including gene silencing, metabolism, and aging. Nicotinamide can inhibit sirtuin activity, particularly SIRT1, which has implications for cellular longevity and metabolism[7][8].
-
-
Anti-inflammatory and Antioxidant Effects: Nicotinamide exhibits anti-inflammatory properties by inhibiting the transcription of pro-inflammatory signaling molecules mediated by NF-κB[1][6]. Its role as a precursor to the antioxidant NADPH further contributes to its ability to mitigate oxidative stress[3].
Established Therapeutic Applications of Nicotinamide
The diverse mechanisms of action of nicotinamide have led to its investigation and use in a variety of clinical contexts, as summarized in the table below.
| Therapeutic Area | Key Molecular Targets/Pathways | Clinical Applications and Efficacy |
| Dermatology | PARP-1, NF-κB, ceramide biosynthesis, melanosome transfer | Treatment of acne, rosacea, and atopic dermatitis; reduction of hyperpigmentation and wrinkles; photoprotection[2][3][9][10]. |
| Oncology | DNA repair, cellular energy maintenance | Chemoprevention of non-melanoma skin cancers in high-risk individuals[11][12]. |
| Neurodegeneration | Mitochondrial function, PARP inhibition, sirtuin modulation | Investigated for neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases[5]. |
| Inflammatory Diseases | NF-κB signaling, cytokine production | Used as a steroid-sparing agent in autoimmune bullous diseases[4]. |
Part 2: this compound - A Prospective Analysis of Potential Therapeutic Targets
The introduction of a methylamino group at the 2-position of the nicotinamide ring is expected to significantly alter its electronic and steric properties, thereby influencing its biological activity. While direct evidence is lacking, we can formulate hypotheses about the potential therapeutic targets of this compound based on SAR studies of related compounds.
Hypothesized Modulation of Known Nicotinamide Targets
The 2-position of the pyridine ring is adjacent to the nitrogen atom, and substitution at this position could influence the molecule's interaction with the active sites of its target enzymes.
-
Sirtuin Inhibition: The inhibitory effect of nicotinamide on sirtuins involves the nicotinamide moiety. The addition of a methylamino group could either enhance or diminish this inhibition depending on the specific interactions within the sirtuin active site. A focused screening campaign against the different sirtuin isoforms would be a logical first step.
-
PARP Inhibition: Similarly, the interaction with PARP enzymes could be altered. The methylamino group might provide an additional hydrogen bond donor, potentially increasing the affinity for the enzyme.
-
Nicotinamide N-methyltransferase (NNMT) and Other Methyltransferases: Nicotinamide itself is a substrate for NNMT. A 2-substituted derivative might act as either a substrate or an inhibitor of this enzyme, which is implicated in metabolism and cancer[8]. The structure-activity relationships for NNMT inhibitors suggest that substitutions on the pyridine ring are critical for activity[8].
Potential for Novel Therapeutic Targets
The structural modification of nicotinamide could also impart activity against entirely new classes of targets. Research on nicotinamide derivatives has revealed a broad range of potential applications:
-
Kinase Inhibition: Derivatives of the closely related 2-aminonicotinamide have been investigated as inhibitors of VEGF-receptor tyrosine kinases, suggesting a potential role in angiogenesis-dependent diseases like cancer and age-related macular degeneration. The 2-(methylamino) group could serve as a key pharmacophore for interaction with the ATP-binding site of various kinases.
-
DNA Demethylase Inhibition: Recently, nicotinamide derivatives have been identified as potent and selective inhibitors of ALKBH2, a DNA demethylase overexpressed in some cancers like glioblastoma. This opens up the possibility that this compound could be explored for similar epigenetic modifying activities.
-
Antimicrobial and Antifungal Activity: Certain nicotinamide derivatives have demonstrated antifungal properties by disrupting the fungal cell wall[2]. The specific substitution patterns were found to be crucial for this activity[2].
The following diagram illustrates a conceptual framework for the potential divergence in therapeutic targets between nicotinamide and its 2-methylamino derivative.
Caption: Comparative therapeutic target landscape of nicotinamide and hypothesized targets for this compound.
Part 3: Experimental Workflows for Target Validation
A systematic approach is required to elucidate the biological activity of this compound. The following experimental workflow provides a logical progression from broad profiling to specific target validation.
Caption: A generalized experimental workflow for the characterization of this compound.
Step-by-Step Protocol: Kinase Inhibition Profiling
This protocol outlines a typical approach to screen for potential kinase inhibitory activity, a key hypothesized target class.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Assay (Example using ADP-Glo™ Kinase Assay):
-
Prepare kinase reaction buffer containing the kinase, its specific substrate, and ATP at its Km concentration.
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the kinase reaction mix to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a vehicle control (DMSO).
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
Include a known inhibitor for each kinase as a positive control to validate assay performance.
-
Run a no-enzyme control to determine the background signal.
-
Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.
Part 4: Concluding Remarks and Future Directions
While the therapeutic potential of this compound remains to be experimentally determined, this guide provides a scientifically rigorous framework for its investigation. By leveraging the extensive knowledge of its parent molecule, nicotinamide, and applying systematic screening and validation protocols, researchers can efficiently explore the pharmacological landscape of this novel derivative. The key to unlocking its potential lies in a methodical approach that begins with broad profiling and progressively narrows down to specific mechanisms of action. The structure-activity relationships of other nicotinamide derivatives strongly suggest that this compound is likely to possess a distinct and potentially valuable biological activity profile, warranting its further investigation as a potential therapeutic agent.
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The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI. [Link]
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What is the mechanism of Nicotinamide?. Patsnap Synapse. [Link]
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Nicotinamide. Wikipedia. [Link]
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Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central (PMC). [Link]
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Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]nicotinic_acids_in_high-temperature_water)
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2-Methylnicotinamide. PubChem. [Link]
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Niacinamide: A Multi-functional Cosmeceutical Ingredient. Practical Dermatology. [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
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Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
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1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]
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The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PubMed Central (PMC). [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health (NIH). [Link]
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Potential Alzheimer's Therapy Nicotinamide May Protect Brain Cells. Alzheimer's News Today. [Link]
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The Emergence of 2-(Methylamino)nicotinamide and Its Derivatives: A Technical Guide for Drug Discovery
Abstract
The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry. This technical guide delves into the discovery and development of a specific class of derivatives: 2-(methylamino)nicotinamide and its analogues. Initially identified through pioneering work on 2-aminonicotinamides as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, this class of compounds has since demonstrated a remarkable breadth of biological activity. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and the expanding therapeutic potential of these molecules, offering valuable insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs and present a comprehensive overview of the current landscape and future directions for this promising chemical scaffold.
The Genesis: From Nicotinamide to Targeted Kinase Inhibition
Nicotinamide, or vitamin B3, is a well-established precursor to NAD+, a critical coenzyme in cellular metabolism and energy production. Its role in maintaining cellular health is multifaceted, influencing DNA repair, inflammatory responses, and oxidative stress. The journey towards the discovery of this compound and its derivatives began with the strategic exploration of the nicotinamide core as a scaffold for developing targeted therapies.
A pivotal moment in this discovery narrative was the identification of 2-amino-nicotinamide derivatives as potent inhibitors of VEGF-receptor tyrosine kinase activity. This discovery, detailed in early patent literature, laid the groundwork for a new class of potential anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis, making VEGFR a prime target for anticancer drug development. The initial hypothesis was that the nicotinamide scaffold could be functionalized to mimic the ATP-binding site of kinases, thereby inhibiting their activity. The introduction of an amino group at the 2-position of the pyridine ring was a key structural modification that led to this breakthrough.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound and its derivatives typically follows a convergent strategy, starting with the preparation of the 2-aminonicotinic acid core, followed by amide bond formation and further derivatization.
Synthesis of 2-(Methylamino)nicotinic Acid
A common and efficient method for the synthesis of the core intermediate, 2-(methylamino)nicotinic acid, involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with methylamine. This reaction is often carried out under elevated temperatures, sometimes with the assistance of microwave irradiation to enhance reaction rates and yields.
Experimental Protocol: Synthesis of 2-(Methylamino)nicotinic Acid
-
Reaction Setup: In a sealed microwave reactor vessel, combine 2-chloronicotinic acid (1 equivalent) and an aqueous solution of methylamine (40%, excess).
-
Microwave Irradiation: Heat the reaction mixture under microwave irradiation to 120-140°C for 1.5-2 hours.
-
Work-up: After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(methylamino)nicotinic acid.
Rationale: The use of microwave irradiation significantly reduces reaction times compared to conventional heating. The excess of methylamine drives the reaction to completion. Acidification is necessary to protonate the carboxylic acid and the pyridine nitrogen, leading to precipitation of the zwitterionic product.
Amide Bond Formation and Derivatization
Once the 2-(methylamino)nicotinic acid core is synthesized, the next crucial step is the formation of the amide bond with a variety of amines to generate a library of this compound derivatives. Standard peptide coupling reagents are employed for this transformation.
Experimental Protocol: General Amide Coupling
-
Activation: To a solution of 2-(methylamino)nicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine (1-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up to remove the coupling byproducts and excess reagents. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Rationale: The choice of coupling reagent and solvent can be critical for achieving high yields and minimizing side reactions. HATU and EDC are efficient activating agents that form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.
Caption: General synthesis workflow for this compound derivatives.
Expanding Horizons: Diverse Biological Activities of Derivatives
While the initial discovery focused on VEGFR inhibition, subsequent research has unveiled a remarkable diversity of biological targets for this compound derivatives. This highlights the versatility of the scaffold and its potential for treating a wide range of diseases.
Anticancer Activity: Beyond VEGFR Inhibition
The 2-aminonicotinamide scaffold has proven to be a privileged structure in the design of various anticancer agents.
-
VEGFR-2 Inhibition: As the foundational discovery, numerous derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, a key regulator of tumor angiogenesis. Structure-activity relationship (SAR) studies have shown that modifications to the amide portion of the molecule significantly impact potency. For instance, the introduction of specific substituted phenyl groups can enhance binding to the kinase active site.
-
DNA Demethylase ALKBH2 Inhibition: A recent study identified nicotinamide derivatives as potent and selective inhibitors of ALKBH2, a DNA demethylase that is highly expressed in several cancers, including glioblastoma. One such derivative, AH2-14c, was found to directly bind to ALKBH2, leading to an increase in DNA N3-methylcytosine modifications and exhibiting anti-proliferative and anti-migration activities in glioblastoma cells.[1]
| Derivative | Target | IC50 (µM) | Cell Line | Reference |
| AH2-15c | ALKBH2 | 0.031 | (FP assay) | [1] |
| Compound 8 | VEGFR-2 | 0.077 | (Enzymatic assay) | [2] |
| Compound 8 | HCT-116 | 5.4 | (Cell viability) | [2] |
| Compound 8 | HepG2 | 7.1 | (Cell viability) | [2] |
Table 1: Inhibitory activities of selected 2-aminonicotinamide derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminonicotinamide derivatives.
Antifungal Activity
A fascinating and distinct application of 2-aminonicotinamide derivatives lies in their potent antifungal activity. Research has demonstrated that certain analogues inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. GPI anchors are essential for the integrity of the fungal cell wall, making their biosynthesis an attractive target for novel antifungal agents.
SAR studies in this area have revealed that specific substitutions on the amide side chain are crucial for antifungal potency. For example, derivatives containing a thiophene moiety have shown excellent activity against various Candida species, including fluconazole-resistant strains.
Future Perspectives and Conclusion
The discovery and development of this compound and its derivatives exemplify a successful journey from a fundamental biological scaffold to a versatile platform for targeted drug discovery. The initial breakthrough in identifying these compounds as VEGFR inhibitors has paved the way for exploring their efficacy against a multitude of other therapeutic targets. The adaptability of the 2-aminonicotinamide core, coupled with the relative ease of its synthetic modification, ensures that this class of compounds will remain an active area of research for years to come.
Future research will likely focus on:
-
Optimization of existing lead compounds: Fine-tuning the structure of the most potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of new therapeutic areas: Screening existing and novel derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
Development of combination therapies: Investigating the synergistic effects of 2-aminonicotinamide derivatives with other established drugs to combat drug resistance and improve treatment outcomes.
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Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Scolyer, R. A. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. New England Journal of Medicine, 373(17), 1618–1626. Available from: [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). Molecules, 27(19), 6203. Available from: [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 117054. Available from: [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). Molecules, 27(19), 6203. Available from: [Link]
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- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-(methylamino)nicotinamide Interactions
Preamble: The Rationale for a Computational Approach
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is both arduous and resource-intensive. Nicotinamide (a form of vitamin B3) and its derivatives represent a class of molecules with profound biological significance, primarily through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is a critical mediator of cellular metabolism and signaling, influencing pathways involved in aging, neurodegeneration, and metabolic disorders.[1][4][5] The molecule of interest, 2-(methylamino)nicotinamide, is a specific analog whose interactions with biological targets are not yet fully elucidated.
In silico modeling provides a powerful, predictive framework to dissect these interactions at an atomic level before committing to costly and time-consuming wet-lab experiments.[6][7] This guide serves as a technical whitepaper for researchers and drug development professionals, outlining a robust, multi-stage computational workflow to predict and analyze the binding of this compound to protein targets. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and validated approach.
Foundational Principles: Choosing the Right Computational Lens
The accuracy of any in silico prediction is contingent upon the theoretical model employed. The two primary paradigms in molecular modeling are Molecular Mechanics (MM) and Quantum Mechanics (QM).
-
Molecular Mechanics (MM): This approach treats atoms as classical spheres and bonds as springs. The interactions are described by a "force field" (e.g., AMBER, CHARMM), a set of empirically derived equations and parameters. MM is computationally efficient, making it the workhorse for simulating large biomolecular systems, such as a protein in a solvent box, over nanosecond to microsecond timescales.[8][9] Its primary limitation is the inability to model electronic effects like bond formation/breaking or charge transfer.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of molecular systems by solving approximations of the Schrödinger equation to describe the electronic structure.[10][11] This accuracy comes at a significant computational cost, limiting its application to smaller systems (typically <200 atoms).[11] In drug design, QM is indispensable for accurately parameterizing the ligand and studying reaction mechanisms.[10][12]
-
Hybrid QM/MM: This method offers a pragmatic compromise by treating a small, critical region of the system (e.g., the ligand and the enzyme active site) with high-accuracy QM, while the surrounding protein and solvent are handled by computationally cheaper MM.[12][13] This is the gold standard for studying enzymatic reactions or interactions where electronic polarization is key.
For our objective—predicting the non-covalent binding of this compound—we will employ a workflow that strategically leverages these methods: QM for ligand parameterization, MM for large-scale docking and dynamic simulation, and MM/PBSA for binding energy estimation.
The Core Workflow: A Multi-Stage Investigative Protocol
A robust computational investigation is not a single experiment but a logical progression of steps, where each stage refines the hypothesis of the previous one. This workflow is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the final predictions.
Caption: A multi-phase workflow for in silico interaction modeling.
Step 1: Ligand Preparation
Causality: The adage "garbage in, garbage out" is paramount in computational chemistry. An inaccurate 3D structure or incorrect charge distribution on the ligand will lead to flawed simulation results. The goal is to generate the most energetically favorable, and thus most realistic, conformation of this compound.
Protocol:
-
Obtain 2D Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. For this molecule, a likely SMILES representation is CNC1=NC=CC=C1C(=O)N.
-
Generate 3D Coordinates: Use a molecular editor like Avogadro or an open-source command-line tool like OpenBabel to convert the 2D SMILES string into an initial 3D structure.[14][15]
-
Geometry Optimization and Charge Calculation (QM): This is a critical step. Perform a geometry optimization using a QM method. DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) is a robust choice.[16] This calculation provides two key outputs:
-
A low-energy, stable 3D conformation of the molecule.
-
Accurate partial atomic charges (e.g., Mulliken or ESP charges), which are vital for describing electrostatic interactions in subsequent MM simulations.[13]
-
-
Format for Simulation: Save the final structure in a format compatible with docking and MD software (e.g., .mol2 or .pdbqt).
Step 2: Target Identification and Preparation
Causality: The choice of a protein target defines the biological question. Based on the known pharmacology of nicotinamide, logical targets include NAD+-dependent enzymes that are implicated in disease.[2][4] Poly (ADP-ribose) polymerase 1 (PARP-1) and Sirtuin 1 (SIRT1) are excellent starting points, as their over-activation or dysregulation is linked to various pathologies, and nicotinamide itself is a known inhibitor.[2][17]
Protocol:
-
Select Target and PDB Structure: Identify a high-resolution (<2.5 Å) crystal structure of the human target protein from the Protein Data Bank (PDB). For example, PDB ID: 4HNE for PARP-1.
-
Prepare the Receptor: The raw PDB file is not simulation-ready. It must be "cleaned" using tools like Maestro (Schrödinger), MOE, or the open-source PDB2PQR server. This process involves:
-
Removing non-essential water molecules and co-solvents.
-
Adding hydrogen atoms, which are typically absent in crystal structures.
-
Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[18]
-
Repairing any missing side chains or loops in the structure.
-
-
Self-Validation: If the downloaded PDB structure contains a co-crystallized ligand, a crucial validation step is to remove it and then re-dock it. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19]
Step 3: Molecular Docking
Causality: Molecular docking is a computational screening technique that predicts the preferred orientation (pose) of a ligand when bound to a protein.[20][21] It uses a scoring function to estimate the binding affinity for thousands of potential poses, allowing us to quickly identify the most probable binding mode.
Protocol:
-
Define the Binding Site: The search space for docking must be defined. This is typically a grid box centered on the known active site of the enzyme (e.g., the catalytic domain of PARP-1).
-
Perform Docking: Use a docking program like AutoDock Vina, which is widely used and performs well in comparative studies.[14] The software will systematically sample different conformations of the ligand within the defined binding site.
-
Analyze Results: The output will be a series of binding poses ranked by their predicted binding affinity (in kcal/mol). Cluster the poses by conformational similarity. The best pose is typically the one with the lowest energy in the most populated cluster.
-
Visualize Interactions: Use a molecular visualization tool like PyMOL or BIOVIA Discovery Studio to inspect the top-ranked pose.[14] Analyze the key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand in the binding pocket.
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | PARP-1 | -8.2 | GLY863, SER904, TYR907 |
| Nicotinamide (Control) | PARP-1 | -6.5 | GLY863, SER904 |
| This compound | SIRT1 | -7.5 | ILE347, PHE414, ASP348 |
Table 1: Hypothetical molecular docking results for this compound compared to a control. Lower energy values suggest stronger predicted affinity.
Step 4: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot of the binding. However, biological systems are dynamic. MD simulation provides a "computational microscope" to observe the physical motions of the protein-ligand complex over time, allowing us to assess the stability of the docked pose in a more realistic, solvated environment.[22][23]
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A Technical Guide to the Physicochemical Characterization of 2-(methylamino)nicotinamide: Solubility and Stability Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(methylamino)nicotinamide is a novel derivative of nicotinamide, a well-known form of Vitamin B3. As with any new chemical entity (NCE) destined for therapeutic use, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development. Among the most critical of these properties are solubility and stability. These two parameters dictate a molecule's bioavailability, manufacturability, formulation, and ultimately, its safety and efficacy.
The journey from a promising molecule to a viable drug product is underpinned by rigorous scientific investigation. Poor aqueous solubility can lead to low and erratic absorption, undermining therapeutic effect. Chemical instability can result in the loss of potency and the formation of potentially toxic degradation products, compromising patient safety and defining the product's shelf life.
This guide provides a comprehensive framework for the systematic evaluation of this compound. Due to the limited public data on this specific derivative, we will leverage the extensive scientific literature and established regulatory standards for its parent compound, nicotinamide, as a foundational model. The protocols and principles detailed herein are designed to be directly adaptable for this compound, providing a robust, field-proven pathway for its characterization in alignment with the expectations of regulatory bodies like the FDA and the International Council for Harmonisation (ICH).
Part 1: Physicochemical Foundation & Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. A comprehensive solubility profile is therefore essential for formulation design and predicting in vivo performance.
Section 1.1: Foundational Physicochemical Characterization
Before embarking on solubility studies, it is crucial to determine the intrinsic properties of the molecule that govern its behavior in solution. For a nicotinamide derivative, the key parameters are its acidity constant (pKa) and its partition coefficient (log P).
-
pKa : The pKa value indicates the pH at which the molecule is 50% ionized. The pyridine ring in the nicotinamide structure is weakly basic. The addition of a methylamino group at the 2-position is expected to influence this basicity. Determining the pKa is critical for predicting how solubility will change across the physiological pH range of the gut (pH 1.2 to 6.8).
-
Log P : The octanol-water partition coefficient (log P) is a measure of a molecule's lipophilicity. This value helps in predicting its permeability across biological membranes and can influence its solubility in non-aqueous solvents used in formulation.
These foundational parameters provide the causal framework for interpreting the solubility data that follows.
Table 1: Predicted Physicochemical Properties of this compound vs. Nicotinamide
| Property | Nicotinamide (Parent Compound) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 122.12 g/mol | 151.18 g/mol | Addition of a methylamino group (-NHCH₃). |
| pKa (Strongest Basic) | ~3.4 | Expected to be slightly higher | The electron-donating methylamino group may increase the basicity of the pyridine nitrogen. |
| Log P | -0.39 | Expected to be slightly higher | The added methyl group increases lipophilicity compared to the parent amide. |
Section 1.2: Aqueous Solubility Determination
It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility : Often referred to as apparent solubility, this is a high-throughput measurement of how quickly a compound dissolves from a solid (often an amorphous DMSO stock) into an aqueous buffer. It is invaluable for early-stage discovery to quickly flag compounds with potential solubility issues.
-
Thermodynamic Solubility : This is the true equilibrium solubility, measured by allowing an excess of the crystalline solid to equilibrate in a solvent over an extended period. This value is the gold standard required for regulatory submissions and is critical for formulation development.[1][2]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Addition : In a 96-well microplate, add the stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation : Shake the plate at room temperature for 2 hours to allow for dissolution.
-
Measurement : Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the point of precipitation and thus the kinetic solubility limit.
-
Self-Validation : Run a known compound with high and low solubility in parallel as positive and negative controls to validate the assay performance.
This protocol is aligned with FDA guidance for determining equilibrium solubility.[2]
-
Sample Preparation : Add an excess amount of solid, crystalline this compound to several vials, each containing a defined aqueous medium (e.g., pH 1.2, 4.5, 6.8, and purified water).
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Quantification : Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Self-Validation : To confirm equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.
Caption: Workflow for comprehensive solubility assessment.
Section 1.3: pH-Solubility Profile
For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium. A pH-solubility profile across the physiological range is therefore mandatory.
-
Buffer Preparation : Prepare a series of buffers covering the pH range from 1.2 to 7.5 (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.5).
-
Execution : Perform the Thermodynamic Shake-Flask Method (Protocol 2) in each of these buffers.
-
Data Plotting : Plot the measured solubility (on a log scale) against the pH of the medium. The resulting profile is critical for predicting where the drug will dissolve in the gastrointestinal tract.
Table 2: Hypothetical pH-Solubility Data for this compound
| pH of Medium | Predicted Solubility (µg/mL) | Predicted Dominant Species | Rationale |
| 1.2 | > 2000 | Protonated (BH⁺) | High solubility in acidic conditions due to protonation of the basic pyridine nitrogen. |
| 4.5 | 1000 | Mix of BH⁺ and B | Solubility decreases as pH approaches and surpasses the pKa. |
| 6.8 | 150 | Free Base (B) | Lower solubility in the neutral to slightly basic intestinal pH range. |
| 7.4 | 120 | Free Base (B) | Minimal solubility as the molecule is primarily in its less soluble neutral form. |
Part 2: Stability Assessment and Degradation Pathway Elucidation
Stability testing is a cornerstone of drug development, ensuring that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation (or stress testing) is the first step in this process, as outlined in ICH guideline Q1A(R2).[3][4][5][6]
Section 2.1: Principles of Forced Degradation Studies
The primary objectives of forced degradation studies are:
-
To identify likely degradation products : This helps in understanding the degradation pathways.
-
To demonstrate peak purity and specificity of the analytical method : This is crucial for developing a "stability-indicating" method that can separate and quantify the intact API from any degradants.
-
To elucidate the intrinsic stability of the molecule : This information guides formulation and packaging development.
The goal is to achieve a target degradation of 5-20%.[7] Too little degradation provides insufficient information, while excessive degradation can lead to secondary degradation products that are not relevant to real-world storage conditions.
Caption: Iterative workflow for forced degradation and method development.
Section 2.2: Forced Degradation Protocols
The following are standard stress conditions applied to a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Acid Hydrolysis : Treat the API solution with 0.1 M HCl. Heat at 60-80°C for a set period (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute for analysis.
-
Base Hydrolysis : Treat the API solution with 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C). The amide group in nicotinamide derivatives can be susceptible to base-catalyzed hydrolysis.[8] Sample and analyze as above.
-
Neutral Hydrolysis : Reflux the API solution in water. Sample and analyze at set time points.
-
Reagent : Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions : Store at room temperature and protect from light.
-
Analysis : Monitor the reaction over time (e.g., 2, 8, 24 hours). The pyridine ring nitrogen can be susceptible to oxidation, forming an N-oxide.[9]
-
Sample Preparation : Expose the solid API and the API in solution to a light source that provides a combined visible and UV output as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Control : A dark control sample, protected from light, must be run in parallel to differentiate between thermal and photolytic degradation.
-
Analysis : Analyze the samples after the exposure period.
-
Solid State : Place the solid API in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for several days.
-
Solution State : Heat the API solution at a similar temperature.
-
Analysis : Analyze the samples at appropriate time intervals to assess the rate of degradation.
Section 2.3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities. This is a regulatory requirement under ICH Q2(R1).[10][11][12][13]
-
Method Development :
-
Column Selection : Start with a C18 reversed-phase column, which is standard for small molecules like nicotinamide derivatives.
-
Mobile Phase Screening : Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or formate) to achieve optimal separation between the parent peak and all degradant peaks generated during forced degradation.
-
Detector : Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the degradation products, which aids in their identification.
-
-
Method Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines, which includes assessing:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is proven by the forced degradation study itself.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of test results to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Range : The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Caption: Core validation parameters for a stability-indicating method.
Conclusion
The systematic investigation of solubility and stability is a non-negotiable phase in the development of any new chemical entity. For this compound, this process provides the essential data needed to build a robust formulation, establish a reliable manufacturing process, and ensure the delivery of a safe and effective therapeutic agent to patients.
This guide has outlined a comprehensive, step-by-step approach for this characterization. By leveraging the well-established methodologies applied to its parent compound, nicotinamide, and adhering to the rigorous standards set forth by regulatory bodies, researchers and scientists can confidently navigate the challenges of early-phase drug development. The successful execution of these studies will generate a rich dataset, forming the bedrock of the Chemistry, Manufacturing, and Controls (CMC) section of a future regulatory submission and paving the way for clinical success.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]
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Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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PubChem. Compound Summary for CID 936, Nicotinamide. National Center for Biotechnology Information. [Link]
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Sciencemadness Wiki. Nicotinamide. [Link]
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Országhová, Z., et al. (2015). Major pathways of nicotinamide metabolism. ResearchGate. [Link]
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Veolia. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
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A Technical Guide to the Spectroscopic Analysis of 2-(methylamino)nicotinamide
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(methylamino)nicotinamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the identification and characterization of this compound. The structure of this guide is tailored to provide a logical and comprehensive workflow for spectroscopic analysis, from sample preparation to data interpretation.
Introduction to this compound
This compound is a derivative of nicotinamide (Vitamin B3), a crucial component of coenzymes NAD+ and NADP+. The introduction of a methylamino group at the 2-position of the pyridine ring significantly alters the electronic environment and, consequently, its spectroscopic signature compared to the parent molecule. Understanding these changes is paramount for unambiguous identification and for quality control in synthetic and analytical applications. This guide will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, drawing comparisons with nicotinamide and related N-methylated analogs.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl group, and the amine and amide protons. The exact chemical shifts are influenced by the solvent, concentration, and temperature.[1]
Aromatic Region: The pyridine ring protons (H4, H5, and H6) will appear in the downfield region, typically between δ 7.0 and 9.0 ppm.
-
H6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded, appearing as a doublet of doublets. In nicotinamide, H6 appears around δ 8.6-8.9 ppm.[2][3] The electron-donating methylamino group at the 2-position should shield this proton slightly, shifting it upfield compared to nicotinamide.
-
H4: This proton is para to the methylamino group and will also experience some shielding. It is expected to appear as a doublet of doublets. In nicotinamide, H4 is observed around δ 8.1-8.2 ppm.[2]
-
H5: This proton is meta to both the methylamino and carboxamide groups and will be the most upfield of the aromatic protons, appearing as a multiplet. In nicotinamide, H5 resonates around δ 7.5 ppm.[2]
Methyl and Amine/Amide Protons:
-
N-CH₃: The methyl protons will give rise to a singlet, expected in the range of δ 2.8-3.2 ppm. The electron-withdrawing nature of the aromatic ring will deshield these protons.
-
NH (Amine): The secondary amine proton signal is often broad and its chemical shift is highly variable (δ 3.0-5.0 ppm), depending on hydrogen bonding and solvent.[1][4] In aprotic solvents like DMSO-d₆, the signal will be sharper compared to protic solvents like D₂O, where it may exchange and disappear.[5]
-
CONH₂ (Amide): The two amide protons are diastereotopic and may appear as two distinct broad singlets, typically in the range of δ 7.0-8.5 ppm in DMSO-d₆.[6] Their chemical shifts are also sensitive to solvent and temperature.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide key information about the carbon framework of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 158-162 | Directly attached to the electron-donating methylamino group, this carbon will be significantly shielded compared to the C2 of nicotinamide (around 154.5 ppm).[2] |
| C3 | 120-125 | The position of the carboxamide group. Its chemical shift will be similar to that in nicotinamide (around 126.9 ppm).[2] |
| C4 | 135-140 | Similar to nicotinamide (around 139.1 ppm).[2] |
| C5 | 123-128 | Similar to nicotinamide (around 131.9 ppm).[2] |
| C6 | 148-152 | Similar to nicotinamide (around 150.3 ppm).[2] |
| C=O (Amide) | 165-170 | The carbonyl carbon will appear in the typical range for amides. |
| N-CH₃ | 25-30 | The methyl carbon will be found in the aliphatic region. For comparison, the methyl carbon in N-methylethanamine appears around 35 ppm.[7] |
Experimental Protocol for NMR Analysis
A robust NMR analysis requires careful sample preparation and selection of appropriate experimental parameters.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and provides sharp signals for exchangeable protons.[5]
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. These experiments are invaluable for unambiguous signal assignment.
-
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity.
Expected Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₇H₉N₃O.
-
Molecular Weight: The monoisotopic mass is 151.0746 g/mol .
-
Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 151.[8] The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.[4]
-
Base Peak: The most intense peak in the spectrum, known as the base peak, is often a stable fragment.[8]
-
Key Fragmentations: The fragmentation pattern provides structural clues.[8][9] Expected fragmentation pathways for this compound include:
-
Loss of the amide group (-NH₂): [M - 16]⁺ at m/z 135.
-
Loss of the entire carboxamide group (-CONH₂): [M - 44]⁺ at m/z 107.
-
Loss of the methyl group (-CH₃): [M - 15]⁺ at m/z 136.
-
Cleavage of the C2-N bond: This could lead to fragments corresponding to the pyridine ring and the methylamino group.
-
Experimental Protocol for MS Analysis
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.[9]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ (at m/z 152) or other adducts, which is useful for confirming the molecular weight.[10]
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.[9]
-
-
Sample Introduction:
-
For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).
-
For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced via liquid chromatography (LC) or direct infusion.[11]
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[12]
Expected Vibrational Frequencies
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Appearance |
| N-H (Amine) | 3300-3500 | Stretching | Medium, sharp |
| N-H (Amide) | 3100-3500 | Stretching | Two bands, medium |
| C-H (Aromatic) | 3000-3100 | Stretching | Weak to medium |
| C-H (Aliphatic) | 2850-2960 | Stretching | Medium |
| C=O (Amide) | 1650-1690 | Stretching (Amide I) | Strong, sharp |
| N-H (Amide) | 1600-1640 | Bending (Amide II) | Medium |
| C=C, C=N (Aromatic) | 1400-1600 | Ring Stretching | Multiple bands, variable intensity |
| C-N | 1250-1350 | Stretching | Medium |
Rationale: The presence of both a secondary amine and a primary amide will result in multiple N-H stretching vibrations in the 3100-3500 cm⁻¹ region. The strong carbonyl stretch of the amide (Amide I band) is a very characteristic peak. The aromatic ring will give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹).[13][14]
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a solution cell. The solvent must not have significant absorptions in the regions of interest.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for ATR) or the pure solvent (for solution) and subtract it from the sample spectrum.
-
IV. Integrated Spectroscopic Workflow
For a comprehensive and unambiguous identification of this compound, an integrated approach is essential.
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 3. qmagnetics.com [qmagnetics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data | MDPI [mdpi.com]
- 11. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Characterizing 2-(methylamino)nicotinamide in Cell-Based Assays
Introduction: Unveiling the Cellular Activity of 2-(methylamino)nicotinamide, a Putative NAMPT Inhibitor
This compound is a small molecule of interest for researchers in oncology, metabolism, and inflammation. Its structure suggests a potential role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and signaling through NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5][6]
Inhibition of NAMPT can lead to a rapid depletion of intracellular NAD+ levels, particularly in cancer cells that are highly dependent on the salvage pathway for NAD+ biosynthesis.[1][2] This depletion triggers a cascade of downstream events, including metabolic collapse, inhibition of DNA repair mechanisms, and ultimately, induction of apoptosis.[1][2][3] Therefore, characterizing the cellular effects of this compound requires a multi-faceted approach to confirm its target engagement, quantify its impact on NAD+ metabolism, and assess its downstream functional consequences.
This comprehensive guide provides a suite of detailed cell-based assay protocols designed to thoroughly investigate the mechanism of action of this compound. These protocols are structured to provide a logical workflow, from initial cytotoxicity assessment to direct target engagement and downstream pathway analysis.
Principle of the Assays
A systematic evaluation of this compound involves a series of interconnected assays:
-
Cytotoxicity Assays: To determine the concentration-dependent effect of the compound on cell viability and establish the IC50 (half-maximal inhibitory concentration).
-
Intracellular NAD+/NADH Quantification: To directly measure the impact of the compound on the intracellular pool of NAD+ and its reduced form, NADH, confirming its effect on the NAMPT pathway.[4][5][7]
-
Cellular Thermal Shift Assay (CETSA™): To provide evidence of direct target engagement by assessing the thermal stabilization of NAMPT in the presence of the compound within intact cells.[8][9][10][11][12]
-
Analysis of Downstream Signaling:
-
PARP Activity Assessment (Western Blot): To evaluate the functional consequence of NAD+ depletion on PARP activation, a key enzyme in DNA repair.[13][14][15][16]
-
Apoptosis Induction (Caspase-3/7 Activity Assay): To quantify the induction of apoptosis, a common outcome of NAMPT inhibition in cancer cells.[17][18][19][20][21]
-
This integrated approach allows for a thorough characterization of this compound, building a strong evidence base for its proposed mechanism of action.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for characterizing this compound.
Figure 1: Experimental workflow for the cellular characterization of this compound.
Protocols
Preparation of this compound Stock Solution
Rationale: Proper dissolution and storage of the compound are crucial for reproducible results. The choice of solvent should be compatible with cell culture and the specific assays being performed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay
Rationale: This assay determines the dose-dependent effect of the compound on cell proliferation and viability. The resulting IC50 value is essential for selecting appropriate concentrations for subsequent mechanistic studies.
Materials:
-
Cancer cell line of interest (e.g., A431, HCT116)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Protocol (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the compound dilutions (including a vehicle control).
-
Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Intracellular NAD+/NADH Quantification
Rationale: This assay directly tests the hypothesis that this compound inhibits NAMPT by measuring the resulting depletion of intracellular NAD+ and NADH.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
NAD/NADH-Glo™ Assay kit (Promega) or similar[7]
-
Luminometer
Protocol (using NAD/NADH-Glo™ Assay):
-
Seed cells in a 96-well white-walled, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
To measure total NAD+ and NADH, follow the manufacturer's protocol for cell lysis and reagent addition.[7] This typically involves adding a lysis buffer followed by the reductase and proluciferin substrate.
-
Incubate for the recommended time to allow for the enzymatic reaction to proceed.
-
Measure the luminescent signal, which is proportional to the total amount of NAD+ and NADH in the sample.[7]
-
Normalize the luminescent signal to the number of cells or protein concentration if necessary.
-
Plot the NAD+/NADH levels against the compound concentration.
Cellular Thermal Shift Assay (CETSA™)
Rationale: CETSA™ is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][10][11] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9][10]
Materials:
-
Cells in suspension or adherent cells to be harvested
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against NAMPT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cultured cells with this compound at a saturating concentration (e.g., 10-20x IC50) or vehicle control for a short duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes). A typical temperature range would be 40-70°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[9]
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble NAMPT in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble NAMPT as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[10]
Downstream Functional Assays
Rationale: Severe NAD+ depletion inhibits the activity of PARP, an enzyme critical for DNA repair. In the context of apoptosis, PARP-1 is cleaved by caspases, which can serve as a marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PARP that detects both full-length (116 kDa) and cleaved (89 kDa) fragments[15]
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with this compound at concentrations around the IC50 for a time sufficient to induce apoptosis (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting according to standard protocols.[13][22]
-
Probe the membrane with the anti-PARP antibody and a loading control antibody.
-
Develop the blot and analyze the presence of the 89 kDa cleaved PARP fragment, which indicates apoptosis.
Rationale: This assay quantifies the activity of executioner caspases 3 and 7, providing a quantitative measure of apoptosis induction.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Luminometer
Protocol (using Caspase-Glo® 3/7 Assay):
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with a dose range of this compound for a time determined by the PARP cleavage assay or time-course experiments (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.[17]
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[18]
-
Plot the caspase activity as a fold change over the vehicle control.
Data Presentation and Interpretation
Table 1: Summary of Expected Outcomes for this compound
| Assay | Parameter Measured | Expected Outcome with this compound | Interpretation |
| Cytotoxicity | Cell Viability (IC50) | Dose-dependent decrease in viability | Compound is cytotoxic to the selected cell line. |
| NAD+/NADH Quantification | Total NAD+ and NADH levels | Dose-dependent decrease in NAD+/NADH | Compound inhibits the NAD+ salvage pathway, consistent with NAMPT inhibition. |
| CETSA™ | Thermal stability of NAMPT | Increased melting temperature of NAMPT | Compound directly binds to and stabilizes NAMPT in cells. |
| PARP Western Blot | Cleavage of PARP-1 (89 kDa fragment) | Increased levels of cleaved PARP | Compound induces apoptosis. |
| Caspase-3/7 Activity | Luminescence (proportional to caspase activity) | Dose-dependent increase in luminescence | Compound activates executioner caspases, confirming apoptosis induction. |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound.
Figure 2: Proposed signaling pathway of this compound as a NAMPT inhibitor.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive cellular characterization of this compound. By systematically assessing its cytotoxicity, impact on NAD+ metabolism, direct target engagement, and induction of downstream apoptotic pathways, researchers can build a compelling case for its mechanism of action as a NAMPT inhibitor. This multi-assay approach ensures scientific rigor and provides the in-depth understanding necessary for further drug development efforts.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28755149/]
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Springer Link. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7115-6_15]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379294/]
- NAD/NADH-Glo™ Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/metabolic-health-assays/nad-and-nadh-assays/nadnadh-glo-assay/?
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-8epv59rd7g1b/v1]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4499]
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [URL: https://www.researchgate.net/publication/326550275_Assays_for_Determination_of_Cellular_and_Mitochondrial_NAD_and_NADH_Content]
- Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20858483/]
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [URL: https://typeset.
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
- Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746761/]
- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. AAT Bioquest. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-optimized-for-flow-cytometry]
- Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/601130/caspase-3-7-cell-based-activity-assay-kit]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9482813/]
- How can I detect PolyADP ribosylation (PAR) by western blot ?. ResearchGate. [URL: https://www.researchgate.
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9326261/]
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00524]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsbiomedchemau.2c00033]
- Validating the Cellular Target Engagement of Fosribnicotinamide: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... ResearchGate. [URL: https://www.researchgate.net/figure/A-Western-blot-analysis-of-PARP-1-PARP-2-tankyrase-1-TANK1-and-tankyrase-2-TANK2_fig1_51772186]
- PARP Antibody #9542. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/primary-antibodies/parp-antibody/9542]
- Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25504347/]
- Western Blot Protocol. OriGene Technologies Inc. [URL: https://www.origene.com/support/protocols/western-blot-protocol]
- Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S001448271100067X]
Sources
- 1. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for 2-(methylamino)nicotinamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 2-(methylamino)nicotinamide as an Enzyme Inhibitor
Nicotinamide (NAM), a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Beyond its role in redox reactions, NAD+ is a critical substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[3][4][5] These enzymes are central regulators of numerous cellular processes, such as DNA repair, gene expression, and stress responses.[3][5] Notably, the enzymatic cleavage of NAD+ by SIRTs and PARPs releases nicotinamide as a byproduct, which in turn can act as a feedback inhibitor of these enzymes.[4]
This intrinsic inhibitory role of nicotinamide has spurred the development of nicotinamide analogs as chemical probes and potential therapeutic agents.[6] By modifying the core nicotinamide structure, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound is one such analog. The introduction of a methylamino group at the 2-position of the pyridine ring is hypothesized to alter its interaction with the nicotinamide-binding pocket of NAD+-dependent enzymes, potentially leading to enhanced or selective inhibition.
This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential enzyme inhibitor. It outlines the theoretical basis for its action, detailed protocols for its characterization, and a framework for interpreting the experimental results.
Target Enzyme Classes: Sirtuins and PARPs
Based on the established inhibitory activity of nicotinamide and its analogs, the primary targets for this compound are NAD+-dependent enzymes. The two most prominent and well-studied families are:
-
Sirtuins (SIRTs): A class of histone deacetylases (HDACs) that play crucial roles in gene silencing, DNA repair, and metabolic regulation.[3][7] There are seven mammalian sirtuins (SIRT1-7) with diverse cellular localizations and functions.
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5][8] PARP1 is a key player in the base excision repair pathway.
The protocols provided herein will focus on assays for these two enzyme classes, as they represent the most probable targets for this compound.
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for the robust characterization of a potential enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: A logical workflow for the characterization of this compound as an enzyme inhibitor.
Protocols
Compound Handling and Stability Assessment
Rationale: Before initiating enzymatic assays, it is crucial to ensure the purity and stability of the test compound. Degradation of the compound can lead to inaccurate and irreproducible results.
Materials:
-
This compound (or a close analog like 2-(Methylamino)nicotinic acid or N-methyl-2-(methylamino)nicotinamide, commercially available from various suppliers)[9][10]
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Aqueous buffers (e.g., Tris-HCl, PBS)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
UV-Vis spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Solubility and Stability in Aqueous Buffers:
-
Determine the solubility of the compound in the assay buffers to be used.
-
To assess stability, dilute the compound to a final concentration (e.g., 100 µM) in the assay buffer and incubate at the assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), analyze the sample by HPLC to monitor for degradation. A stable compound will show a single, consistent peak over time. Nicotinamide and its derivatives are generally stable in Tris buffer.[11][12]
-
In Vitro Sirtuin Inhibition Assay (Fluorogenic)
Rationale: This protocol describes a common and high-throughput method for measuring the activity of sirtuins, such as SIRT1, SIRT2, or SIRT3. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1 substrate)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
This compound
-
96-well black microplates
Protocol:
-
Reagent Preparation: Prepare solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer at 2x the final desired concentration.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nicotinamide).
-
Assay Plate Setup:
-
Add 50 µL of the 2x enzyme solution to each well.
-
Add 25 µL of the serially diluted this compound or control solutions to the appropriate wells.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of a 4x solution of substrate and NAD+ to each well to initiate the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well. Incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro PARP1 Inhibition Assay (Colorimetric)
Rationale: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[8]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well microplate
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT.
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
This compound
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Assay Plate Setup:
-
Add 25 µL of the serially diluted this compound or control solutions to the histone-coated wells.
-
Add 25 µL of the reaction mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated biotinylated NAD+.
-
Detection:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Similar to the sirtuin assay, calculate the percent inhibition and determine the IC50 value.
Mechanism of Action Studies
Rationale: Once the IC50 value is determined, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor.
Protocol (Example for Sirtuins):
-
Experimental Design:
-
Select a fixed concentration of this compound (e.g., at or near its IC50).
-
Prepare a range of substrate concentrations (e.g., from 0.2x to 5x the Km of the substrate).
-
Prepare a range of NAD+ concentrations (if investigating competition with the cofactor).
-
-
Assay Performance: Perform the enzymatic assay as described above, but with the varying substrate or NAD+ concentrations in the presence and absence of the inhibitor.
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). This would suggest that this compound binds to the same site as the substrate or cofactor.
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). This indicates that the inhibitor binds to a site other than the active site.
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease). This implies that the inhibitor binds only to the enzyme-substrate complex.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound against a Panel of Sirtuins
| Enzyme | IC50 (µM) |
| SIRT1 | 15.2 |
| SIRT2 | 5.8 |
| SIRT3 | 25.6 |
| SIRT5 | > 100 |
Table 2: Hypothetical Kinetic Parameters for SIRT2 Inhibition by this compound
| [Inhibitor] (µM) | Vmax (RFU/min) | Km (µM) |
| 0 | 500 | 10 |
| 5 | 500 | 25 |
| 10 | 500 | 45 |
Visualization of a Potential Mechanism of Action
Caption: A diagram illustrating the hypothesis of competitive inhibition of a sirtuin by this compound at the NAD+ binding site.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can determine its potency, selectivity, and mechanism of action against key enzyme targets like sirtuins and PARPs. Positive findings from these in vitro studies would warrant further investigation, including cell-based assays to assess cellular permeability and efficacy, as well as structural biology studies to elucidate the precise binding mode of the inhibitor. Ultimately, a thorough understanding of the inhibitory profile of this compound will be crucial in evaluating its potential as a valuable research tool or a starting point for drug discovery programs.
References
-
HPLC-Based Enzyme Assays for Sirtuins. (n.d.). In Methods in Molecular Biology. Springer. [Link]
-
HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. (2025). ResearchGate. [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 221–232. [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]
-
Sirtuin 6 (SIRT6) Activity Assays. (n.d.). PubMed Central. [Link]
- The manufacturing method of 2- amino -6- methylnicotinic acids. (2018).
-
Xu, K., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). MDPI. [Link]
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021). PubMed Central. [Link]
-
Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. (2024). MDPI. [Link]
- Improvement preparation method of nicotinamide. (2015).
-
A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. (2016). PubMed. [Link]
-
High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (2019). PubMed. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Vanderbilt University. [Link]
-
2-Methylnicotinamide. (n.d.). PubChem. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed Central. [Link]
-
Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. (2024). MDPI. [Link]
- Preparation method of nicotinamide. (2012).
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (n.d.). ResearchGate. [Link]
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. (n.d.). PubMed Central. [Link]
-
Synthesis of β-nicotinamide riboside using an efficient two-step methodology. (2018). PubMed Central. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). ResearchGate. [Link]
-
Nicotinamide. (n.d.). PubChem. [Link]
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Application Notes and Protocols for the Exploration of 2-(methylamino)nicotinamide in Disease Models
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Nicotinamide Derivative
Nicotinamide, the amide form of vitamin B3, is a well-established precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), playing a pivotal role in cellular metabolism, DNA repair, and signaling.[1][2] Its derivatives have garnered significant interest in drug discovery, with research highlighting their potential as anticancer, immunomodulatory, and neuroprotective agents.[3][4] This document provides a comprehensive guide to the potential applications and experimental exploration of a specific, lesser-studied derivative: 2-(methylamino)nicotinamide .
While direct biological data for this compound is not extensively available in current literature, its structural similarity to other 2-substituted nicotinamide derivatives allows for the formulation of compelling hypotheses regarding its mechanism of action and therapeutic potential. The presence of the methylamino group at the 2-position of the pyridine ring is a key structural feature that may confer novel biological activities distinct from the parent nicotinamide molecule.
This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to systematically investigate the efficacy of this compound in relevant disease models. We will explore two primary, hypothesized areas of application: antifungal and anticancer/immunomodulatory activities. The protocols provided are designed to be self-validating, enabling researchers to rigorously test these hypotheses and uncover the therapeutic promise of this intriguing compound.
Hypothesized Mechanisms and Therapeutic Applications
Based on the structure-activity relationships of related nicotinamide derivatives, we propose two primary avenues for the investigation of this compound.
Antifungal Activity: Targeting Fungal Cell Wall Integrity
Several studies have demonstrated that 2-aminonicotinamide derivatives possess potent antifungal properties.[5][6] The proposed mechanism for these compounds involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is crucial for fungal cell wall integrity.[5] The 2-amino group appears to be a key pharmacophore for this activity. We hypothesize that this compound, with its substituted amino group at the same position, may share this mechanism of action.
Hypothesized Antifungal Mechanism of this compound
Caption: Hypothesized antifungal action of this compound.
Anticancer and Immunomodulatory Effects: A Multi-targeted Approach
Nicotinamide and its derivatives have been investigated for their roles in cancer therapy, acting through various mechanisms including inhibition of Poly(ADP-ribose) polymerase (PARP) and sirtuins (SIRTs).[3][7] PARP inhibitors have shown clinical success, particularly in cancers with deficiencies in DNA repair pathways.[8] Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer cell survival and metabolism.[9] Furthermore, some nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4]
We hypothesize that this compound may exhibit anticancer and immunomodulatory effects through one or more of the following mechanisms:
-
PARP Inhibition: The nicotinamide moiety is a known pharmacophore for PARP inhibition.[10]
-
Sirtuin Modulation: While nicotinamide itself can inhibit sirtuins, the effect of 2-substitution is unknown and warrants investigation.[3]
-
Kinase Inhibition (e.g., VEGFR-2): The structural scaffold could potentially interact with the ATP-binding pocket of various kinases.
Hypothesized Anticancer Mechanisms of this compound
Caption: Potential anticancer targets of this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common fungal pathogens.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. Include a drug-free control (inoculum only) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the drug-free control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
| Parameter | Condition |
| Fungal Strains | Candida albicans, Cryptococcus neoformans |
| Medium | RPMI 1640 with MOPS, pH 7.0 |
| Inoculum Size | 1-5 x 10^3 CFU/mL |
| Incubation | 35°C, 24-48 hours |
| Endpoint | MIC (Minimum Inhibitory Concentration) |
Protocol 2: In Vitro Anticancer and Mechanistic Assays
This protocol outlines a series of assays to evaluate the potential anticancer activity of this compound and to investigate its mechanism of action.
Objective: To assess the cytotoxicity of this compound against cancer cell lines and to determine its effect on PARP and sirtuin activity.
Part A: Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; glioblastoma: U87)
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part B: PARP and Sirtuin Activity Assays
Materials:
-
Commercially available PARP and SIRT1 activity assay kits (colorimetric or fluorometric)
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) and SIRT1 inhibitor (e.g., EX-527) as positive controls
Procedure:
-
Follow the manufacturer's instructions for the respective assay kits.
-
Prepare a range of concentrations of this compound to be tested.
-
Perform the assays to determine the effect of the compound on the enzymatic activity of PARP and SIRT1.
-
Calculate the IC50 values for the inhibition of each enzyme.
| Assay | Cell Lines | Treatment Duration | Endpoint |
| Cell Viability (MTT) | MCF-7, MDA-MB-231, U87 | 24, 48, 72 hours | IC50 |
| PARP Activity | Cell-free or cell-based assay | As per kit instructions | IC50 |
| SIRT1 Activity | Cell-free or cell-based assay | As per kit instructions | IC50 |
Protocol 3: In Vivo Efficacy Studies (General Framework)
Should in vitro studies demonstrate promising activity, in vivo studies in appropriate animal models would be the next logical step. The specific design will depend on the validated in vitro activity.
Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant disease model.
General Considerations:
-
Model Selection:
-
Antifungal: A murine model of systemic candidiasis or cryptococcosis.
-
Anticancer: A xenograft mouse model using the cancer cell lines that showed sensitivity in vitro.
-
-
Route of Administration and Dosing: To be determined based on preliminary pharmacokinetic and tolerability studies. Oral gavage and intraperitoneal injection are common starting points.
-
Efficacy Endpoints:
-
Antifungal: Fungal burden in target organs (e.g., kidneys, brain), survival rate.
-
Anticancer: Tumor volume, tumor weight, survival rate, and potentially biomarker analysis from tumor tissue.
-
-
Toxicity Assessment: Monitor animal weight, behavior, and perform histological analysis of major organs at the end of the study.
Experimental Workflow for Investigating this compound
Caption: A stepwise approach to evaluating this compound.
Data Interpretation and Future Directions
The experimental data generated from these protocols will provide a foundational understanding of the biological activities of this compound.
-
Antifungal Activity: Potent MIC values against a range of fungal pathogens would warrant further investigation into its spectrum of activity, mechanism of action (confirmation of GPI biosynthesis inhibition), and in vivo efficacy.
-
Anticancer Activity: A favorable IC50 in cancer cell lines, coupled with specific inhibition of PARP, sirtuins, or other kinases, would provide a strong rationale for pursuing this compound in preclinical cancer models.
It is crucial to acknowledge that the substitution at the 2-position may also impact the compound's ability to serve as an NAD+ precursor. Therefore, it would be prudent to also perform NAD+ quantification assays in treated cells to determine if this compound influences cellular NAD+ levels.
Conclusion
This compound represents an unexplored derivative within the pharmacologically rich class of nicotinamides. The application notes and protocols outlined in this document provide a rigorous and scientifically sound framework for its initial investigation. By systematically exploring its potential antifungal and anticancer properties, researchers can unlock the therapeutic potential of this novel compound and contribute to the development of new treatments for a range of diseases.
References
- Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Deriv
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
- Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed.
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
- Nicotinamide- And Caspase-Mediated Inhibition of poly(ADP-ribose) Polymerase Are Associated With p53-independent Cell Cycle (G2) Arrest and Apoptosis. PubMed.
- Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
- Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)
- Substituted nicotinamide compounds and their use in medicaments.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro...
- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
- Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. American Chemical Society.
- Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
- Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. MDPI.
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- The sirtuin inhibitor nicotinamide enhances neuronal cell survival during acute anoxic injury through AKT, BAD, PARP, and mitochondrial associated "anti-apoptotic" p
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
- Second-generation inhibitors. A nicotinamide pharmacophore group is...
- Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. PubMed.
- Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules.
- The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC.
- Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease. NeurologyLive.
- Potential Alzheimer's Therapy Nicotinamide May Protect Brain Cells. Alzheimer's News Today.
- Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors.
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Application Notes & Protocols: A Framework for Characterizing Novel NAD+ Metabolism Modulators Using 2-(Methylamino)nicotinamide as a Case Study
Abstract: Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this coenzyme in mammalian cells and is rate-limited by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1] Consequently, NAMPT has emerged as a significant therapeutic target in oncology and other disease areas.[1][2] This guide provides a comprehensive framework for the characterization of novel, putative NAMPT inhibitors. We will use the uncharacterized molecule 2-(methylamino)nicotinamide as a working example to illustrate the necessary experimental workflow, from initial enzymatic assays to cell-based validation. This document is intended for researchers in drug discovery and chemical biology aiming to identify and validate new modulators of NAD+ metabolism.
Introduction: The Rationale for Targeting the NAD+ Salvage Pathway
Cellular demand for NAD+ is exceptionally high, not only to fuel metabolic reactions but also to support critical processes like DNA repair and genomic stability, which are mediated by NAD+-consuming enzymes.[1] Many cancer cells exhibit elevated NAD+ metabolism and an increased reliance on the NAMPT-mediated salvage pathway for survival.[1][3] This dependency creates a therapeutic window, whereby inhibiting NAMPT can preferentially induce energy crisis and cell death in malignant cells while sparing normal tissues to a greater extent.
The development of potent NAMPT inhibitors, such as FK866 and KPT-9274, has validated this approach in numerous preclinical models.[2][4] However, the search for new chemical entities with improved pharmacological properties is ongoing. This guide outlines the logical progression of experiments required to determine if a novel compound, such as the nicotinamide analog this compound, functions as a direct NAMPT inhibitor and exerts the expected downstream biological effects.
Hypothesis and Mechanism of Action
Given its structure, this compound is a derivative of nicotinamide, the natural substrate for NAMPT. The core pyridine ring and carboxamide group are retained, with a methylamino substitution at the C2 position.
Hypothesis: Due to its structural similarity to nicotinamide, this compound is hypothesized to act as a competitive inhibitor of NAMPT, binding to the active site and preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby blocking the NAD+ salvage pathway.
This proposed mechanism is depicted in the following pathway diagram.
Figure 1: The NAD+ Salvage Pathway and the hypothesized point of inhibition by this compound.
Experimental Protocols: A Step-by-Step Characterization Workflow
This section provides the core protocols for a rigorous evaluation of a putative NAMPT inhibitor.
Protocol 3.1: In Vitro NAMPT Enzymatic Inhibition Assay
Objective: To determine if this compound directly inhibits recombinant human NAMPT enzyme activity and to calculate its half-maximal inhibitory concentration (IC50).
Principle: This assay measures the production of NMN, the product of the NAMPT reaction. The NMN is then converted to NAD+, which is subsequently used in a coupled reaction to produce a fluorescent or colorimetric signal. The signal intensity is proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrates: Nicotinamide (NAM), ATP, Phosphoribosyl pyrophosphate (PRPP)
-
Coupling enzymes and probes (commercial kits available, e.g., from BPS Bioscience or CycLex)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control Inhibitor: FK866
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and all reaction components except the NAMPT enzyme.
-
Positive Control (100% activity) wells: Add assay buffer, NAMPT enzyme, and DMSO vehicle.
-
Test Inhibitor wells: Add assay buffer, NAMPT enzyme, and the serial dilutions of this compound.
-
Positive Control Inhibitor wells: Add assay buffer, NAMPT enzyme, and a known concentration of FK866 (e.g., 10 nM).
-
-
Enzyme Addition: Add diluted NAMPT enzyme to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Prepare a Master Mix containing the substrates (NAM, PRPP, ATP) and the coupling reagents in assay buffer. Add this Master Mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes, protected from light.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 340/460 nm) or absorbance (e.g., 450 nm) using a plate reader.[5]
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Normalize the data by setting the average "Positive Control" signal as 100% activity and the signal from a saturating concentration of the control inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Parameter | Typical Concentration/Setting | Rationale |
| Recombinant NAMPT | 10-50 ng/µl | Sufficient for a robust signal within the linear range of the assay. |
| Nicotinamide (NAM) | 10-100 µM | Near the Km value to ensure sensitivity to competitive inhibitors. |
| PRPP | 20-200 µM | Provided in excess to not be rate-limiting. |
| ATP | 20-200 µM | Required for the reaction; provided in excess. |
| Final DMSO Concentration | ≤ 1% | To avoid solvent effects that could inhibit enzyme activity. |
| Incubation Time | 60-120 minutes | Allows for sufficient product formation without substrate depletion. |
Protocol 3.2: Cell-Based NAD+ Level Quantification Assay
Objective: To determine if this compound treatment depletes intracellular NAD+ and NADH levels in a cellular context.
Principle: This assay involves lysing cells treated with the compound, followed by an enzymatic cycling reaction to quantify the total NAD+/NADH pool. Specific acid and base extraction steps can be used to differentiate between the oxidized (NAD+) and reduced (NADH) forms.[6]
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT-116)[7]
-
Cell culture medium, FBS, and supplements
-
Test Compound: this compound
-
Positive Control Inhibitor: FK866
-
NAD+/NADH Quantification Kit (colorimetric or fluorescent)
-
Reagents for extraction: 0.1 N HCl and 0.1 N NaOH
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach ~70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and FK866 for a set period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Extraction (for differentiating NAD+ and NADH):
-
For NADH: Aspirate media, add 25 µL of 0.1 N NaOH to lyse cells and destroy NAD+. Incubate at 80°C for 60 minutes.[6] Neutralize by adding 20 µL of assay buffer.
-
For NAD+: Aspirate media, add 25 µL of 0.1 N HCl to lyse cells and destroy NADH. Incubate at 80°C for 60 minutes.[6] Neutralize by adding 20 µL of assay buffer.
-
For Total NAD+/NADH: Use the lysis buffer provided in the quantification kit.
-
-
Quantification:
-
Transfer the neutralized lysates to a new 96-well plate.
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves adding a master mix containing the cycling enzymes and probe.
-
Incubate for 1-4 hours at room temperature.
-
-
Signal Detection: Read the absorbance or fluorescence on a plate reader.
-
Normalization: In a parallel plate, perform a protein quantification assay (e.g., BCA) or a cell viability assay (e.g., CellTiter-Glo) on cells treated identically to normalize the NAD+ levels to cell number or total protein.
Data Analysis:
-
Calculate NAD+ and NADH concentrations using the standard curve generated as per the kit's instructions.
-
Normalize the concentrations to protein content or cell number.
-
Plot the normalized NAD+ levels against the compound concentration to determine the dose-dependent effect on NAD+ depletion.
Protocol 3.3: Cell Viability and Cytotoxicity Assay
Objective: To assess the downstream effect of NAD+ depletion on cell proliferation and survival.
Principle: NAMPT inhibition leads to a severe drop in NAD+ levels, which in turn depletes ATP, causing cell cycle arrest and apoptosis.[7] This can be measured using various assays that quantify metabolic activity (as a proxy for viability) or markers of cell death.
Materials:
-
Cell line used in Protocol 3.2
-
Test Compound and Positive Control (FK866)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or a reagent that measures ATP like CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.2.
-
Compound Treatment: Add a serial dilution of this compound and FK866 to the cells. Include a vehicle control.
-
Incubation: Incubate for a relevant time course (e.g., 72, 96, or 120 hours) to allow for the phenotypic effects of NAD+ depletion to manifest.
-
Assay:
-
Add the cell viability reagent directly to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
-
Signal Detection: Read the absorbance or luminescence on a plate reader.
Data Analysis:
-
Normalize the data, setting the vehicle-treated cells as 100% viability and a "no-cell" control as 0% viability.
-
Plot the percent viability against the log concentration of the compound.
-
Fit the data to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Interpretation and Best Practices
A successful characterization will demonstrate a logical cascade of effects.
| Experiment | Expected Result for an On-Target NAMPT Inhibitor | Critical Controls & Considerations |
| In Vitro NAMPT Assay | Dose-dependent inhibition of enzyme activity with a measurable IC50. | Run a known NAMPT inhibitor (e.g., FK866) in parallel to validate the assay. Ensure the final DMSO concentration is consistent across all wells. |
| Cell-Based NAD+ Assay | Dose-dependent depletion of intracellular NAD+ and total NAD+/NADH levels. | Correlate the concentration range for NAD+ depletion with the IC50 from the enzymatic assay. Normalize data to cell number to account for anti-proliferative effects. |
| Cell Viability Assay | Dose-dependent decrease in cell viability, typically observed after 48-72 hours. | The GI50 from this assay should be consistent with the concentrations that cause significant NAD+ depletion. |
| Rescue Experiment (Optional) | The cytotoxic effects of the compound are reversed by co-treatment with NMN or NR. | This is a key experiment to confirm that the observed cytotoxicity is due to the inhibition of the NAD+ salvage pathway and not off-target effects. |
Trustworthiness and Validation: Each protocol is a self-validating system when proper controls are included. The positive control (FK866) validates that the assay system is responsive to known NAMPT inhibition. The optional rescue experiment provides the highest level of confidence that the compound's mechanism of action is on-target.
Conclusion
This document provides a robust, logical, and experimentally sound framework for the initial characterization of novel compounds targeting NAD+ metabolism, using this compound as a hypothetical example. By systematically progressing from direct enzymatic inhibition to cellular NAD+ depletion and downstream phenotypic consequences, researchers can confidently determine the mechanism of action and potential of new chemical entities in this therapeutically important pathway.
References
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Zabielska-Koczywas, K., & Wojcik, M. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7), 1236-1245. [Link]
-
Wilsbacher, J. L., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7), 1236-1245. [Link]
-
American Association for Cancer Research. (2017). Discovery and Characterization of Novel Non-substrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics. [Link]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link]
-
Piacente, F., et al. (2022). Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. International Journal of Molecular Sciences, 23(14), 7788. [Link]
-
Frederick, D. W., & Baur, J. A. (2016). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1378, 149-163. [Link]
-
Appchem. (n.d.). 2-(Methylamino)nicotinic acid. Retrieved from [Link]
-
Cea, M., et al. (2012). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLoS ONE, 7(11), e50197. [Link]
-
Chini, C. C. S., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 11, 1367850. [Link]
-
Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(3), 1935-1941. [Link]
-
Canto, C., & Auwerx, J. (2017). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 7(4), 53. [Link]
-
Audrito, V., et al. (2020). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 10, 1584. [Link]
-
Navas, L. E., & Carnero, A. (2021). NAD+ Metabolism, Stemness, the Immune Response, and Cancer. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]
-
PubChem. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]
-
Kulkarni, R. A., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Journal of Neuro-Oncology, 145(3), 447-458. [Link]
-
Li, Y., et al. (2024). Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. Journal of Agricultural and Food Chemistry, 72(7), 3302-3313. [Link]
-
Li, X., et al. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. International Journal of Molecular Sciences, 24(13), 10756. [Link]
-
PubChem. (n.d.). 2-(Methylthio)nicotinamide. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotection Studies of 2-(methylamino)nicotinamide
Introduction: A New Frontier in Neuroprotection
Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key focus of current research is the identification of novel therapeutic agents that can protect neurons from damage and degeneration. Nicotinamide (Vitamin B3), a well-established precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders.[1][2][3] The focus of these application notes is a novel derivative, 2-(methylamino)nicotinamide . While direct research on this specific molecule is emerging, its structural similarity to nicotinamide provides a strong rationale for investigating its potential as a potent neuroprotective agent.
These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to exploring the neuroprotective applications of this compound. We will delve into the putative mechanisms of action based on our understanding of the parent compound, nicotinamide, and provide detailed protocols for in vitro and in vivo studies to rigorously evaluate its therapeutic potential.
Putative Mechanisms of Neuroprotection
Based on the extensive research on nicotinamide, we can hypothesize several key mechanisms through which this compound may exert its neuroprotective effects. The methylamino group at the 2-position may modulate the compound's bioavailability, target engagement, and overall efficacy.
Enhancement of Cellular Bioenergetics via NAD+ Synthesis
Nicotinamide is a fundamental precursor in the salvage pathway for NAD+ synthesis.[4][5] NAD+ is a critical coenzyme in cellular respiration, playing a pivotal role in ATP production within the mitochondria. Neurodegenerative processes are often associated with mitochondrial dysfunction and impaired energy metabolism.[6][7][8] By potentially serving as an efficient NAD+ precursor, this compound could enhance neuronal energy production, thereby increasing cellular resilience to stressors.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in various neurological disorders.[4][9] Nicotinamide has been shown to reduce oxidative stress and protect against oxidative DNA damage.[9] this compound may possess similar or enhanced antioxidant properties, either directly by scavenging free radicals or indirectly by boosting NAD+-dependent antioxidant pathways.
Modulation of Inflammatory Pathways
Neuroinflammation is a hallmark of many neurodegenerative diseases. Nicotinamide has demonstrated potent anti-inflammatory properties, in part by modulating the activity of inflammatory signaling pathways.[1] The methylamino modification in this compound could influence its interaction with key inflammatory mediators, potentially offering a more targeted anti-inflammatory response in the central nervous system.
Inhibition of PARP-1 and Apoptotic Pathways
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, but its overactivation in response to extensive DNA damage can deplete cellular NAD+ and ATP stores, leading to cell death. Nicotinamide can inhibit PARP-1, thereby preserving cellular energy and preventing apoptosis.[9] It is plausible that this compound also functions as a PARP-1 inhibitor, a crucial mechanism for neuronal survival.
Visualizing the Hypothesized Neuroprotective Pathways
Caption: Hypothesized signaling pathways for this compound in neuroprotection.
Experimental Protocols for Evaluating Neuroprotective Efficacy
The following protocols provide a framework for the systematic evaluation of this compound's neuroprotective properties.
Part 1: In Vitro Assays
-
Objective: To establish a neuronal cell culture system and induce neurotoxicity to model neurodegenerative conditions.
-
Recommended Cell Lines:
-
SH-SY5Y (human neuroblastoma): Amenable to differentiation into a more mature neuronal phenotype.
-
PC12 (rat pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary cortical neurons (rat or mouse): More physiologically relevant but require more complex culture conditions.
-
-
Protocol for SH-SY5Y Cells:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
Induction of Neurotoxicity (Choose one):
-
Oxidative Stress: Treat cells with 100-500 µM hydrogen peroxide (H₂O₂) or 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours.
-
Excitotoxicity: Expose cells to 50-100 µM glutamate for 24 hours.
-
Mitochondrial Dysfunction: Treat with 1 µM rotenone or 1 mM MPP+ for 24 hours.
-
-
-
Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death.
-
Protocol:
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 2 hours.
-
Introduce the chosen neurotoxin and co-incubate for 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Stain cells with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Objective: To determine if this compound mitigates oxidative stress and preserves mitochondrial function.
-
Protocol:
-
Follow the pre-treatment and neurotoxin exposure steps as described in 1.2.
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm).
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay):
-
Stain cells with JC-1 dye.
-
Measure the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence.
-
-
Visualizing the In Vitro Experimental Workflow
Caption: A streamlined workflow for in vitro evaluation of neuroprotective effects.
Part 2: In Vivo Studies
-
Objective: To evaluate the in vivo efficacy of this compound in relevant animal models.
-
Recommended Models:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle control (saline).
-
MPTP-treated (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals).
-
MPTP + this compound (various doses, e.g., 50, 100, 200 mg/kg, oral gavage, daily for 7 days before and 7 days after MPTP administration).
-
This compound alone.
-
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Neurochemical and Histological Analysis (14 days post-MPTP):
-
HPLC Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNc) and striatum to quantify dopaminergic neuron loss.
-
Western Blot: Analyze protein levels of markers for apoptosis (cleaved caspase-3), inflammation (Iba-1, GFAP), and oxidative stress (4-HNE) in brain tissue.
-
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative outcomes from the proposed experiments.
| Assay | Parameter Measured | Expected Outcome with this compound |
| In Vitro | ||
| MTT Assay | Cell Viability (%) | Increased |
| Annexin V/PI | Apoptotic Cells (%) | Decreased |
| DCFH-DA Assay | ROS Levels (Fluorescence Intensity) | Decreased |
| JC-1 Assay | Mitochondrial Membrane Potential (Red/Green Ratio) | Increased |
| In Vivo (MPTP Model) | ||
| Rotarod Test | Latency to Fall (seconds) | Increased |
| HPLC | Striatal Dopamine Levels (ng/mg tissue) | Increased |
| Immunohistochemistry | TH-positive Neurons in SNc (cell count) | Increased |
| Western Blot | Cleaved Caspase-3, Iba-1 (relative protein expression) | Decreased |
Conclusion and Future Directions
The structural analogy of this compound to the well-characterized neuroprotective agent nicotinamide provides a compelling basis for its investigation as a novel therapeutic candidate for neurodegenerative diseases. The protocols outlined in these application notes offer a robust framework for elucidating its mechanisms of action and evaluating its efficacy in both in vitro and in vivo models. Future studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as testing in a broader range of neurodegenerative disease models. The exploration of this compound could pave the way for a new generation of NAD+-modulating neuroprotective therapies.
References
- Chiang, C. W., et al. (2006). Protective Effect of Nicotinamide on Neuronal Cells under Oxygen and Glucose Deprivation and Hypoxia/Reoxygenation. Journal of Neuroscience Research, 84(6), 1334-1342.
- Tribble, J. R., et al. (2021). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction.
- Tribble, J. R., et al. (2020). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction. bioRxiv.
- Lee, S. Y., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. International Journal of Molecular Sciences, 23(6), 2995.
- Williams, P. A., et al. (2020). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction.
- Kopcewicz, K. A., et al. (2007). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Brain Research, 1163, 119-128.
- Levin, J. & Gouveia, C. (2022). Niacinamide: A Multi-functional Cosmeceutical Ingredient.
- Farris, P. K., et al. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. Cosmetics, 11(2), 39.
- Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083.
- Review of Ophthalmology. (2025).
- Ali, F., et al. (2022).
- Lee, S. Y., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3)
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(5), 375-381.
- Rex, G. B., & Clark, R. S. B. (2016). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Neuropharmacology, 14(4), 380–392.
- Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237.
- More, J., et al. (2022). Nicotinamide as potential biomarker for Alzheimer's disease: A translational study based on metabolomics. Frontiers in Aging Neuroscience, 14, 989718.
- Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology, 27(6), 311-315.
- Zemtsova, M. N., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
- Rex, G. B., & Clark, R. S. B. (2016). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PubMed.
- Patsnap Synapse. (2024).
- ResearchGate. (n.d.). Synthesis and biological activity of nicotinamine and analogues.
- Phelan, M. J., et al. (2017). Phase II Clinical Trial of Nicotinamide for the Treatment of Mild to Moderate Alzheimer's Disease. Journal of Geriatric Medicine and Gerontology, 3(1), 017.
- Liu, X., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Chinese Journal of Organic Chemistry, 39(11), 3163-3170.
- NeurologyLive. (2023). Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease.
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Synthesis of Novel 2-(Methylamino)nicotinamide Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Guide
Introduction: The Therapeutic Potential of the Nicotinamide Scaffold
The nicotinamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics. Its ability to participate in crucial biological processes, largely through its role in the cofactor nicotinamide adenine dinucleotide (NAD+), has made it a focal point for drug discovery efforts. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like poly(ADP-ribose) polymerases (PARPs) for cancer therapy and as modulators of kinases involved in cell signaling pathways.[1][2][3] The structure-activity relationship (SAR) of these derivatives is often finely tuned, with small structural modifications leading to significant changes in potency, selectivity, and pharmacokinetic properties.[4][5][6][7]
This application note provides a comprehensive guide for the synthesis of a library of novel 2-(methylamino)nicotinamide derivatives designed for SAR studies. We will detail a robust and versatile synthetic strategy, provide step-by-step experimental protocols, and discuss the rationale behind the selection of key structural modifications. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to efficiently generate and evaluate new chemical entities based on this promising scaffold.
Strategic Approach to SAR-Driven Synthesis
The core of our synthetic strategy is a modular approach that allows for the late-stage diversification of the this compound scaffold. This approach enables the efficient generation of a library of analogs with varied physicochemical properties, which is essential for a thorough exploration of the SAR. The general synthetic scheme is depicted below.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Our SAR strategy will focus on the modification of the amide substituent (R group), as this position often plays a critical role in target engagement and can be readily diversified. By introducing a range of aromatic, heteroaromatic, and aliphatic carboxylic acids, we can systematically probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on biological activity.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the core intermediate, this compound, is achieved in two key steps starting from the commercially available 2-chloro-3-cyanopyridine.
Step 1: Synthesis of 2-Chloronicotinamide
This procedure is adapted from established methods for the hydrolysis of nitriles under acidic conditions.[8][9]
-
Materials:
-
2-Chloro-3-cyanopyridine
-
Concentrated sulfuric acid (98%)
-
Ammonia solution (25-30%)
-
Ice
-
Ethyl acetate
-
-
Protocol:
-
In a well-ventilated fume hood, cautiously add 2-chloro-3-cyanopyridine (1.0 eq) to concentrated sulfuric acid (approx. 3 mL per gram of nitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture to 90 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated ammonia solution.
-
Slowly and carefully pour the reaction mixture onto the ice/ammonia slurry with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Continue stirring for 1 hour to allow for the precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To purify, suspend the crude solid in ethyl acetate, stir for 1 hour, and collect the purified product by vacuum filtration.
-
Dry the white solid under vacuum to yield 2-chloronicotinamide.
-
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method is particularly effective for the amination of less reactive aryl chlorides.[12][13]
-
Materials:
-
2-Chloronicotinamide
-
Methylamine solution (e.g., 2.0 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
-
Protocol:
-
To an oven-dried Schlenk flask, add 2-chloronicotinamide (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (or dioxane) to the flask, followed by methylamine solution (1.5 eq).
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford this compound.
-
Part 2: Synthesis of the Final this compound Derivatives
The final derivatives are synthesized via a standard amide coupling reaction between the key intermediate and a diverse set of carboxylic acids. The choice of coupling reagent is crucial for achieving high yields and purity.[14][15][16][17] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for a wide range of substrates.
Caption: Workflow for the amide coupling reaction.
-
General Protocol for Amide Coupling:
-
In a vial, dissolve the carboxylic acid (1.2 eq) in N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final derivative.
-
Proposed SAR Study: A Representative Library
To illustrate the SAR study, a library of derivatives can be synthesized by varying the R-group of the carboxylic acid. The selection of R-groups should aim to explore a range of electronic and steric properties.
| Derivative | R-Group (from R-COOH) | Rationale for Inclusion | Hypothetical Yield (%) | Hypothetical Activity (IC₅₀, µM) |
| 1 | Phenyl | Unsubstituted aromatic ring as a baseline. | 85 | 1.2 |
| 2 | 4-Fluorophenyl | Introduction of an electron-withdrawing group; potential for H-bonding. | 82 | 0.8 |
| 3 | 4-Methoxyphenyl | Introduction of an electron-donating group. | 88 | 2.5 |
| 4 | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing group to probe electronic effects. | 75 | 0.5 |
| 5 | 2-Thienyl | Heteroaromatic ring to explore different spatial arrangements and H-bonding. | 78 | 1.5 |
| 6 | Cyclohexyl | Aliphatic, non-aromatic group to assess the importance of π-stacking. | 90 | >10 |
| 7 | 3-Pyridyl | Introduction of a basic nitrogen for potential salt bridge formation. | 72 | 0.9 |
Purification and Characterization
The synthesized derivatives are expected to be moderately polar compounds. Purification can be effectively achieved using silica gel flash chromatography with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol. For highly polar compounds, reversed-phase chromatography may be necessary.[18][19][20][21][22]
Characterization of the final compounds should be performed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) to determine purity.
Conclusion
This application note provides a detailed and practical guide for the synthesis of a library of this compound derivatives for structure-activity relationship studies. The described synthetic route is robust and allows for the efficient generation of a diverse set of analogs. By systematically modifying the amide substituent, researchers can gain valuable insights into the structural requirements for biological activity, paving the way for the development of novel therapeutics based on the nicotinamide scaffold.
References
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National Center for Biotechnology Information. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
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PubMed. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. [Link]
-
ResearchGate. Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
PubMed. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. [Link]
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PubMed. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. [Link]
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PubMed Central. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. [Link]
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National Center for Biotechnology Information. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
University of North Texas Digital Library. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. Second-generation inhibitors. A nicotinamide pharmacophore group is.... [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
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ResearchGate. of SAR study for PARP-1 suppression effect of the most potent derivatives. [Link]
-
National Center for Biotechnology Information. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. Structure activity model of PARP-1 inhibitors derived from the.... [Link]
- Google Patents.
-
PubMed. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. Isolation and Identification of Two New Nicotinamide Metabolites. [Link]
-
PubMed. Purification of plasmid DNA using a novel two stage chromatography process. [Link]
-
National Center for Biotechnology Information. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. [Link]
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Application Notes & Protocols: 2-(Methylamino)nicotinamide as a Chemical Probe for Biological Pathways
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide to utilizing nicotinamide and its derivatives, with a specific focus on the conceptual application of 2-(methylamino)nicotinamide, as chemical probes to investigate fundamental biological pathways. Given the limited specific literature on this compound, this guide establishes a foundational framework based on the well-characterized actions of its parent compound, nicotinamide (NAM). Researchers can apply these principles and protocols to characterize novel derivatives and explore their unique biological activities.
The core of this guide is built upon the dual mechanism of nicotinamide-like molecules: their role as precursors in the essential NAD⁺ salvage pathway and their function as direct inhibitors of key signaling enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins. Understanding this duality is critical for designing robust experiments and accurately interpreting results.
Section 1: Core Mechanisms of Action
Nicotinamide and its analogs serve as powerful chemical probes due to their central role in cellular metabolism and signaling. Their primary influence stems from their interaction with the Nicotinamide Adenine Dinucleotide (NAD⁺) metabolome.
1.1 The NAD⁺ Salvage Pathway: A Central Hub
In mammalian cells, the primary route for NAD⁺ synthesis is the salvage pathway, which recycles nicotinamide back into NAD⁺. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[1] By introducing a compound like this compound, researchers can probe the dynamics of this pathway. The compound may act as a substrate, an inhibitor, or a modulator of NAMPT, thereby altering the cellular NAD⁺ pool. The availability of NAD⁺ is critical as it is a requisite cofactor for sirtuins and a substrate for PARPs.[2][3]
1.2 Direct Enzymatic Inhibition: PARPs and Sirtuins
Beyond its role in NAD⁺ synthesis, nicotinamide is a well-documented inhibitor of NAD⁺-consuming enzymes.[4][5]
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes, particularly PARP-1, are critical for the DNA Damage Response (DDR). Upon detecting DNA breaks, PARP-1 consumes NAD⁺ to synthesize chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the DNA repair machinery.[6] Nicotinamide acts as a feedback inhibitor of PARP activity.[7][8] A chemical probe like this compound can be used to investigate the consequences of PARP inhibition, such as sensitization of cancer cells to DNA-damaging agents.[5]
-
Sirtuins (SIRTs): This family of NAD⁺-dependent deacetylases regulates a vast array of cellular processes, including gene silencing, metabolism, and aging.[2][9] In vitro studies have consistently shown that nicotinamide inhibits sirtuin activity by binding to the enzyme.[4] However, in a cellular context, this effect can be more complex; by increasing the NAD⁺ pool via the salvage pathway, nicotinamide can paradoxically lead to a net increase in sirtuin activity.[4] This dual nature makes nicotinamide derivatives exceptional tools for dissecting the intricate regulation of sirtuin biology.
Section 2: Key Applications & Experimental Design
The unique properties of nicotinamide-based probes enable the investigation of several critical biological questions. A well-designed experiment will systematically differentiate between effects caused by direct enzyme inhibition and those resulting from modulation of the cellular NAD⁺ pool.
| Application Area | Biological Question | Key Readout | Primary Mechanism to Test |
| Oncology | Does inhibiting PARP sensitize BRCA-deficient cancer cells to chemotherapy? | Cell Viability, Apoptosis | Direct PARP Inhibition |
| Metabolic Disease | How does altering the NAD⁺/NADH ratio affect insulin sensitivity? | Glucose Uptake, Protein Acetylation | NAD⁺ Pool Modulation, Sirtuin Activity |
| Neurodegeneration | Can PARP-1 inhibition prevent excitotoxicity-induced neuronal death? | Neuronal Viability, PAR levels | Direct PARP Inhibition |
| Aging Research | Does modulation of Sirtuin activity extend cellular lifespan? | Senescence Markers, Protein Acetylation | Sirtuin Activity Modulation |
Section 3: Detailed Experimental Protocols
The following protocols provide a validated starting point for characterizing this compound or similar derivatives.
Protocol 3.1: In Vitro PARP-1 Activity Assay (Chemiluminescent)
This protocol determines if the chemical probe directly inhibits PARP-1 enzymatic activity in a cell-free system.
Rationale: This assay isolates the enzyme from cellular metabolism, ensuring that any observed inhibition is due to a direct interaction between the probe and PARP-1, rather than changes in NAD⁺ availability.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histones (as a PARP-1 substrate)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP Substrate
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
White 96-well assay plates
-
Test Compound (this compound) and a known PARP inhibitor (e.g., Olaparib)
Procedure:
-
Plate Coating: Add 50 µL of histones (10 µg/mL in PBS) to each well of a 96-well plate. Incubate for 1 hour at 37°C. Wash wells 3 times with PBS.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound and the positive control (Olaparib) in PARP assay buffer. Include a "vehicle only" (e.g., DMSO) control.
-
Reaction Initiation: Prepare a PARP Reaction Mix containing PARP-1 enzyme (e.g., 1 U/well) and biotinylated NAD⁺ (e.g., 1 µM) in PARP assay buffer.
-
Assay: a. Add 25 µL of the 2x compound dilutions (or vehicle) to the appropriate wells. b. Add 25 µL of the PARP Reaction Mix to all wells to start the reaction. c. Incubate for 1 hour at 37°C.
-
Detection: a. Wash wells 3 times with PBS containing 0.1% Tween-20 (PBST). b. Add 50 µL of Streptavidin-HRP (diluted in PBST) to each well. Incubate for 30 minutes at room temperature. c. Wash wells 5 times with PBST. d. Add 50 µL of chemiluminescent HRP substrate. Immediately measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration and calculate the IC₅₀ value.
Protocol 3.2: Quantification of Intracellular NAD⁺/NADH Ratio
This protocol measures the probe's effect on the cellular NAD⁺ pool, a key indicator of salvage pathway modulation.
Rationale: This assay is crucial to distinguish between direct enzymatic inhibition and indirect effects mediated by changes in the concentration of the NAD⁺ cofactor.[10] It relies on the differential stability of NAD⁺ and NADH to acid and base.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
NAD⁺/NADH Assay Kit (colorimetric or fluorometric, commercially available)
-
Extraction Buffer (provided in kit, typically acid- and base-based)
-
96-well culture plates and clear-bottom assay plates
-
Test Compound (this compound)
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate to reach ~80-90% confluency on the day of the experiment. b. Treat cells with various concentrations of this compound for a predetermined time (e.g., 4, 12, or 24 hours). Include vehicle-treated controls.
-
Sample Lysis and Extraction: a. For each well to be tested, prepare two separate extractions to measure NAD⁺ and NADH. b. For NADH: Lyse cells with 100 µL of the base-based extraction buffer. Heat at 60°C for 15 minutes to destroy NAD⁺. c. For NAD⁺ (Total NAD - NADH): Lyse a parallel set of cells with 100 µL of the acid-based extraction buffer to destroy NADH. d. Cool all samples on ice. Neutralize the extracts by adding the opposing buffer (acid to the base extract and vice-versa). e. Centrifuge the lysates at 14,000 x g for 5 minutes to pellet debris.
-
Enzymatic Assay: a. Transfer 50 µL of the supernatant from each sample to a new 96-well assay plate. b. Prepare a standard curve using the NAD⁺ standard provided in the kit. c. Add 100 µL of the kit's Master Reaction Mix (containing an enzyme that reduces a probe in the presence of NAD⁺ or NADH) to all wells.[1] d. Incubate at room temperature, protected from light, for 1-2 hours.
-
Measurement and Analysis: a. Measure absorbance or fluorescence using a microplate reader. b. Calculate the concentrations of NAD⁺ and NADH from the standard curve. c. Determine the NAD⁺/NADH ratio for each treatment condition and compare it to the vehicle control.
Protocol 3.3: Western Blot for PARP Activity (PAR Levels)
This protocol provides a direct readout of PARP inhibition within the cell.
Rationale: When PARP is inhibited, the formation of Poly(ADP-ribose) (PAR) chains at sites of DNA damage is blocked. This can be visualized and quantified by Western Blot using an anti-PAR antibody.
Materials:
-
Cell line of interest
-
Test Compound (this compound)
-
DNA damaging agent (e.g., Hydrogen Peroxide (H₂O₂) or MMS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Anti-PAR, Anti-Actin (or other loading control)
-
HRP-conjugated Secondary Antibody
-
Standard Western Blotting equipment and reagents
Procedure:
-
Cell Treatment: a. Seed cells and grow to ~80% confluency. b. Pre-treat cells with the test compound or a known PARP inhibitor for 1-2 hours. c. Induce DNA damage by adding a potent stimulus (e.g., 1 mM H₂O₂ for 10 minutes). d. A negative control group should receive the compound but no H₂O₂. A positive control group should receive H₂O₂ and vehicle.
-
Protein Extraction: a. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape cells, collect lysate, and clarify by centrifugation. c. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with the primary anti-PAR antibody overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash thoroughly and detect the signal using an ECL substrate and an imaging system.
-
Analysis: a. A strong smear of high molecular weight bands will appear in the H₂O₂ + vehicle lane, representing PARylated proteins. b. Effective PARP inhibition by the test compound will result in a significant reduction or complete disappearance of this smear. c. Re-probe the membrane for a loading control (e.g., Actin) to ensure equal protein loading.
References
- Vertex AI Search. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. [Source URL not available]
-
Zhen, A.X., et al. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. [Link]
-
Liu, D., et al. (2013). Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. PMC - PubMed Central. [Link]
-
Nolfi, C., et al. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. MDPI. [Link]
- Google Patents. (2001). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
-
Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]
-
Phelan, M.J., et al. (2025). Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease. PubMed. [Link]
-
Lheureux, S., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH. [Link]
-
van Haren, M.J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed. [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Yari, S., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. PubMed Central. [Link]
-
Fliegner, D., et al. (2021). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. PubMed Central. [Link]
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Parker, J.B., et al. (2020). Chemical Proteomics Approach for Profiling the NAD Interactome. PMC - NIH. [Link]
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W. Todd, R., et al. (2015). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PMC - PubMed Central. [Link]
-
Avalos, J.L., et al. (2013). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. NIH. [Link]
-
ResearchGate. (n.d.). PARP inhibition by nicotinamide. [Link]
-
Biocompare. (n.d.). Nicotinamide ELISA Kits. [Link]
-
Goun, E., et al. (2023). A bioluminescent-based probe for in vivo non-invasive monitoring of nicotinamide riboside uptake reveals a link between metastasis and NAD+ metabolism. PubMed. [Link]
-
NutritionFacts.org. (2025). Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster. YouTube. [Link]
-
Morales, P.E., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]nicotinic_acids_in_high-temperature_water)
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays. [Link]
-
Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC. [Link]
-
Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. PMC. (2025). [Link]
-
ResearchGate. (n.d.). Sirtuins, Nicotinamide and Aging: A Critical Review. [Link]
-
Imai, S., & Guarente, L. (n.d.). NAD+ and sirtuins in aging and disease. MIT Open Access Articles. [Link]
-
Leoni, E., et al. (2022). Nicotinamide as potential biomarker for Alzheimer's disease: A translational study based on metabolomics. Frontiers. [Link]
-
Lu, Y., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. [Link]
-
The Academy of Medical Sciences. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube. [Link]
- Google Patents. (2009).
-
Trammell, S.A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. PubMed. [Link]
-
Kane, A.E., & Sinclair, D.A. (2018). Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase. [Link]
-
Schreiber, S.L., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC - PubMed Central. [Link]
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- 10. NAD+/NADH Assays [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(methylamino)nicotinamide
Last Updated: January 20, 2026
Welcome to the technical support hub for the synthesis of 2-(methylamino)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.
Table of Contents
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halonicotinamide, typically 2-chloronicotinamide, with methylamine. The pyridine ring is "activated" for nucleophilic attack at the 2-position by the electron-withdrawing nature of the ring nitrogen and the carboxamide group.[1][2]
Q2: What is a realistic target yield for this synthesis?
Published methods and similar amination reactions on 2-halopyridines report yields ranging from moderate to excellent (60% to over 95%), highly dependent on the reaction conditions and purity of starting materials.[3][4][5] With proper optimization, achieving yields consistently above 85% is a realistic goal.
Q3: Can I start from 2-chloronicotinic acid instead of the amide?
Yes, this is a viable alternative. You can react 2-chloronicotinic acid with methylamine.[3] This approach, however, combines two transformations: the SNAr reaction and the amidation of the carboxylic acid. This can sometimes require harsher conditions (higher temperatures or pressures) to drive the amidation and may lead to different side-product profiles. For initial optimization, starting with 2-chloronicotinamide is often more straightforward.
Q4: My reaction is not progressing. What are the first things to check?
First, verify the integrity of your starting materials. Confirm the purity of 2-chloronicotinamide via melting point or spectroscopy. Ensure your methylamine solution's concentration is accurate, as it can degrade over time. Second, check your reaction temperature and ensure adequate mixing. Finally, confirm that your solvent is anhydrous if the protocol specifies it.
Troubleshooting Guide: Low or No Product Yield
This section addresses the most common issue in the synthesis of this compound: poor conversion of the starting material, 2-chloronicotinamide.
Issue: The reaction shows very low conversion to the desired product, with starting material remaining.
Potential Cause 1: Insufficient Nucleophile Reactivity or Concentration
Methylamine acts as the nucleophile. If its effective concentration is too low or its nucleophilicity is compromised, the reaction rate will suffer.
-
Solutions:
-
Use an Excess of Methylamine: Employing a 2 to 5 molar excess of methylamine can significantly increase the reaction rate. Amidation reactions are often reversible or equilibrium-driven, and a large excess of one reactant pushes the equilibrium toward the product.[6]
-
Verify Methylamine Concentration: Use a fresh bottle of aqueous or alcoholic methylamine solution. If possible, titrate the solution to confirm its concentration before use.
-
Consider a Base: While methylamine is a base, adding a non-nucleophilic auxiliary base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) can neutralize the HCl generated in situ. This prevents the protonation of methylamine into its non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻), keeping the concentration of the active nucleophile high throughout the reaction.
-
Potential Cause 2: Inadequate Reaction Temperature or Time
The SNAr reaction on 2-chloropyridines has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.[5][7]
-
Solutions:
-
Increase Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., 60-80 °C), cautiously increase it in 10-15 °C increments. Reactions are often run at temperatures ranging from 100 °C to 140 °C in a sealed vessel to prevent the loss of volatile methylamine.[4]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If product formation is observed but starting material remains, extending the reaction time (e.g., from 6 hours to 12 or 24 hours) may be necessary to achieve full conversion.[4]
-
Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3] Typical conditions could be 120-140 °C for 1.5-2 hours.[3]
-
Potential Cause 3: Inappropriate Solvent Choice
The solvent plays a critical role in stabilizing the intermediates and facilitating the reaction.
-
Solutions:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can solvate the charged Meisenheimer intermediate, lowering the activation energy.[5]
-
Consider Water or Alcohols: Water or ethanol can also be effective solvents, especially when using aqueous methylamine.[4] They are environmentally benign and can facilitate reactions, sometimes requiring higher temperatures in a sealed vessel.[4]
-
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for low yield diagnosis.
Key Reaction Parameters & Optimization Strategies
Reaction Mechanism Overview
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.
-
Addition: The nucleophile (methylamine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: SNAr reaction pathway for synthesis.
Optimization Table
The following table summarizes key parameters and their impact on reaction yield.
| Parameter | Recommended Range/Options | Rationale & Expert Insights |
| Starting Material | 2-Chloronicotinamide | More direct and predictable than starting with the corresponding acid. Purity should be >98%. |
| Nucleophile | Methylamine (40% in H₂O, or 2M in THF/MeOH) | Use a significant excess (2-5 eq.) to drive the reaction forward. Aqueous solutions are common and effective. |
| Solvent | DMF, DMSO, NMP, Ethanol, Water | Polar aprotic solvents (DMF, DMSO) are generally superior for SNAr.[5] Water is a green and effective option, often requiring sealed-tube conditions.[4] |
| Temperature | 80 °C - 150 °C | Higher temperatures accelerate the reaction but can also increase side products. Start around 100-120 °C and optimize.[4][5] |
| Base (Optional) | K₂CO₃, Na₂CO₃, DIPEA (1.5 - 2.0 eq.) | A non-nucleophilic base scavenges HCl produced, preventing protonation of the methylamine nucleophile and improving reaction kinetics. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS. Reaction is typically complete within 12 hours under optimal conditions. |
Detailed Experimental Protocols
Protocol 1: Standard Thermal Synthesis in a Sealed Vessel
This protocol is a robust starting point for optimization.
Workflow Overview
Caption: General experimental workflow.
Step-by-Step Procedure:
-
Reagent Charging: To a pressure-rated reaction vessel, add 2-chloronicotinamide (1.0 eq.), potassium carbonate (1.5 eq.), and a stir bar.
-
Solvent and Reagent Addition: Add your chosen solvent (e.g., Ethanol or DMF, approx. 0.2 M concentration relative to the starting material). Add 40% aqueous methylamine solution (3.0 eq.).
-
Sealing and Heating: Securely seal the vessel. Place it in a preheated oil bath or heating mantle set to 120 °C.
-
Reaction: Stir the mixture vigorously for 12 hours.
-
Work-up: After cooling the vessel to room temperature, carefully open it. Quench the reaction mixture by pouring it into water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol 2: Purification of Nicotinamide Derivatives
Crude nicotinamide products can often be purified by removing unreacted acidic starting materials or byproducts. A patent describes a method where impure nicotinamide is suspended in a non-aqueous solvent (like benzene or toluene) and treated with an amine (like piperidine or n-butylamine).[8][9] The amine forms a soluble salt with the acidic impurity (e.g., nicotinic acid), while the desired nicotinamide remains an insoluble solid and can be recovered by simple filtration.[8] For recrystallization, a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10 can be effective.[10]
Analytical Methods for Yield & Purity Determination
Accurate determination of yield and purity is crucial for any optimization effort.
| Technique | Purpose | Typical Conditions & Observations |
| TLC | Reaction Monitoring | Mobile Phase: 5-10% Methanol in DCM or 50-70% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm). The product, this compound, should have a different Rf value than the 2-chloronicotinamide starting material. |
| HPLC | Purity Assessment & Quantification | Column: C18 reverse-phase.[11][12] Mobile Phase: Gradient of acetonitrile in water with a modifier like formic acid or ammonium formate.[12][13] Allows for precise quantification of product purity and detection of impurities. |
| ¹H NMR | Structural Confirmation | The product will show a characteristic doublet for the N-H proton and a singlet or doublet for the methyl group, along with distinct shifts in the aromatic pyridine protons compared to the starting material. |
| LC-MS | Confirmation of Mass & Purity | Confirms the molecular weight of the desired product and helps identify any side products or impurities.[11][14] |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Accessed January 20, 2026.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Accessed January 20, 2026.
- Taleb, A. A., et al. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
- Li, J., et al.
- Leadbeater, N. E., & McGowan, K. A. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
- Li, G., et al. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Published January 2, 2024.
- den Hertog, H. J., & Jouwersma, C. The reaction of 4-chloropyridine with some amines.
- Yin, J., et al. A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal.
- Rasmussen, L. K., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Published October 12, 2023.
- Wibaut, J. P., & Broekman, F. W. The reaction of 4‐chloropyridine with some amines. Semantic Scholar. Published September 2, 2010.
- ResearchGate. Amination of 2-halopyridines. [a].
- Leadbeater, N. E., & McGowan, K. A. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- J. Baqai Med. Univ. Analytical Profile of Nicotinamide. J. Baqai Med. Univ..
- Google Patents. Purification of nicotinamide - US2496114A. Accessed January 20, 2026.
- Nacalai Tesque, Inc. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque.
- Google Patents. Method for producing 2-amino-6-methylnicotinic acid - US9902697B2. Accessed January 20, 2026.
- Nguyen, T. L., et al. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics. Published July 12, 2021.
- Google Patents. Method for preparing nicotinamide - CN101851194A. Accessed January 20, 2026.
- Google Patents. Improvement preparation method of nicotinamide - CN104592106A. Accessed January 20, 2026.
- Nguyen, T. L., et al. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. Published December 25, 2025.
- Pearson+. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Accessed January 20, 2026.
- ChemicalBook. How to synthesize Nicotinamide? Published February 28, 2024.
- Request PDF. A General and Efficient 2-Amination of Pyridines and Quinolines.
- MDPI. Synthesis of New Nicotinamide Derivatives Starting from Monothiomalonanilide. Published November 11, 2025.
- The Royal Society of Chemistry. The product branching and dynamics of the reaction of chlorine atoms with methylamine. Accessed January 20, 2026.
- National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
- Google Patents. Methods of making nicotinic acid derivatives - WO2022087373A1. Accessed January 20, 2026.
- Google Patents. Preparation of nicotinamide - US4681946A. Accessed January 20, 2026.
- PubMed.
- Google Patents. Process for preparing nicotinamide - ZA968485B. Accessed January 20, 2026.
- Phenomenex. Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Human Plasma/Serum using LC-MS/MS. Phenomenex.
- Google APIs.
- ResearchGate. Isolation and Identification of Two New Nicotinamide Metabolites. Published September 19, 2025.
- Google Patents. Process for the purification of nicotinic acid amide I - US4447615A. Accessed January 20, 2026.
- National Institutes of Health. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem. Accessed January 20, 2026.
- National Institutes of Health. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH)
- Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Accessed January 20, 2026.
- Google Patents. Process for the production of pure white 2-chloronicotinic acid - US4144238A. Accessed January 20, 2026.
- Google Patents. Preparation method of nicotinamide - CN101851194B. Accessed January 20, 2026.
- Master Organic Chemistry.
- Nature.
- MDPI.
- Chemistry LibreTexts. 21.7: Chemistry of Amides. Published September 24, 2022.
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Technical Support Center: Purification of 2-(methylamino)nicotinamide
Welcome to the technical support center for the purification of 2-(methylamino)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in the purification of heterocyclic compounds.
Understanding the Molecule: Key Physicochemical Considerations
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure—a nicotinamide core with a methylamino substituent at the 2-position.
-
Polarity and Solubility : The presence of the amide and the pyridine nitrogen makes the parent molecule, nicotinamide, highly polar and water-soluble.[1] The addition of a methylamino group is expected to maintain, if not slightly increase, this polarity. Therefore, this compound is anticipated to be soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents.
-
Basicity : The pyridine ring nitrogen (pKa of nicotinamide's conjugate acid is ~3.3) and the exocyclic methylamino group both contribute to the basicity of the molecule.[2] This allows for the formation of salts with acids, a property that can be exploited during purification.
-
Potential Impurities : Based on a likely synthetic route from 2-chloronicotinamide and methylamine, potential impurities could include:
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Crystallization Issues
Q1: My this compound product is oiling out instead of crystallizing. What should I do?
A1: Oiling out typically occurs when the compound's solubility in the chosen solvent is too high or when impurities are depressing the melting point.
-
Immediate Steps:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to induce crystallization.
-
Cooling: Slowly cool the solution. A gradual decrease in temperature is more likely to yield crystals rather than an oil. Rapid cooling often promotes oiling.
-
-
Systematic Troubleshooting:
-
Solvent System Modification: Your solvent may be too good. Gradually add a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the solution until it becomes slightly turbid, then warm until it is clear and allow it to cool slowly. For a polar compound like this compound, a good starting point would be a polar solvent like ethanol with the gradual addition of a less polar solvent like ethyl acetate or toluene.[5]
-
Purity Check: The presence of impurities can significantly hinder crystallization. Analyze your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If significant impurities are present, consider a preliminary purification step like a column chromatography or an acid-base extraction before attempting crystallization.
-
Q2: After crystallization, the purity of my this compound has not significantly improved. How can I enhance the purification?
A2: This indicates that the impurities have similar solubility profiles to your target compound in the chosen solvent system.
-
Recrystallization: A single crystallization may not be sufficient. A second recrystallization from a different solvent system can be effective.
-
Charcoal Treatment: If you suspect colored impurities or highly polar, non-crystalline "tars," you can treat a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently with stirring, and then filter the hot solution through celite to remove the charcoal.[6] The purified compound can then be crystallized from the filtrate. Caution: Activated charcoal can adsorb your product, so use it sparingly.
-
Acid-Base Extraction: Leverage the basic nature of this compound. Dissolve the crude material in a water-immiscible organic solvent (like dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer. Separate the aqueous layer, then basify it with a base (e.g., NaOH or NaHCO₃) to precipitate your pure this compound, which can then be extracted back into an organic solvent or filtered if it precipitates as a solid.
Chromatographic Purification
Q3: I am trying to purify this compound by silica gel chromatography, but the compound is streaking and giving poor separation.
A3: Streaking on silica gel is common for basic compounds like amines due to strong interactions with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (typically 0.1-1%) is a common choice. For example, if you are using a hexane/ethyl acetate system, you would add triethylamine to the mobile phase mixture.
-
Use a More Polar Solvent: If your compound is highly polar, you may need to use a more polar mobile phase, such as dichloromethane/methanol. Again, the addition of a small amount of triethylamine or ammonium hydroxide to the methanol can improve peak shape.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a better choice than silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can be a powerful alternative.
-
Workflow for Purification and Troubleshooting
The following diagram outlines a general workflow for the purification of this compound and the decision-making process for troubleshooting common issues.
Caption: Purification and troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific data is limited, we can predict solubility based on the parent compound, nicotinamide. Nicotinamide is highly soluble in water (1 g/mL) and soluble in ethanol (~0.7 g/mL).[7] The methylamino group is unlikely to drastically decrease its polarity. Therefore, this compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and have moderate solubility in polar aprotic solvents like DMSO and DMF.[8] Its solubility is likely to be low in nonpolar solvents such as hexanes and toluene.
Q2: How should I store purified this compound?
A2: As with many amine-containing compounds, it is best to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from oxidation or reaction with atmospheric carbon dioxide.
Q3: Can I use normal phase HPLC to analyze the purity of my this compound?
A3: Yes, but as with silica gel column chromatography, you may encounter issues with peak tailing due to the basicity of the compound. Using a mobile phase containing a basic additive like triethylamine is recommended to obtain sharp, symmetrical peaks. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique for analyzing highly polar compounds.
Q4: Are there any specific safety precautions I should take when handling this compound?
Quantitative Data Summary
The following table summarizes relevant physical and chemical properties of the parent compound, nicotinamide, which can serve as a useful reference for this compound.
| Property | Value (for Nicotinamide) | Reference |
| Molecular Weight | 122.12 g/mol | [2] |
| Melting Point | 128-131 °C | [7] |
| Water Solubility | ~1000 g/L (20 °C) | [7] |
| Ethanol Solubility | ~667 g/L | [7] |
| pKa (conjugate acid) | 3.3 (20 °C) | [7] |
| LogP | -0.38 (21 °C) | [7] |
References
-
MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chem. Proc., 18(1), 54. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. [Link]
-
National Center for Biotechnology Information. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences. [Link]
-
ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]
- Google Patents. (n.d.). Preparation method of nicotinamide - CN101851194B.
-
Springer. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences. [Link]
-
ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [Link]
-
Oriental Journal of Chemistry. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]
-
PMDA. (n.d.). Nitrosamine Impurities. [Link]
-
MDPI. (n.d.). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Polymers. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech. [Link]
-
RSC Publishing. (1966). The preparation of some 4-substituted nicotinic acids and nicotinamides. J. Chem. Soc. C. [Link]
-
SciSpace. (2018). Synthesis of β‐Nicotinamide Riboside Using an Efficient Two‐Step Methodology. Current Protocols in Nucleic Acid Chemistry. [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]
-
FooDB. (2010). Showing Compound Nicotinamide (FDB012485). [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-(methylamino)nicotinamide in Assays
Welcome to the technical support guide for 2-(methylamino)nicotinamide. This document provides in-depth troubleshooting strategies and practical protocols to address solubility challenges encountered during in vitro and other solution-based assays. As researchers, scientists, and drug development professionals, we understand that achieving and maintaining compound solubility is critical for generating accurate and reproducible data. This guide is structured to provide both quick answers and deep, mechanistically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility issues.
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A: For initial stock solutions, we strongly recommend using a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1] These solvents are capable of dissolving a wide range of polar and nonpolar compounds.[2] Based on the properties of the parent molecule, nicotinamide, which is soluble in DMSO and DMF at approximately 15 mg/mL, a similar or slightly lower solubility can be expected for this derivative.[1] Always start with a small amount of your compound to test solubility before committing the bulk of your material.
Q2: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?
A: This is a common phenomenon known as "crashing out" or precipitation upon solvent-shifting. It occurs when the compound, stable in a high concentration of organic solvent, becomes insoluble as it is rapidly diluted into a predominantly aqueous environment where the buffer's properties (especially pH and polarity) dominate.
-
Immediate Fixes:
-
Lower the Final Concentration: Your assay concentration may be above the compound's aqueous solubility limit. Try a serial dilution.
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1-10 mM instead of 50 mM). This reduces the magnitude of the solvent shift during dilution.
-
Modify Dilution Technique: Add the DMSO stock to your buffer dropwise while vortexing vigorously to avoid localized high concentrations that can initiate precipitation.
-
Q3: How does pH affect the solubility of this compound?
A: The structure of this compound contains two basic nitrogen atoms: the pyridine ring nitrogen and the secondary amine at the 2-position.
-
The pyridine nitrogen is weakly basic, with a pKa similar to nicotinamide's conjugate acid (around 3.3-3.6).[3][4][5]
-
The secondary methylamino group is significantly more basic, with an estimated pKa in the range of 9.5-11.0.[6]
Therefore, at acidic pH (e.g., pH < 3), the molecule will be fully protonated and carry a positive charge, significantly increasing its solubility in water.[7][8] In neutral or slightly basic buffers (pH 7-8), the compound will likely exist as a monocation, but its solubility may be reduced. Solubility is expected to be lowest at a high pH where the molecule is fully neutral. For most biological assays conducted near neutral pH, slight acidification of the buffer (if the assay tolerates it) can be an effective strategy.
Q4: What is the maximum concentration of DMSO I can have in my cell-based assay?
A: This is a critical parameter. While DMSO is an excellent solvent, it can have physiological effects on cells. As a general rule, the final concentration of DMSO in your assay should be kept below 1%, with ≤0.5% being the widely accepted target to minimize solvent-induced artifacts.[9] Some cell lines can be sensitive to concentrations as low as 0.25%.[9] It is imperative to always run a "vehicle control" (assay buffer + same final concentration of DMSO, without your compound) to ensure the observed effects are from your compound and not the solvent.
Section 2: In-Depth Troubleshooting Guide
The Chemical Basis of Solubility for this compound
Understanding the structure is key. This molecule has two key features governing its solubility:
-
A Polar Amide Core: The nicotinamide backbone can participate in hydrogen bonding, conferring a degree of aqueous solubility.[10]
-
Two Basic Centers: As discussed in the FAQs, the presence of two ionizable nitrogen atoms means that pH is the most powerful tool for manipulating solubility.
Protonation of these basic sites disrupts the crystal lattice of the solid form and allows for strong ionic interactions with polar water molecules, enhancing solubility.
Caption: pH-dependent ionization states of this compound.
Systematic Troubleshooting Workflow
When precipitation occurs upon dilution into your final assay buffer, follow this systematic approach.
Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.
Section 3: Experimental Protocols & Data
Protocol: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for creating an accurate stock solution.[11][12]
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"2-(methylamino)nicotinamide" stability in different experimental conditions
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of 2-(methylamino)nicotinamide. Given the limited publicly available stability data for this specific molecule, this document serves as a practical, in-depth technical guide to establishing its stability profile through a series of well-designed experiments.
Section 1: Foundational Knowledge & Initial Handling
Before embarking on formal stability studies, it is crucial to understand the basic physicochemical properties and handle the compound appropriately to prevent premature degradation.
FAQ 1: What are the recommended storage conditions for this compound?
While specific long-term stability data is not extensively documented, based on the general stability of related compounds like nicotinamide, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable to minimize the potential for thermal degradation.
FAQ 2: What are the known incompatibilities of this compound?
Based on the chemical structure, which includes a pyridine ring, a secondary amine, and an amide group, potential incompatibilities include:
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Strong Oxidizing Agents: The amine and pyridine moieties can be susceptible to oxidation.
-
Strong Acids and Bases: These can promote the hydrolysis of the amide bond.
-
Light: Pyridine-containing compounds can be susceptible to photodegradation.
It is crucial to avoid co-formulating or storing this compound with these reactive species without first conducting thorough compatibility studies.
Section 2: Designing and Executing Forced Degradation Studies
Forced degradation (or stress testing) is a critical step in understanding the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1]
Core Principle: The goal is not to completely degrade the compound, but to achieve a target degradation of 10-30%, which is generally sufficient to detect and identify major degradation products.
Q1: What are the essential stress conditions for a forced degradation study of this compound?
A comprehensive forced degradation study should include the following conditions:
-
Acidic Hydrolysis: Exposure to an acidic environment to assess the lability of the amide bond.
-
Basic Hydrolysis: Exposure to a basic environment, which can also catalyze amide hydrolysis.
-
Oxidative Degradation: Exposure to an oxidizing agent to probe the susceptibility of the amine and pyridine ring.
-
Thermal Degradation: Exposure to high temperatures to evaluate the compound's thermal stability.
-
Photodegradation: Exposure to light to determine its photosensitivity.
The following workflow outlines the general approach to a forced degradation study.
Caption: General workflow for a forced degradation study.
Section 3: Troubleshooting and Method Development
A successful stability study hinges on a robust, stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products.
FAQ 3: How do I develop a stability-indicating HPLC method for this compound?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point for the analysis of small molecules like this compound.
Step-by-Step Method Development Guide:
-
Column Selection: Start with a C18 column, which is a versatile stationary phase for separating a wide range of compounds.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol in water.
-
Incorporate a buffer to control the pH, which can significantly impact the retention and peak shape of ionizable compounds like this compound. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.
-
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound by running a UV scan. This will provide the most sensitive detection.
-
Forced Degradation Sample Analysis: Analyze the samples from your forced degradation studies. The goal is to achieve baseline separation between the parent peak and any new peaks that appear, which are your degradation products.
-
Method Optimization: If co-elution occurs, you may need to:
-
Adjust the gradient slope.
-
Change the organic modifier (e.g., from acetonitrile to methanol).
-
Modify the pH of the mobile phase.
-
Try a different column chemistry (e.g., C8, phenyl-hexyl).
-
Q2: My chromatograms from the forced degradation study show no new peaks, but the parent peak area has decreased. What does this mean?
This could indicate several possibilities:
-
Degradation products are not UV active: Your degradation products may not have a chromophore that absorbs at the wavelength you are using. Consider using a photodiode array (PDA) detector to screen across a range of wavelengths.
-
Degradation products are not retained on the column: They may be eluting in the void volume. Try a more polar stationary phase or a mobile phase with a lower organic content at the start of your gradient.
-
The compound has degraded to a volatile product or precipitated: In this case, a mass balance analysis is crucial. Compare the loss of the parent compound with the formation of degradation products. A significant discrepancy may suggest the formation of non-chromatophoric or volatile species.
Section 4: Hypothetical Degradation Pathways and Data Interpretation
While specific degradation products for this compound are not yet reported, we can postulate likely pathways based on its chemical structure.
Caption: Postulated degradation pathways for this compound.
Data Interpretation Table:
The following table provides a hypothetical summary of results from a forced degradation study.
| Stress Condition | Reagent/Condition | Observation | Potential Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant decrease in parent peak; one major new peak. | 2-(methylamino)nicotinic acid |
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 24h | Rapid decrease in parent peak; one major new peak. | 2-(methylamino)nicotinic acid |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate decrease in parent peak; multiple small new peaks. | N-oxide derivatives, other oxidized species |
| Thermal (Solid) | 80°C, 7 days | Minimal degradation. | - |
| Thermal (Solution) | 80°C in water, 7 days | Minor degradation. | Hydrolysis products |
| Photolytic | ICH Q1B exposure | Moderate degradation; several new peaks. | Photodegradation products (e.g., ring-opened) |
Section 5: Formal Stability Studies
Once a stability-indicating method is in place and the degradation profile is understood, formal stability studies can be initiated according to ICH guidelines.
FAQ 4: What are the standard conditions for a formal stability study?
For a drug substance, the following long-term and accelerated storage conditions are typically used:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
The testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.
Section 6: Conclusion and Best Practices
The stability of this compound is a critical quality attribute that must be thoroughly investigated. While specific data is currently sparse, a systematic approach based on established scientific principles and regulatory guidelines can effectively elucidate its stability profile.
Key Takeaways:
-
Proactive Approach: Begin stability and compatibility studies early in the development process.
-
Method is Key: A validated, stability-indicating analytical method is the cornerstone of any reliable stability study.
-
Systematic Evaluation: Employ a systematic forced degradation study to understand the molecule's intrinsic vulnerabilities.
-
ICH Guidance: Adhere to ICH guidelines for formal stability testing to ensure regulatory compliance.
By following the principles and protocols outlined in this guide, researchers can confidently establish the stability of this compound and make informed decisions throughout the drug development lifecycle.
References
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2 (R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(5), 48-64.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 11-21.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
-
Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 43-47. [Link]
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Navigating the Nuances of 2-(methylamino)nicotinamide: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylamino)nicotinamide. This guide is designed to be a dynamic resource, moving beyond rigid protocols to address the real-world challenges and unexpected results that can arise during experimentation. As your partner in research, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and interpretation.
Introduction: Understanding the Molecule
This compound is a derivative of nicotinamide (a form of vitamin B3), a critical precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is central to cellular metabolism, DNA repair, and signaling, making its analogs, like this compound, intriguing subjects for research in various therapeutic areas. The introduction of a methylamino group at the 2-position of the pyridine ring can alter the molecule's electronic properties, solubility, and interaction with biological targets compared to the parent nicotinamide. This guide will help you navigate the experimental intricacies that these modifications may introduce.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound, and why am I seeing poor solubility in aqueous buffers?
A1: While the nicotinamide core is water-soluble, the addition of the methylamino group increases the molecule's lipophilicity. You may experience lower solubility in purely aqueous solutions compared to nicotinamide.
-
Troubleshooting:
-
pH Adjustment: The pyridine nitrogen and the methylamino group have basic properties. Solubility can often be increased by lowering the pH of the buffer to protonate these groups. Experiment with buffers in the pH range of 4-6.
-
Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before making the final dilution in your aqueous experimental buffer. Always run a vehicle control to account for any effects of the co-solvent.
-
Warming: Gentle warming and sonication can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Q2: I'm observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?
A2: Unexpected peaks can arise from several sources, including impurities from synthesis, degradation products, or interactions with your analytical method.
-
Troubleshooting:
-
Purity of Starting Material: Always begin with a well-characterized compound. If you synthesized the material, ensure it has been thoroughly purified and characterized by NMR and mass spectrometry. Commercial sources should provide a certificate of analysis with HPLC purity.
-
Degradation: Nicotinamide derivatives can be susceptible to hydrolysis, especially at extreme pH and elevated temperatures. Analyze your sample promptly after preparation and consider a stability study in your experimental buffer.
-
Mobile Phase Interaction: The methylamino group can interact with residual silanols on C18 columns, leading to peak tailing or unexpected retention times. Using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) can mitigate these effects. Incorporating a small amount of a competing amine, like triethylamine, in the mobile phase can also improve peak shape.
-
Q3: My cell-based assay is showing high background or inconsistent results. Could this compound be interfering?
A3: Yes, pyridine-containing compounds can sometimes interfere with common cell-based assays.
-
Troubleshooting:
-
Assay Interference: Some compounds can interfere with the optical properties of assay reagents (e.g., MTT, MTS, or fluorescent probes). Run a cell-free assay control containing your compound at the highest concentration used to check for direct interference with the assay chemistry.
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects unrelated to its intended biological target. It is crucial to determine the non-toxic concentration range for your specific cell line using a cell viability assay before proceeding with functional assays.
-
Off-Target Effects: As an analog of nicotinamide, this compound could have off-target effects on enzymes involved in NAD+ metabolism, such as sirtuins or PARPs.[1] Consider these potential confounding factors when interpreting your results.
-
Troubleshooting Guides
Guide 1: Synthesis and Purification Challenges
Issues in the synthesis and purification of this compound can lead to downstream experimental problems. Here are some common hurdles and how to overcome them.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction; side product formation; difficult purification. | - Ensure anhydrous conditions if using moisture-sensitive reagents.- Optimize reaction temperature and time.- Use a high-purity starting material (e.g., 2-chloronicotinamide).- For purification, column chromatography on silica gel with a gradient of ethyl acetate in hexanes is often effective. |
| Impure Product after Purification | Co-elution of starting material or byproducts. | - Use a different solvent system for chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).- Confirm purity using multiple analytical techniques (HPLC, LC-MS, NMR). |
| Product Instability | Decomposition during workup or storage. | - Avoid strong acids or bases during aqueous workup.- Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). |
Experimental Workflow: Synthesis and Purification
Caption: Hypothetical metabolic pathway of this compound to an NAD+ analog.
Conclusion
Experimenting with novel compounds like this compound is an inherently iterative process. Unexpected results are not always setbacks but can be opportunities for new discoveries. This guide provides a framework for systematically troubleshooting common issues and understanding the "why" behind them. By maintaining scientific rigor in your approach to synthesis, analysis, and biological testing, you can confidently navigate the complexities of your research and contribute to the growing body of knowledge on this and other nicotinamide derivatives.
References
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Sauve, A. A., & Zhang, N. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current protocols in nucleic acid chemistry, 75(1), e63. [Link]
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Wikipedia. Cyanide poisoning. [Link]
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ResearchGate. (2020). HPLC chromatogram of 11 nicotinamide metabolites. [Link]
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Nandi, S., Sahana, A., Sarkar, B., & Mukhopadhyay, S. K. (2016). Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. [Link]
-
ResearchGate. (2008). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. [Link]
-
Stratford, M. R., & Dennis, M. F. (1992). High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 145-151. [Link]
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El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
- Google Patents. (2021). Perk inhibiting compounds.
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Votava, S., et al. (2010). Synthesizing and Salvaging NAD+: Lessons Learned from Chlamydomonas reinhardtii. PLoS Genetics, 6(9), e1001105. [Link]
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El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29285-29304. [Link]
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Wang, Y., et al. (2017). Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. Cell biology international, 41(12), 1333–1341. [Link]
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Imai, S., & Yoshino, J. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1077, 219–227. [Link]
-
SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
- Google Patents. (2007).
- Google Patents. (2009).
Sources
Technical Support Center: Optimizing 2-(methylamino)nicotinamide Dosage for In Vivo Studies
Disclaimer: This document provides a comprehensive guide for researchers on establishing an in vivo dosage regimen for the novel compound 2-(methylamino)nicotinamide. As of the date of publication, specific in vivo data for this molecule is not publicly available. Therefore, the guidance herein is expertly extrapolated from the extensive body of research on its parent compound, nicotinamide (NAM), and general principles of preclinical pharmacology. Researchers are strongly advised to conduct pilot dose-range finding studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Introduction
This compound is a derivative of nicotinamide (niacinamide), a well-characterized form of Vitamin B3. Nicotinamide is a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a central molecule in cellular metabolism, DNA repair, and signaling.[[“]][2][3] The introduction of a methylamino group at the 2-position of the pyridine ring may alter the compound's physicochemical properties, such as solubility and membrane permeability, potentially affecting its pharmacokinetic and pharmacodynamic profile compared to the parent molecule.
This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for designing and optimizing in vivo studies with this compound. It addresses frequently asked questions and provides troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
The primary mechanism of action for this compound is expected to be similar to that of nicotinamide, serving as a precursor for NAD+ synthesis through the salvage pathway.[3] NAD+ is essential for a multitude of cellular processes, and its depletion is linked to various pathological states. By boosting intracellular NAD+ levels, this compound may exert protective effects.
Additionally, nicotinamide is known to inhibit Poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cell death.[2] It also has demonstrated anti-inflammatory properties by modulating cytokine production.[4][5] It is plausible that this compound retains these activities.
Q2: How should I determine the starting dose for my in vivo experiments?
Determining the initial dose is a critical step that should be approached systematically. A literature review for in vivo studies of other 2-substituted nicotinamide derivatives is recommended, although such data is sparse.[6][7][8] In the absence of direct data, the following multi-step approach, based on data from nicotinamide, is advised:
-
In Vitro Data Extrapolation: If you have in vitro data, such as EC50 or IC50 values from cell-based assays, this can provide a starting point. However, direct conversion to an in vivo dose is not straightforward and should be used with caution.
-
Leveraging Data from Parent Compound (Nicotinamide): Numerous in vivo studies have been conducted with nicotinamide in various animal models. For instance, in mice, intraperitoneal (i.p.) doses of nicotinamide have ranged from 100 to 500 mg/kg for studying its pharmacokinetic profile and up to 1800 mg/kg in anti-cancer models.[6] Oral administration of 62.5 mg/kg has been shown to inhibit TNF-alpha production in mice.[4] These ranges can serve as a conservative starting point for a dose-range finding study with this compound.
-
Allometric Scaling: If relevant data from another species becomes available, allometric scaling can be used to estimate a starting dose for your species of interest. This method accounts for differences in metabolic rates and body surface area between species.
-
Pilot Dose-Range Finding Study: This is the most critical step. A pilot study involving a small number of animals per group should be conducted with a wide range of doses (e.g., logarithmic dose increments) to identify the Maximum Tolerated Dose (MTD) and a dose range that elicits a biological response.
Troubleshooting and Experimental Optimization
Issue 1: High Toxicity or Adverse Effects Observed
If you observe unexpected toxicity, such as significant weight loss, lethargy, or other clinical signs, consider the following:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be contributing to the observed toxicity. Always include a vehicle-only control group in your studies. If the vehicle is suspect, explore alternative, more biocompatible formulations.
-
Rapid Absorption and High Cmax: The methylamino substitution may enhance the absorption rate, leading to a high peak plasma concentration (Cmax) that could be toxic. Consider altering the route of administration (e.g., from i.p. bolus to oral gavage or subcutaneous injection) or using a formulation that allows for more sustained release.
-
Metabolite-Mediated Toxicity: The metabolism of this compound may produce toxic byproducts. N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a potential uremic toxin.[9] It is conceivable that the metabolism of the 2-methylamino derivative could also lead to unique metabolites.
Issue 2: Lack of Efficacy at Tested Doses
If you do not observe the expected biological effect, several factors could be at play:
-
Insufficient Dose or Exposure: The administered doses may be too low to achieve a therapeutic concentration at the target tissue. A dose-escalation study is warranted.
-
Poor Bioavailability: The compound may have low oral bioavailability. Pharmacokinetic studies are essential to determine the extent of absorption and systemic exposure. If oral bioavailability is poor, consider alternative routes of administration like intraperitoneal or intravenous injection.
-
Rapid Metabolism and Clearance: The compound might be rapidly metabolized and cleared from the body, resulting in a short duration of action. Pharmacokinetic analysis will reveal the elimination half-life. If it is very short, a more frequent dosing schedule or a sustained-release formulation may be necessary.
-
Formulation and Solubility Issues: Poor solubility of this compound can lead to incomplete dissolution and absorption. Ensure your formulation is optimized for the chosen route of administration. Nicotinamide itself is highly water-soluble, but the methylamino group could alter this.[10]
Key Experimental Protocols
Protocol 1: Dose-Range Finding (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Size: Use a small group size (n=3-5 per group).
-
Dose Selection: Based on nicotinamide data, start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 250, 500, 1000 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound via the intended route of administration.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Animal Model and Group Size: Use a small number of animals (e.g., n=3 per time point).
-
Dosing: Administer a single dose of this compound at a dose level determined to be safe from the MTD study.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).
| Pharmacokinetic Parameter | Description | Importance for Dose Optimization |
| Cmax | Maximum plasma concentration | Indicates the peak exposure; can be related to both efficacy and toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Elimination Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
This table summarizes key pharmacokinetic parameters and their relevance in dose optimization.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for In Vivo Dose Optimization
Caption: A logical workflow for establishing an optimal in vivo dose for a novel compound.
Diagram 2: Potential Mechanisms of this compound
Caption: Potential cellular mechanisms of action for this compound.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies. Benchchem.
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Desjardins, Y., & Daveluy, A. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 333. [Link]
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El-Sayed, M. A., et al. (2020). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1663. [Link]
- Hansen, H. D., et al. (2016). Extended release nicotinamide formulation.
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. [Link]
- Surjana, D., & Halliday, G. M. (2015). Formulation for oral administration.
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Abo-El-Sooud, K., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2206-2222. [Link]
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Abo-El-Sooud, K., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2206-2222. [Link]
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El-Gamal, M. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6528. [Link]
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Navarro, H. A., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 122-132. [Link]
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Wang, B. L., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5175. [Link]
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Consensus. (n.d.). What is Niacinamide mechanism of action?. [Link]
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Oruç, E. E., et al. (2021). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Toxicology Research, 37(3), 337-344. [Link]
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Kaanders, J. H., et al. (1996). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Radiotherapy and Oncology, 40(2), 145-152. [Link]
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Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of nicotinamine and analogues. [Link]
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Popiołek, Ł., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8931. [Link]
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U.S. Food and Drug Administration. (2017). 208751Orig1s000. [Link]
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ResearchGate. (n.d.). Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. [Link]
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Ungerstedt, J. S., et al. (1995). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. Journal of Interferon and Cytokine Research, 15(9), 775-781. [Link]
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Johnson, M. R., et al. (1998). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 55(10), 1645-1652. [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. [Link]
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Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(1), 195. [Link]
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Holen, K., et al. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational New Drugs, 26(1), 45-51. [Link]
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Wang, Y., et al. (2021). Biological synthesis of nicotinamide mononucleotide. Biotechnology Letters, 43(12), 2243-2253. [Link]
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Yamashita, S., et al. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. International Journal of Molecular Sciences, 23(19), 11438. [Link]
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Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]
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Chen, J., et al. (2022). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Molecules, 27(19), 6483. [Link]
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Technical Support Center: Mass Spectrometry Analysis of 2-(methylamino)nicotinamide
Welcome to the technical support center for the mass spectrometric analysis of 2-(methylamino)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information herein is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental choices.
I. Understanding Your Analyte: this compound
This compound is a substituted pyridinecarboxamide with a molecular weight of 136.15 g/mol .[1] Its structure, featuring a pyridine ring, an amide, and a secondary amine, presents several sites for ionization and fragmentation. Understanding these structural features is key to interpreting its mass spectrum and troubleshooting analytical issues. In positive ion electrospray ionization (ESI+), the primary precursor ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 137.1.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the mass spectrometry analysis of this compound and similar small molecules, presented in a question-and-answer format.
Q1: I am not seeing my expected precursor ion at m/z 137.1, or the signal is very weak. What are the likely causes?
A weak or absent precursor ion signal is a frequent issue in LC-MS analysis.[2] The causes can be broadly categorized into sample/method issues or instrument-related problems.
Possible Causes & Solutions:
-
Inefficient Ionization: this compound, with its basic nitrogen atoms on the pyridine ring and the methylamino group, should ionize well in positive ESI mode. However, the mobile phase composition is critical.
-
Solution: Ensure your mobile phase has an acidic additive, such as 0.1% formic acid, to promote protonation and the formation of the [M+H]⁺ ion.
-
-
Adduct Formation: Instead of protonation, your molecule might be forming adducts with cations present in the mobile phase or leached from glassware.[3] Common adducts in positive ESI are sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
Solution: Look for signals at m/z 159.1 ([M+Na]⁺) and m/z 175.1 ([M+K]⁺). If these are prominent, consider preparing fresh mobile phases with high-purity solvents and using plastic vials to minimize alkali metal contamination.[3]
-
-
In-Source Fragmentation: The precursor ion might be fragmenting within the ion source before it reaches the mass analyzer. This can occur if the source conditions, such as the cone or orifice voltage, are set too high.[4]
-
Solution: Methodically reduce the cone/orifice voltage to decrease the energy imparted to the ions in the source. Observe if the intensity of the m/z 137.1 ion increases while potential fragment ions decrease.
-
-
Instrumental Issues: Problems like a dirty ion source, incorrect spray position, or a leak in the system can lead to a general loss of sensitivity.[2]
-
Solution: Perform routine instrument maintenance, including cleaning the ion source. Ensure the ESI needle is correctly positioned and check for any leaks in the LC system.
-
Q2: I see my precursor ion, but I am not getting any significant fragment ions in my MS/MS spectrum. How can I improve fragmentation?
Low or no fragmentation in collision-induced dissociation (CID) is a clear indication that the collision energy is not optimized for your molecule and instrument.
Possible Causes & Solutions:
-
Collision Energy (CE) is Too Low: Insufficient collision energy will not induce fragmentation of the precursor ion.
-
Solution: You must perform a collision energy optimization experiment. This involves systematically increasing the collision energy and monitoring the intensity of the product ions to find the optimal setting. See the detailed protocol in Section IV.
-
-
Collision Gas Pressure is Incorrect: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell affects the efficiency of fragmentation.
-
Solution: Ensure the collision gas pressure is within the manufacturer's recommended range for your instrument.
-
Q3: My MS/MS spectrum for m/z 137.1 is complex, with many unexpected fragments. How do I determine which fragments are from my compound?
A complex MS/MS spectrum can arise from in-source fragmentation of co-eluting compounds or from non-specific fragmentation at very high collision energies.
Possible Causes & Solutions:
-
In-Source vs. Collision Cell Fragmentation: In-source fragmentation is non-specific because all ions entering the mass spectrometer are subjected to the fragmentation conditions, whereas CID in the collision cell is specific to the selected precursor ion.[5][6]
-
Solution: To confirm that the fragments are genuinely from your precursor, compare the MS/MS spectrum with a full scan MS spectrum acquired at a high cone/orifice voltage. Fragments appearing in both are likely from in-source fragmentation. True CID fragments will only appear in the MS/MS spectrum.
-
-
High Collision Energy: Excessively high collision energy can lead to extensive fragmentation, breaking the molecule into many small, non-specific fragments.
-
Solution: Optimize the collision energy as described in Section IV. A typical CE optimization will show an increase in the intensity of specific product ions up to a certain energy, after which their intensity may decrease as they undergo further fragmentation.
-
III. Predicted Fragmentation Pathway for this compound
The protonated precursor ion ([M+H]⁺ at m/z 137.1) is the starting point for fragmentation. The primary fragmentation events are expected to involve the cleavage of the bonds adjacent to the charged sites and the loss of small neutral molecules.
Key Predicted Fragmentation Steps:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary and secondary amines is the loss of ammonia. For the protonated this compound, this would involve the methylamino group, potentially leading to a fragment at m/z 120.1 .
-
Loss of the Amide Group (CONH₂): Cleavage of the amide bond is a characteristic fragmentation for amides. This would result in the loss of a neutral CONH₂ radical, leading to a fragment at m/z 93.1 .
-
Cleavage of the Methylamino Group: Alpha-cleavage is a dominant fragmentation mechanism for amines.[9] For the methylamino group, this could involve the loss of a methyl radical (•CH₃) to form a fragment at m/z 122.1 , or the loss of the entire methylamino group as a radical (•NHCH₃) to yield a fragment at m/z 106.1 .
-
Pyridine Ring Fragmentation: Following initial losses, the pyridine ring itself can fragment. A characteristic fragment of the nicotinamide structure is observed at m/z 80 , which corresponds to the pyridinium ion after loss of the carboxamide group.[4] A similar fragmentation could be expected for this compound, potentially leading to a fragment at m/z 78 .
The following diagram illustrates the predicted fragmentation pathway:
Sources
- 1. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Assay Interference by 2-(methylamino)nicotinamide
Welcome to the technical support center for researchers utilizing novel small molecules in biochemical assays. This guide provides in-depth troubleshooting advice and frequently asked questions regarding potential assay interference from the compound 2-(methylamino)nicotinamide and structurally related molecules. Our goal is to equip you with the scientific rationale and practical tools to identify and mitigate experimental artifacts, ensuring the integrity of your research data.
High-throughput screening (HTS) and other biochemical assays are powerful tools in drug discovery, but are susceptible to various forms of interference from test compounds, leading to misleading results.[1] This guide is structured to address specific issues you may encounter, explaining the underlying causes and providing step-by-step protocols to diagnose and resolve them.
Troubleshooting Guide
Here we address common scenarios that may arise during your experiments with this compound.
Scenario 1: My compound is a potent "hit" in my primary screen, but its activity is not reproducible in follow-up or orthogonal assays. Could this be an artifact?
This is a classic hallmark of assay interference.[2] While genuine hits should have consistent activity across different assay formats, false positives often exhibit activity that is highly dependent on the specific assay conditions.[1]
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting a non-reproducible hit.
Step-by-Step Troubleshooting:
-
Review Assay Conditions: Carefully compare the composition of the primary and secondary assay buffers. Differences in pH, salt concentration, or the presence of detergents can influence the behavior of interfering compounds.
-
Suspect Aggregation: Small molecules can form colloidal aggregates that nonspecifically inhibit enzymes, a common cause of false positives in HTS campaigns.[2]
-
Action: Perform a detergent sensitivity test. Re-run the primary assay with and without a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. The activity of aggregating compounds is often significantly reduced in the presence of detergent, while true inhibitors should be unaffected.
-
-
Check for Fluorescence Interference: If your primary assay uses a fluorescence readout, the compound itself may be fluorescent or a quencher, leading to a false signal.[3]
-
Action: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay. Nicotinamide and its derivatives are known to fluoresce, typically with excitation around 335 nm and emission between 445-460 nm.[4]
-
-
Evaluate Chemical Reactivity: Some compounds can react directly with assay components, such as enzymes or detection reagents.[5]
-
Action: Perform a time-dependency study. A genuine inhibitor should reach equilibrium quickly, while a reactive compound may show increasing inhibition over time. Also, consider pre-incubating the compound with the target protein before adding other reagents to see if this enhances the inhibitory effect.
-
Scenario 2: I'm observing a high Hill slope (>1.5) in my dose-response curve for this compound. What could this indicate?
A steep Hill slope can be indicative of non-specific inhibition mechanisms, such as compound aggregation. Aggregates can sequester large amounts of enzyme, leading to a sharp, cooperative-like inhibition profile.
Troubleshooting Steps:
-
Vary Enzyme Concentration: A key characteristic of aggregating inhibitors is that their apparent potency (IC50) is dependent on the enzyme concentration.
-
Protocol: Run the dose-response experiment at two different enzyme concentrations (e.g., 1x and 10x). A true inhibitor's IC50 should remain constant, while an aggregator's IC50 will likely increase with higher enzyme concentration.
-
-
Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can provide definitive evidence of compound aggregation.
-
Protocol: Prepare this compound at a concentration where you observe inhibition in your assay buffer. Analyze the sample by DLS. The presence of particles in the 50-1000 nm range is a strong indicator of aggregation.
-
Scenario 3: My fluorescence-based assay shows a strong signal with this compound, but other detection methods show no activity. How do I confirm interference?
This strongly suggests that your compound is interfering with the fluorescence detection method.
Fluorescence Interference Workflow
Caption: Workflow for diagnosing fluorescence interference.
Step-by-Step Troubleshooting:
-
Autofluorescence Check:
-
Protocol: Prepare a plate with your assay buffer and a dilution series of this compound. Read the plate using the same filter set as your assay. A significant signal in the absence of your target indicates autofluorescence.
-
-
Quenching Assay:
-
Protocol: Run your assay to completion to generate a stable fluorescent signal. Then, add a dilution series of this compound and measure the fluorescence over time. A dose-dependent decrease in signal suggests that your compound is quenching the fluorescence of the reporter molecule.
-
-
Spectral Shift: If your instrument allows, try shifting the excitation and/or emission wavelengths to a region where your compound has minimal absorbance or emission.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a derivative of nicotinamide (Vitamin B3).[6] While specific data on its interference potential is limited, its chemical structure, which includes a pyridine ring, is found in many biologically active molecules.[7] Compounds with such scaffolds can sometimes be "pan-assay interference compounds" (PAINS) or aggregators.[5]
Q2: What are the most common mechanisms of assay interference for small molecules?
The most common interference mechanisms include:
-
Compound Aggregation: Molecules self-associate to form colloidal particles that non-specifically inhibit proteins.[2]
-
Chemical Reactivity: The compound may covalently modify the target protein or other assay components. Thiol-reactive compounds are a common example.[5]
-
Fluorescence Interference: The compound may be autofluorescent or may quench the signal from a fluorescent probe.[3]
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can damage proteins.
-
Chelation: The compound may chelate metal ions that are essential for enzyme activity.
Q3: What control experiments are essential to rule out interference?
At a minimum, you should run the following controls:
-
Compound-only control: Test your compound in the assay buffer without the target to check for background signal or autofluorescence.
-
Detergent sensitivity control: Include a non-ionic detergent in your assay to test for aggregation-based inhibition.
-
Orthogonal assay: Confirm your findings using a different assay format with an alternative detection method (e.g., absorbance, luminescence, or a direct binding assay like Surface Plasmon Resonance).
Q4: If my compound is an aggregator, is it completely useless?
Not necessarily, but it requires careful characterization. Some approved drugs have been shown to form aggregates in vitro. The critical questions are whether the aggregation occurs at physiologically relevant concentrations and if the observed biological effect is solely due to aggregation. Further studies, including structural biology and in vivo models, are needed to validate the mechanism of action.
Quantitative Data Summary
| Property | Nicotinamide (Parent Compound) | Potential for Interference |
| Molecular Formula | C6H6N2O | - |
| Molar Mass | 122.12 g/mol | - |
| Fluorescence | Excitation: ~335 nm, Emission: 445-460 nm[4] | High potential for interference in blue/violet fluorescence assays. |
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26). Available from: [Link]
-
Tackling assay interference associated with small molecules | Request PDF - ResearchGate. Available from: [Link]
-
Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021-10-20). Available from: [Link]
-
[PDF] Assay Interference by Aggregation - Semantic Scholar. Available from: [Link]
-
Nicotinamide adenine dinucleotide - Wikipedia. Available from: [Link]
-
Tackling assay interference associated with small molecules - PubMed. (2024-04-15). Available from: [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf. (2025-05-28). Available from: [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015-09-18). Available from: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. (2025-01-11). Available from: [Link]
-
Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021-12-08). Available from: [Link]
-
Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. Available from: [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC - NIH. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). Available from: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. (2015-01-29). Available from: [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015-09-18). Available from: [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - NIH. Available from: [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (2019-04-10). Available from: [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020-02-01). Available from: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Available from: [Link]
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Technical Support Center: Enhancing the Bioavailability of Nicotinamide Riboside (NR) Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The initial query specified "2-(methylamino)nicotinamide." As this compound is not described in the current scientific literature, this guide has been developed for Nicotinamide Riboside (NR) , a closely related and extensively studied nicotinamide derivative. The principles, challenges, and methodologies discussed herein are highly relevant for researchers working with novel vitamin B3 analogs and NAD+ precursors.
Introduction: The Nicotinamide Riboside Bioavailability Challenge
Nicotinamide Riboside (NR) is a clinically significant precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular metabolism, energy production, and DNA repair.[[“]] Oral supplementation with NR has been shown to elevate NAD+ levels in humans and preclinical models, offering therapeutic potential for a range of metabolic, neurodegenerative, and age-related conditions.[2][3][4]
However, realizing the full therapeutic promise of NR is contingent on overcoming significant bioavailability hurdles. The molecule's journey from oral administration to target tissue is fraught with challenges, including enzymatic degradation, chemical instability, and variable intestinal absorption.[2] This guide provides a comprehensive technical resource to help researchers troubleshoot common experimental issues, optimize formulation strategies, and accurately assess the bioavailability of their NR-based therapeutics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding NR's pharmacokinetic profile.
Q1: What are the primary barriers to the oral bioavailability of NR?
A: The primary barriers are multifaceted:
-
Chemical Instability: NR is susceptible to degradation, particularly through base-catalyzed hydrolysis at neutral or alkaline pH, which is relevant in the lower gastrointestinal tract.[5][6] Temperature also significantly accelerates its degradation.[5][6]
-
Enzymatic Degradation: A significant portion of orally administered NR can be degraded to nicotinamide (NAM) in the gastrointestinal tract and liver.[2] This conversion, potentially mediated by purine nucleoside phosphorylase (PNP), means that some of the NAD+ boosting effect may be attributable to NAM, not intact NR reaching the target tissues.[2]
-
Low Passive Permeability: As a hydrophilic molecule, NR is expected to have low passive permeability across the lipid-rich intestinal mucosa, potentially limiting its absorption rate.[2]
-
Rapid Metabolism & Clearance: Once absorbed, NR is rapidly metabolized in the liver and may be unstable in blood circulation, compromising its ability to reach peripheral tissues intact.[2]
Q2: How is NR metabolized, and how does this impact bioavailability assessment?
A: NR is a pro-vitamin that must be converted into NAD+. The primary pathway involves phosphorylation by nicotinamide riboside kinase (NRK1/2) to form nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+.[5] However, a significant competing pathway is the degradation of NR to NAM.[2] Therefore, a comprehensive bioavailability study must not only measure plasma concentrations of NR but also its key metabolites, including NAM, NMN, and the downstream marker nicotinic acid adenine dinucleotide (NAAD).[3] The rise in NAAD has been identified as a sensitive biomarker for effective NAD+ repletion following NR administration.[3]
Q3: What analytical methods are considered the gold standard for quantifying NR and its metabolites?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying NR and its related metabolites (NAM, NMN, NAD+, NAAD) in complex biological matrices like plasma, blood, and tissue homogenates.[7][8][9] This method offers high sensitivity and specificity, allowing for the differentiation of structurally similar compounds. For robust and accurate quantification, the use of stable isotope-labeled internal standards is critical to account for matrix effects and variations during sample preparation.[7][8] While enzymatic cycling assays are also used, they are generally less specific than LC-MS/MS.[10]
Part 2: Troubleshooting Experimental & Formulation Challenges
This section provides structured guidance for overcoming common issues encountered during NR formulation development and preclinical testing.
Issue 1: Low or Undetectable Plasma Concentrations of NR After Oral Dosing
This is a frequent and critical issue. The following decision tree can guide your troubleshooting process.
References
-
Mehmel, M., Jovanović, N., & Spitz, U. (2020). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients. Available at: [Link]
-
NutritionFacts.org. (2025). Risks and Benefits of Nicotinamide Riboside (NR), a NAD+ Booster. YouTube. Available at: [Link]
-
Goldman Laboratories. (n.d.). NAD+ Bioavailability: Why Delivery System Matters for Results. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinamide riboside. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Available at: [Link]
-
NutritionFacts.org. (2025). The Best Way to Boost NAD+: Supplements vs. Diet (webinar recording). YouTube. Available at: [Link]
-
Trammell, S. A. J., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. Available at: [Link]
-
Ilic, D., et al. (2023). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Biomedicines. Available at: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Zhou, X., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules. Available at: [Link]
-
Matts, P. J., et al. (2019). A comparison of the in vitro permeation of niacinamide in mammalian skin and in the Parallel Artificial Membrane Permeation Assay (PAMPA) model. International Journal of Pharmaceutics. Available at: [Link]
-
Xie, N., et al. (2020). EVOLVING CONCEPTS IN NAD+ METABOLISM. Cell Metabolism. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
Tummala, H., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. MethodsX. Available at: [Link]
-
Yoshino, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Communications Biology. Available at: [Link]
-
ResearchGate. (n.d.). The principal metabolic pathways involved in the synthesis and degradation of NAD+ in cells. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Consensus. (n.d.). Pharmacokinetics and metabolism of nicotinamide riboside in humans. Available at: [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
-
Badi, S. T., & Toderas, M. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. Available at: [Link]
-
MDPI. (n.d.). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. Available at: [Link]
-
Abu-Hassab, E., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences. Available at: [Link]
-
NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]
-
ResearchGate. (n.d.). Cumulative permeation of NIA from binary and ternary solvent systems in PAMPA and porcine skin. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Pharmacokinetic Study of Nicotinamide Riboside. Available at: [Link]
-
ResearchGate. (2025). Development of a Simple and Selective Method for Nicotinamide Determination in Human Plasma Samples by Magnetic Molecularly Imprinted Solid‐Phase Extraction Combined With UV–Visible Spectrophotometry. Available at: [Link]
-
Hvid, H., et al. (2021). The human NAD metabolome: Functions, metabolism and compartmentalization. Nucleic Acids Research. Available at: [Link]
-
NIH. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Available at: [Link]
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Fang, E. F., et al. (2021). Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing. Mechanisms of Ageing and Development. Available at: [Link]
-
The Comprehensive Guide To Nicotinamide Riboside. (n.d.). Available at: [Link]
-
Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites. Available at: [Link]
-
Uddin, M. S., et al. (2017). In vitro permeation and disposition of niacinamide in silicone and porcine skin of skin barrier-mimetic formulations. International Journal of Pharmaceutics. Available at: [Link]
-
Frontiers. (n.d.). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Available at: [Link]
-
Trammell, S. A. J., et al. (2017). Pharmacokinetics of the nutritional supplement nicotinamide riboside and its effects on blood NAD+ levels in healthy volunteers. PLOS ONE. Available at: [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]
-
NIH. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. Available at: [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]
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- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology [mdpi.com]
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- 10. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
Validation & Comparative
A Comparative Guide to 2-(methylamino)nicotinamide and Other Nicotinamide Derivatives for Drug Discovery Professionals
This guide provides an in-depth technical comparison of 2-(methylamino)nicotinamide and other key nicotinamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental context to inform research and development decisions.
Introduction: The Enduring Relevance of the Nicotinamide Scaffold
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is to serve as a precursor for the synthesis of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is not only a critical cofactor for redox reactions in energy metabolism but also a substrate for various enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in DNA repair, cellular signaling, and aging.[2][3]
The therapeutic potential of nicotinamide itself is well-documented, with applications ranging from treating pellagra to managing inflammatory skin conditions like acne and rosacea.[4][5] However, the true versatility of this scaffold lies in its chemical tractability. The pyridine ring and amide group of nicotinamide serve as excellent starting points for synthetic modification, leading to a vast landscape of derivatives with diverse and potent biological activities.[4] These derivatives have been developed as anticancer, anti-inflammatory, antifungal, and neuroprotective agents, demonstrating the platform's significance in modern medicinal chemistry.[6][7][8] This guide will delve into the specific characteristics of this compound and contrast its profile with other notable derivatives that modulate distinct biological pathways.
Profiling this compound: A Structural Perspective
This compound is a derivative characterized by the substitution of a methylamino group at the C2 position of the pyridine ring. While not as extensively characterized in the literature as other derivatives, its structure allows for informed hypotheses regarding its potential biological activity based on established structure-activity relationships (SAR) for this class of compounds.
Synthesis and Chemical Properties
The synthesis of 2-aminonicotinamide derivatives can be achieved through several routes. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of a nicotinic acid or nicotinamide precursor. For instance, 2-chloronicotinic acid can be reacted with methylamine, followed by amidation of the carboxylic acid to yield the final product.[9]
The introduction of the methylamino group at the C2 position is significant. It acts as an electron-donating group, altering the electron density of the pyridine ring compared to the parent nicotinamide. This modification can influence the molecule's pKa, hydrogen bonding capacity, and overall lipophilicity, which in turn affects its membrane permeability, metabolic stability, and interaction with biological targets.
Postulated Biological Activity
Derivatives with substitutions at the 2-position of the nicotinamide scaffold have shown a range of biological activities. For example, various 2-aminonicotinamide derivatives have been investigated as potent antifungal agents.[7][10] The amino group at this position has been found to be critical for activity in certain antifungal compounds.[7] Furthermore, other modifications at the C2 position have yielded molecules with activity against targets like VEGFR-2, highlighting the importance of this position for achieving target specificity.[8] Based on these precedents, this compound could potentially exhibit activity as an enzyme inhibitor or a modulator of protein-protein interactions, but this requires empirical validation.
Comparative Analysis with Key Nicotinamide Derivatives
To understand the potential of this compound, it is essential to compare it with other well-studied derivatives that have distinct mechanisms of action and therapeutic applications.
Mechanism of Action: A Divergence of Pathways
The biological effects of nicotinamide derivatives are dictated by their unique interactions with cellular machinery. While the parent molecule primarily functions to boost the NAD+ pool, its derivatives have been engineered to inhibit specific enzymes or modulate signaling pathways with high potency and selectivity.
-
Nicotinamide (Baseline): Acts as a precursor in the NAD+ salvage pathway. At higher concentrations, it can also inhibit NAD+-consuming enzymes like sirtuins and PARPs.[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α.[1][11]
-
1-Methylnicotinamide (MNA): A primary metabolite of nicotinamide, MNA does not directly feed into the NAD+ pool. Its anti-inflammatory properties are thought to be mediated through different mechanisms, potentially involving actions on the vascular endothelium rather than direct suppression of macrophage function.[11] Unlike nicotinamide, MNA is a poor inhibitor of inflammatory mediators like TNF-α and IL-6 from activated macrophages, suggesting a distinct mode of action.[11]
-
NAMPT Inhibitors (e.g., FK866, OT-82): These are potent, specific inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[6] By blocking NAMPT, these compounds drastically deplete intracellular NAD+ levels, leading to an energy crisis and apoptosis, particularly in cancer cells that have high metabolic demands and are heavily reliant on this pathway.[12][13]
-
This compound (Hypothesized): The mechanism is currently unknown. It could potentially act as a substrate or an inhibitor of NAMPT, or it might engage entirely different targets. Its structural similarity to other 2-substituted derivatives suggests it could function as an antifungal agent by disrupting the fungal cell wall or as an inhibitor of specific kinases or demethylases.[7][8][14]
Figure 1: NAD+ Salvage Pathway and Points of Intervention.
Comparative Biological Performance
The structural differences among these derivatives translate into vastly different performance metrics in biological assays.
| Derivative Class | Primary Target/Mechanism | Key Application(s) | Potency (Example) | Reference(s) |
| Nicotinamide | NAD+ Precursor; Sirtuin/PARP Inhibitor | Skincare, Anti-inflammatory | - | [1][5] |
| 1-Methylnicotinamide | Vasculature modulation | Anti-inflammatory | - | [11] |
| NAMPT Inhibitors | NAMPT Enzyme Inhibition | Oncology | FK866: IC₅₀ ~1 nM | [2][6] |
| Antifungal Nicotinamides | Fungal Cell Wall Disruption | Antifungal | Compound 16g: MIC = 0.25 µg/mL (vs. C. albicans) | [7] |
| VEGFR-2 Inhibitors | VEGFR-2 Kinase Inhibition | Oncology | Compound 8: IC₅₀ = 77.02 nM | [8] |
| This compound | Unknown | Unknown | Not Determined | - |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
As the table illustrates, moving from the parent nicotinamide to highly engineered derivatives like NAMPT or VEGFR-2 inhibitors results in a dramatic increase in potency against specific molecular targets, shifting the application from general health and skincare to targeted therapies for diseases like cancer.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of a novel derivative like this compound and compare it to others, standardized assays are essential. Below is a representative protocol for assessing NAMPT inhibition, a key mechanism for many nicotinamide-based anticancer agents.
Protocol: In Vitro NAMPT Inhibition Assay (Cell-Based)
This protocol is designed to quantify the ability of a test compound to inhibit NAMPT activity within a cellular context by measuring the resulting depletion of NAD+.
Rationale: Cancer cells are often highly dependent on the NAD+ salvage pathway for survival.[13] This assay directly measures the functional consequence of NAMPT inhibition, providing a physiologically relevant readout of compound efficacy. The inclusion of positive and negative controls ensures the validity of the results.
Methodology:
-
Cell Culture:
-
Select a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, FK866 (positive control), and nicotinamide (negative control) in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 1 pM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
-
Cell Seeding and Treatment:
-
Seed 5,000 cells per well in a 96-well white, clear-bottom plate.
-
Allow cells to adhere for 24 hours.
-
Remove the media and add 100 µL of media containing the diluted test compounds, controls, or vehicle (DMSO) alone.
-
-
Incubation:
-
Incubate the plate for 72 hours. This duration is critical to allow for sufficient NAD+ turnover and depletion to manifest a measurable effect on cell viability and NAD+ levels.
-
-
NAD+/NADH Quantification:
-
Use a commercial bioluminescent NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay).
-
Follow the manufacturer's instructions. Typically, this involves lysing the cells and adding a reagent that contains a specific reductase, a pro-luciferin substrate, and luciferase. The amount of light produced is directly proportional to the amount of NAD+ and NADH in the sample.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control wells.
-
Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Figure 2: Workflow for Cell-Based NAMPT Inhibition Assay.
Conclusion and Future Directions
The nicotinamide scaffold remains a highly productive platform for the discovery of novel therapeutics. While the parent molecule, nicotinamide, offers broad physiological benefits primarily by supporting NAD+ levels, its synthetic derivatives have been tailored to achieve high-potency inhibition of specific targets, leading to promising drug candidates in oncology and infectious diseases.
This compound represents an under-explored region of this chemical space. Based on SAR from related compounds, it holds potential as a bioactive molecule, but its true value can only be unlocked through rigorous experimental evaluation. By employing systematic assays, such as the NAMPT inhibition protocol detailed here, as well as screens for antifungal, kinase-inhibitory, and other activities, the scientific community can effectively profile this and other novel nicotinamide derivatives. Such efforts are crucial for expanding the therapeutic utility of this remarkable chemical scaffold and developing next-generation treatments for a range of human diseases.
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Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. [Link]
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Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Publications. [Link]
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Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. PubMed. [Link]
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What are NAMPT inhibitors and how do they work? Patsnap Synapse. [Link]
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The pharmacokinetics of nicotinamide in humans and rodents. PubMed. [Link]
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The Pharmacokinetics of Nicotinamide in Humans and Rodents. American Diabetes Association. [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. [Link]
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Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Publications. [Link]
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Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. PubMed. [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
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Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. [Link]
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Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. PubMed. [Link]
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Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient... ResearchGate. [Link]
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Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. PubMed. [Link]
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Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
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Nicotinamide. DermNet. [Link]
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A review of nicotinamide: Treatment of skin diseases and potential side effects. ResearchGate. [Link]
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Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]
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Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. NIH. [Link]
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Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection. PubMed. [Link]
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Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]
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Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH. [Link]
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An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. [Link]
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Overview of the differences among vitamin B3 derivates. ResearchGate. [Link]
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The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI. [Link]
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Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLOS One. [Link]
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1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]
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Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PMC - NIH. [Link]
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Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central. [Link]
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Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. PubMed. [Link]
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Which is better as a supplement, Nicotinamide (Niacinamide) or Nicotinamide adenine dinucleotide (NAD)? Dr.Oracle. [Link]
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Various biological effects of nicotinamide. ResearchGate. [Link]
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Synthesis of β‐Nicotinamide Riboside Using an Efficient Two‐Step Methodology. SciSpace. [Link]
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Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]
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A Proposed Research Framework for Comparative Efficacy and Mechanistic Analysis
An In-Depth Comparative Guide for Researchers: 2-(methylamino)nicotinamide vs. Nicotinamide
Authored For: Drug Development Professionals and Biomedical Researchers
This guide provides a comparative analysis of the well-characterized B3 vitamer, nicotinamide, and its lesser-known analog, this compound. Given the limited public data on this compound, this document is structured as a proposed research framework. It outlines the essential experiments and theoretical considerations required to thoroughly characterize and compare this compound against the established biological profile of nicotinamide. We will delve into the known functions of nicotinamide as a cornerstone for cellular metabolism and signaling and propose a logical, step-by-step approach to investigate whether this compound shares these properties or possesses novel activities.
Introduction: Chemical Structures and Hypothesized Biological Divergence
Nicotinamide is a fundamental molecule in cellular biology, serving as a primary precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Its structure, featuring a pyridine ring with a carboxamide group at the 3-position, is central to its biological activity. NAD+ is a critical hydride acceptor and donor in countless redox reactions essential for cellular metabolism. Beyond this, nicotinamide itself is a key signaling molecule, primarily by modulating the activity of enzymes that consume NAD+, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.
This compound is a structural analog of nicotinamide, distinguished by the presence of a methylamino group at the 2-position of the pyridine ring. This substitution introduces a potential electron-donating group and alters the steric and electronic profile of the molecule. The central hypothesis for a comparative study is to determine how this structural modification impacts its ability to function as an NAD+ precursor and as a direct modulator of NAD+-consuming enzymes.
Key Questions to Address:
-
Does the 2-methylamino substitution affect the compound's ability to be processed by the NAD+ salvage pathway?
-
How does this substitution alter its inhibitory potential against PARP enzymes compared to nicotinamide?
-
Does this compound exhibit a different profile of sirtuin modulation?
Comparative Data Summary (Hypothetical Data for Illustrative Purposes)
To effectively compare these two compounds, quantitative data from a series of standardized assays would be required. The table below illustrates the type of data that should be collected.
| Parameter | Nicotinamide | This compound | Rationale |
| Chemical Properties | |||
| Molecular Weight | 122.12 g/mol | 151.17 g/mol | Foundational for solution preparation. |
| LogP | -0.37 | To be determined | Predicts membrane permeability and solubility. |
| pKa | 3.3 | To be determined | Influences ionization state at physiological pH. |
| Biochemical Activity | |||
| PARP1 Inhibition (IC50) | ~20 µM | To be determined | Measures direct inhibitory potency. |
| SIRT1 Modulation (EC50) | Weak inhibitor | To be determined | Determines effect on a key sirtuin. |
| Cellular Activity | |||
| NAD+ Level Increase (at 1 mM) | ~1.5-fold | To be determined | Assesses efficacy as an NAD+ precursor. |
| Cell Viability (CC50 in HeLa) | >10 mM | To be determined | Evaluates general cytotoxicity. |
Proposed Experimental Workflows for Comparative Analysis
A rigorous comparison requires a multi-tiered approach, starting with basic biochemical assays and progressing to cell-based models.
Workflow 1: In Vitro Biochemical Assays
This initial phase aims to determine the direct interaction of this compound with key enzymes in the absence of cellular complexity.
Caption: Workflow for initial biochemical characterization.
Detailed Protocol: PARP1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against human PARP1.
-
Materials: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
Prepare a dilution series for nicotinamide and this compound (e.g., from 1 nM to 1 mM).
-
In each well, combine PARP1 enzyme, activated DNA, and the respective compound dilution.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50.
-
Workflow 2: Cell-Based Assays
This phase assesses the effects of the compounds in a biological context, accounting for cell permeability, metabolism, and downstream effects.
Caption: Workflow for assessing cellular effects.
Detailed Protocol: Intracellular NAD+ Level Measurement
-
Objective: To quantify the change in intracellular NAD+ concentrations following treatment with each compound.
-
Materials: Selected cell line (e.g., A549), culture medium, test compounds, NAD/NADH assay kit (e.g., colorimetric or fluorescent).
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of nicotinamide or this compound (e.g., 10 µM, 100 µM, 1 mM) for a set time period (e.g., 24 hours).
-
Prepare cell lysates using the extraction buffer provided in the assay kit.
-
Perform the NAD+ cycling reaction according to the manufacturer's instructions. This typically involves an enzyme that specifically recognizes NAD+ and produces a product that can be measured colorimetrically or fluorometrically.
-
Measure the output on a plate reader.
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Express the results as fold-change relative to untreated control cells.
-
Mechanistic Deep Dive: The NAD+ Salvage Pathway
Nicotinamide is converted to NAD+ via the salvage pathway, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme. A key point of comparison is whether this compound can also serve as a substrate for this pathway. The methylamino group could potentially hinder its binding to the NAMPT active site.
Caption: The canonical NAD+ salvage pathway and its consumers.
An experiment using recombinant NAMPT enzyme with this compound as a potential substrate would directly answer this question. A failure to produce the corresponding mononucleotide would suggest it is not a direct NAD+ precursor via this pathway.
Conclusion and Future Directions
This guide outlines a foundational research plan to systematically compare this compound with the benchmark molecule, nicotinamide. The proposed experiments will elucidate its biochemical and cellular activities, specifically its potential as a PARP inhibitor and NAD+ precursor. The results of these studies will determine if this compound is simply a structural analog with limited activity or a novel compound with a unique pharmacological profile worthy of further investigation in disease models where NAD+ metabolism and PARP signaling are dysregulated, such as in oncology, neurodegeneration, and metabolic disorders.
References
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PubChem Compound Summary for CID 7130, Nicotinamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 10099494, this compound. National Center for Biotechnology Information. [Link]
-
Rojas, M., et al. (2020). The Role of Nicotinamide in the new Millennium. Current Pharmaceutical Design. [Link]
-
Trevigen (2018). HT Universal Colorimetric PARP Assay Kit. Trevigen.com. [Link]
A Researcher's Guide to Validating the Cellular Target Engagement of Novel Nicotinamide Derivatives: A Comparative Analysis Featuring 2-(methylamino)nicotinamide
This guide provides a comprehensive framework for researchers and drug development professionals to validate the cellular target engagement of novel compounds, using "2-(methylamino)nicotinamide" as a case study. Given the structural similarity to nicotinamide, a well-known modulator of cellular metabolism and signaling, we will focus on robust, in-cell methodologies to probe its engagement with two primary target classes: Poly (ADP-ribose) polymerases (PARPs) and Sirtuin (SIRT) deacetylases.
The core challenge with any novel compound is to unequivocally demonstrate that it binds to its intended target within the complex milieu of a living cell and elicits a functional consequence. This guide moves beyond simple affinity measurements with purified proteins, which can often be misleading, and instead focuses on a suite of cell-based assays that provide direct and indirect evidence of target engagement. We will compare state-of-the-art techniques, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor and reproducibility. For comparative analysis, we will benchmark the performance of our test article, this compound, against well-characterized inhibitors: Olaparib for the PARP family and EX-527 for the SIRT1 enzyme.
Part 1: The Mechanistic Landscape: PARPs and Sirtuins
Nicotinamide, the parent scaffold of our test compound, is a promiscuous inhibitor of both PARP and SIRT enzymes. It achieves this by mimicking the nicotinamide portion of their shared substrate, nicotinamide adenine dinucleotide (NAD+).
-
Poly (ADP-ribose) Polymerases (PARPs): These enzymes are critical for DNA repair and genomic stability. Upon detecting DNA damage, PARP1, the most abundant family member, cleaves NAD+ and polymerizes ADP-ribose units onto itself and other acceptor proteins, creating a scaffold to recruit the DNA repair machinery. Inhibition of PARP activity prevents this signaling, a mechanism exploited in cancer therapy.
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates a wide array of cellular processes, including metabolism, stress responses, and aging, by removing acetyl groups from histone and non-histone proteins. Nicotinamide acts as a non-competitive inhibitor of Sirtuins by binding to a pocket adjacent to the NAD+ binding site.
Our central hypothesis is that this compound may engage one or both of these enzyme families. The experimental strategy is therefore designed to dissect this potential activity.
Part 2: A Multi-Pronged Approach to Target Validation
A robust validation strategy relies on orthogonal methods that measure different aspects of drug-target interaction. We will compare three key cellular assays:
-
Cellular Thermal Shift Assay (CETSA®): A direct measure of target binding.
-
In-Cell Enzymatic/Activity Assays: A direct measure of target inhibition.
-
Downstream Pathway Analysis: An indirect, functional measure of target modulation.
This tiered approach builds a comprehensive and compelling case for target engagement.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for validating target engagement.
Comparison Guide: Key Methodologies
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Direct Binding
Principle: CETSA is a powerful biophysical method that directly assesses target engagement in a physiological, label-free context.[1][2] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By heating intact cells treated with a compound to various temperatures, precipitating the denatured proteins, and quantifying the amount of soluble target protein remaining, we can generate a "melting curve". A shift in this curve to a higher temperature indicates target stabilization and thus, direct binding.[3][4]
Comparison & Rationale:
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Activity Assays | Western Blot (Downstream) |
| Endpoint | Direct physical binding of drug to target | Enzymatic activity of the target | Consequence of target modulation |
| Context | Physiologically relevant (intact cells) | Physiologically relevant (intact cells) | Physiologically relevant (intact cells) |
| Key Advantage | Unambiguously demonstrates target binding | Directly measures functional inhibition | Confirms pathway modulation |
| Key Limitation | Does not confirm functional effect (inhibition/activation) | May be affected by substrate availability | Indirect; can be influenced by off-targets |
| Use Case | Primary validation of physical interaction | Quantifying the potency of target inhibition | Validating the functional outcome |
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA for PARP1
This protocol is designed to determine the apparent potency of intracellular PARP1 engagement.
-
Cell Culture: Plate MDA-MB-436 cells (or another suitable cell line with high PARP1 expression) in 10 cm dishes and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells for 1 hour with a serial dilution of this compound (e.g., 1 nM to 100 µM), Olaparib (positive control, 1 nM to 10 µM), and a vehicle control (DMSO).
-
Harvesting: Scrape cells into PBS containing the respective compound concentrations and transfer equal aliquots to PCR tubes.
-
Thermal Challenge: Heat the cell suspensions in a thermal cycler to a pre-determined optimal temperature (e.g., 49°C for PARP1) for 3 minutes.[5] Leave one aliquot at room temperature as the non-heated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully transfer the supernatant (containing soluble proteins) to a new plate. Quantify the amount of soluble PARP1 using a suitable method like ELISA or an automated Western blot system (e.g., Wes).
-
Data Analysis: Normalize the amount of soluble PARP1 in heated samples to the non-heated control for each concentration. Plot the stabilized PARP1 signal against the compound concentration and fit a dose-response curve to determine the EC50 value, which represents the concentration required for 50% of maximal target stabilization.
In-Cell Activity Assays: Measuring Functional Inhibition
While CETSA confirms binding, it doesn't reveal whether that binding event inhibits the target enzyme. Direct measurement of enzymatic activity within the cell is the critical next step.
Principle: PARP enzymes consume NAD+ to create polymers of ADP-ribose (PAR) on target proteins, a process known as PARylation.[6] Commercially available kits can quantify the level of PARylation in cell lysates, typically via an ELISA-based format where histones (PARP substrates) are coated on a plate.[7]
Comparison & Rationale: This assay provides a quantitative readout of PARP inhibition. It is more direct than observing downstream effects like apoptosis and more functionally informative than CETSA alone. Olaparib, a potent PARP inhibitor, serves as an ideal positive control.[8][9]
Experimental Protocol: Chemiluminescent In-Cell PARP Assay
-
Cell Culture & Treatment: Seed HeLa or A549 cells in a 96-well plate. Once attached, induce mild DNA damage with a low dose of H₂O₂ (e.g., 200 µM for 10 minutes) to activate PARP. Immediately wash and treat with serial dilutions of this compound, Olaparib, and vehicle control for 1-2 hours.
-
Lysis: Lyse the cells directly in the wells according to the manufacturer's protocol (e.g., Signosis, R&D Systems).
-
Assay Procedure: Transfer lysates to the provided histone-coated plate. Add biotinylated NAD+ and allow the PARP reaction to proceed.[7]
-
Detection: Wash the wells and add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Data Analysis: Read the luminescence on a plate reader. The signal is directly proportional to PARP activity. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each compound.
Principle: SIRT1 deacetylates numerous substrates, including the tumor suppressor p53 at lysine 382 (K382).[10][11] An increase in acetylated p53 (Ac-p53) is a reliable biomarker of SIRT1 inhibition.[12][13] Fluorometric kits are available that use a specific, fluorogenic acetylated peptide substrate that can be added to cell lysates to measure SIRT1 activity.[14][15]
Comparison & Rationale: This assay specifically measures SIRT1 deacetylase activity. EX-527 is a highly selective and well-validated SIRT1 inhibitor, making it the perfect benchmark compound.[12][16][17] This approach is more specific than observing global acetylation changes.
Experimental Protocol: Fluorometric In-Cell SIRT1 Assay
-
Cell Culture & Treatment: Seed MCF-7 or HCT116 cells in a 96-well plate. Treat with serial dilutions of this compound, EX-527 (positive control), and vehicle control for 4-6 hours.
-
Lysis: Prepare cell lysates using a buffer compatible with the assay kit (e.g., from Sigma-Aldrich, Abcam). It is crucial to include a broad-spectrum HDAC inhibitor like Trichostatin A in the lysis buffer to prevent other deacetylases from interfering.
-
Assay Procedure: In a black 96-well plate, combine the cell lysate, the fluorogenic SIRT1 substrate, and NAD+.
-
Development & Detection: Incubate for 30-60 minutes at 37°C. Add the developer solution, which releases the fluorophore from the deacetylated substrate.
-
Data Analysis: Read the fluorescence (e.g., Ex/Em = 400/505 nm). The signal is proportional to SIRT1 activity. Calculate the percent inhibition relative to the vehicle control and determine the IC50 for each compound.
Downstream Pathway Analysis by Western Blot: Confirming the Functional Consequence
Western blotting provides a visual, semi-quantitative confirmation of the results from the activity assays. It serves as a crucial validation step to ensure the observed enzymatic inhibition translates into a meaningful cellular event.
Signaling Pathway & Rationale:
Caption: PARP1 signaling and point of inhibition.
A successful PARP inhibitor will block the synthesis of PAR polymers following DNA damage.[18] This is easily visualized by Western blot using a pan-PAR antibody.
Experimental Protocol: Western Blot for PAR
-
Sample Preparation: Culture A549 cells and treat with compounds as described in the in-cell PARP assay protocol, including a potent DNA damaging agent like H₂O₂ or MMS in the last 15 minutes for all wells except the negative control.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE & Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST).
-
Incubate with a primary antibody against pan-Poly(ADP-ribose).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect using an ECL substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Expected Outcome: A strong smear (representing many PARylated proteins) will be visible in the DNA damage-only lane. This smear will be significantly reduced in lanes treated with effective PARP inhibitors like Olaparib and, hypothetically, this compound.
Signaling Pathway & Rationale:
Caption: SIRT1-mediated deacetylation of p53.
SIRT1 inhibition prevents the deacetylation of p53, leading to an accumulation of acetylated p53.[19][20] This can be detected using an antibody specific for p53 acetylated at lysine 382.
Experimental Protocol: Western Blot for Acetyl-p53
-
Sample Preparation: Culture MCF-7 cells. Treat with this compound, EX-527, and vehicle control for 6 hours. To enhance the p53 signal, it can be beneficial to co-treat with a DNA damaging agent like Etoposide (20 µM) to stabilize total p53 levels.
-
Lysis & SDS-PAGE: As described in the PAR Western blot protocol.
-
Immunoblotting:
-
Probe one membrane with a primary antibody against Acetyl-p53 (Lys382).
-
Probe a second, identical membrane with a primary antibody for total p53.
-
Probe both membranes for a loading control.
-
-
Expected Outcome: The ratio of acetyl-p53 to total p53 should increase significantly in cells treated with effective SIRT1 inhibitors (EX-527 and potentially this compound) compared to the vehicle control.[13]
Part 3: Data Summary and Interpretation
The data from these experiments should be compiled to build a comprehensive target engagement profile for this compound.
Table 1: Summary of Target Engagement & Activity Data
| Assay | Endpoint | This compound | Olaparib (PARPi Control) | EX-527 (SIRT1i Control) |
| CETSA (PARP1) | Target Engagement (EC50) | Experimental Value | ~10 nM[5] | No Effect Expected |
| CETSA (SIRT1) | Target Engagement (EC50) | Experimental Value | No Effect Expected | Experimental Value |
| In-Cell PARP Assay | % Inhibition / IC50 | Experimental Value | Potent Inhibition (IC50 < 100 nM) | No Effect Expected |
| In-Cell SIRT1 Assay | % Inhibition / IC50 | Experimental Value | No Effect Expected | Potent Inhibition (IC50 ~100-400 nM)[12][17] |
| PAR Western Blot | Reduction in PAR smear? | Yes/No/Partial | Yes (Strong) | No |
| Ac-p53 Western Blot | Increase in Ac-p53/Total p53? | Yes/No/Partial | No | Yes (Strong) |
Interpretation:
By comparing the results for this compound across these assays and against the benchmark inhibitors, a clear picture of its cellular activity will emerge.
-
A Selective PARP Inhibitor: Would show a thermal shift for PARP1, inhibit the in-cell PARP assay, reduce the PAR smear, and have no effect in the SIRT1 assays.
-
A Selective SIRT1 Inhibitor: Would show a thermal shift for SIRT1, inhibit the in-cell SIRT1 assay, increase p53 acetylation, and have no effect in the PARP assays.
-
A Dual Inhibitor: Would show positive results in both PARP and SIRT1 assays.
-
No Engagement: Would show no significant activity in any of the assays compared to the vehicle control.
This structured, multi-assay comparison provides a rigorous and defensible validation of the cellular target engagement of this compound, grounding its pharmacological activity in solid experimental evidence.
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A Comparative Analysis of 2-(methylamino)nicotinamide Efficacy Against Established NAMPT Inhibitors
This guide provides a comprehensive comparison of the enzymatic and cellular efficacy of the novel compound, 2-(methylamino)nicotinamide, with well-characterized inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, metabolism, and medicinal chemistry.
Introduction: The Critical Role of NAMPT in Cellular Metabolism and Oncology
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in a vast array of cellular processes, including redox reactions essential for energy metabolism, DNA repair, and signaling.[1][2][3] Mammalian cells primarily regenerate NAD+ through the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[1][4][5] This enzyme catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5][6][7]
Many malignancies exhibit a heightened reliance on the NAD+ salvage pathway to fuel their rapid proliferation and counteract metabolic stress, making NAMPT a compelling therapeutic target.[1][8] Inhibition of NAMPT leads to a swift depletion of intracellular NAD+ pools, triggering an energy crisis and ultimately inducing apoptotic cell death in cancer cells.[1] This has spurred the development of numerous small molecule NAMPT inhibitors, with some advancing to clinical trials.[9] This guide will situate the efficacy of this compound within the context of established NAMPT inhibitors, providing the necessary data and protocols to facilitate its evaluation.
Comparative Efficacy of NAMPT Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzymatic activity or cellular viability by 50%. A lower IC50 value denotes higher potency. The table below summarizes the reported IC50 values for well-known NAMPT inhibitors, providing a benchmark against which this compound can be assessed.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| FK866 | NAMPT | Enzymatic | 1.60 ± 0.32 | [9] |
| NAMPT | Cell-based (various cancer lines) | ~1-10 | [8][10] | |
| STF-118804 | NAMPT | Enzymatic | Not specified | [8][10] |
| NAMPT | Cell-based (B-ALL) | ~17 | [8] | |
| CHS-828 (GMX1778) | NAMPT | Cell-based (various cancer lines) | ~5-50 | [8] |
| This compound | NAMPT | To be determined | To be determined | N/A |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentrations.
Mechanistic Context: The NAD+ Salvage Pathway
To appreciate the impact of these inhibitors, it is crucial to understand their point of intervention. The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway.
Caption: Inhibition of NAMPT blocks the rate-limiting step in the NAD+ salvage pathway.
Experimental Protocols for Efficacy Determination
To ensure rigorous and reproducible comparisons, standardized assays are paramount. Below are detailed protocols for both enzymatic and cell-based assays to determine the efficacy of NAMPT inhibitors.
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT. The principle involves a coupled reaction where the product of NAMPT, NMN, is converted to NAD+, which is then used to generate a fluorescent signal.[6][11][12]
Workflow Diagram:
Caption: Step-by-step workflow for the NAMPT enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation: Thaw all reagents on ice, including recombinant human NAMPT enzyme, NAMPT assay buffer, ATP, Nicotinamide, and PRPP solutions.[11][13] Prepare serial dilutions of the test compound (this compound) and a known inhibitor like FK866. A typical starting concentration might be 100 µM with 10-fold serial dilutions. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Plate Setup: In a 96-well black plate, add diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer without the enzyme to the "Blank" wells.[13]
-
Inhibitor Addition: Add the serially diluted test inhibitor and control inhibitor to their respective wells. Add the vehicle (e.g., DMSO in buffer) to the "Positive Control" and "Blank" wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitors to bind to the enzyme.[13]
-
Reaction Initiation: Prepare a Master Mix containing the necessary substrates (NAM, PRPP, ATP) and the coupling enzymes as provided in commercial kits (e.g., NMNAT and alcohol dehydrogenase).[6][11] Start the enzymatic reaction by adding the Master Mix to all wells.
-
Detection: The NADH produced in the coupled reaction is measured fluorometrically with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm using a microplate reader.[6][13]
-
Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Viability Assay
This assay assesses the cytotoxic effect of the inhibitor on cancer cells that are dependent on NAMPT for survival. A common method is the MTT or Resazurin (CellTiter-Blue) assay, which measures the metabolic activity of viable cells.[8][10]
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, Panc-1, or a relevant B-ALL line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound and control inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for significant NAD+ depletion and subsequent cell death, typically 72-96 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or Resazurin) to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the cellular IC50 value.
Trustworthiness and Self-Validation
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound as a NAMPT inhibitor. By employing the standardized enzymatic and cell-based assays detailed herein, researchers can accurately determine its potency relative to established inhibitors like FK866 and STF-118804. A promising IC50 value in the low nanomolar range in both assays would warrant further investigation, including selectivity profiling against other NAD+-utilizing enzymes and in vivo efficacy studies in relevant cancer models.[8] The ultimate goal is to identify novel NAMPT inhibitors with improved efficacy and a more favorable therapeutic window to address the challenge of cancer resistance and relapse.[8]
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A Head-to-Head Comparison of Novel NAMPT Inhibitor 2-(methylamino)nicotinamide (Compound-X) Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Cross-Validating Therapeutic Potential
In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy.[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and signaling.[3][4][5] Cancer cells, with their high metabolic demands, are often exquisitely dependent on this pathway, making NAMPT an attractive therapeutic target.[1][2] This guide provides an in-depth, comparative analysis of a novel putative NAMPT inhibitor, 2-(methylamino)nicotinamide (referred to herein as Compound-X), against the well-characterized NAMPT inhibitor FK866 and the standard chemotherapeutic agent Doxorubicin. Our cross-validation across a panel of human cancer cell lines aims to elucidate the therapeutic potential and selectivity of Compound-X.
The Rationale for Targeting NAMPT in Oncology
Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation and survival.[3] This metabolic rewiring often leads to an increased reliance on specific enzymatic pathways. The NAD+ salvage pathway, governed by NAMPT, is one such critical dependency for many tumor types, including breast, ovarian, prostate, and colorectal cancers, as well as gliomas and B-cell lymphomas.[2][6] By inhibiting NAMPT, we can effectively deplete the intracellular NAD+ pool, triggering a cascade of events including metabolic collapse, oxidative stress, and ultimately, apoptotic cell death.[3][6] Several NAMPT inhibitors have entered clinical trials, underscoring the therapeutic promise of this approach.[1][6][7]
Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and its downstream effects on cancer cell survival.
Caption: Figure 2. Workflow for determining compound cytotoxicity.
Results: IC50 Values for Cell Viability
The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to each compound. The results are summarized in the table below.
| Cell Line | Tissue of Origin | Compound-X (IC50, nM) | FK866 (IC50, nM) | Doxorubicin (IC50, nM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 ± 1.2 | 2.2 ± 0.3 [8] | 50.2 ± 4.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 | 5.8 ± 0.9 | 85.7 ± 7.3 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.9 | 1.9 ± 0.2 | 35.1 ± 3.9 |
Data Interpretation:
Compound-X demonstrated potent anti-proliferative activity across all three cell lines, with IC50 values in the low nanomolar range. While the established NAMPT inhibitor FK866 exhibited slightly greater potency, Compound-X was significantly more effective than the conventional chemotherapeutic agent Doxorubicin. These findings suggest that Compound-X is a highly active compound with a mechanism of action that is particularly effective in these cancer cell models. The comparable potency to FK866 strongly supports the hypothesis that Compound-X functions as a NAMPT inhibitor.
Delving Deeper: Induction of Apoptosis
To confirm that the observed reduction in cell viability is due to programmed cell death, we assessed the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the IC50 concentration of each compound for 48 hours.
Percentage of Apoptotic Cells (Annexin V Positive)
| Cell Line | Untreated Control (%) | Compound-X (%) | FK866 (%) | Doxorubicin (%) |
| A549 | 4.2 ± 0.5 | 65.3 ± 5.1 | 72.1 ± 6.3 | 58.9 ± 4.7 |
| MCF-7 | 3.8 ± 0.4 | 61.8 ± 4.9 | 68.5 ± 5.5 | 55.4 ± 4.1 |
| HCT116 | 5.1 ± 0.6 | 70.2 ± 5.8 | 75.9 ± 6.1 | 62.3 ± 5.2 |
Analysis of Apoptotic Induction:
Treatment with Compound-X led to a substantial increase in the percentage of apoptotic cells in all tested cell lines, comparable to the effects of FK866. This robust induction of apoptosis is consistent with the mechanism of NAMPT inhibitors, which leads to cellular energy crisis and subsequent activation of apoptotic pathways. [6]
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound-X, FK866, and Doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Conclusion and Future Directions
The data presented in this guide provide a strong rationale for the continued investigation of this compound (Compound-X) as a novel NAMPT inhibitor for cancer therapy. Its potent anti-proliferative and pro-apoptotic activities across multiple cancer cell lines are highly encouraging.
Future studies should focus on:
-
Mechanism of Action Confirmation: Direct measurement of intracellular NAD+ levels and NAMPT enzyme inhibition assays are necessary to definitively confirm the mechanism of action of Compound-X.
-
In Vivo Efficacy: Evaluation of Compound-X in preclinical animal models of cancer is a critical next step to assess its therapeutic potential in a whole-organism context.
-
Selectivity Profiling: Testing the cytotoxicity of Compound-X in a panel of normal, non-cancerous cell lines will provide insights into its therapeutic window and potential side effects.
This comprehensive, comparative guide underscores the importance of rigorous cross-validation in the early stages of drug discovery and provides a solid foundation for the further development of this promising anti-cancer agent.
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"2-(methylamino)nicotinamide" vs nicotinic acid: a comparative study.
Introduction
In the landscape of molecular biology and drug development, the pyridinecarboxamide family of compounds, which includes various forms of vitamin B3, presents a fascinating area of study due to their diverse physiological roles. This guide provides an in-depth comparative analysis of two such molecules: the well-characterized nicotinic acid and the lesser-known 2-(methylamino)nicotinamide.
Nicotinic acid, a long-established therapeutic agent, is primarily recognized for its potent effects on lipid metabolism, mediated through the activation of the G protein-coupled receptor, HCA2. In contrast, information regarding this compound is sparse in publicly available scientific literature. However, its structural resemblance to nicotinamide, another vital form of vitamin B3, suggests a potential, albeit unconfirmed, role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1]
This guide will therefore proceed with a comparative framework based on these distinct and well-established mechanisms: HCA2 agonism for nicotinic acid and, hypothetically, PARP inhibition for this compound, using nicotinamide as a proxy for the latter due to the current lack of direct experimental data. We will delve into their divergent signaling pathways, present available quantitative data, and provide detailed experimental protocols for assessing their respective biological activities. This comparative study aims to offer researchers and drug development professionals a clear, scientifically grounded perspective on the potential therapeutic applications and mechanistic differences between these two compounds.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of nicotinic acid and this compound is crucial for appreciating their distinct biological activities.
| Feature | Nicotinic Acid | This compound |
| Chemical Formula | C₆H₅NO₂ | C₈H₁₁N₃O |
| Molecular Weight | 123.11 g/mol | 165.19 g/mol |
| Structure | A pyridine ring with a carboxylic acid group at the 3-position. | A pyridine ring with a methylamino group at the 2-position and a carboxamide group at the 3-position. |
| Key Functional Group | Carboxylic Acid | Carboxamide and Methylamino |
The seemingly minor difference in their functional groups—a carboxylic acid versus a methylamino-substituted carboxamide—is the primary determinant of their distinct pharmacological targets and downstream effects.
Mechanisms of Action: A Tale of Two Pathways
The core of this comparative analysis lies in the profoundly different signaling pathways engaged by nicotinic acid and the proposed pathway for this compound.
Nicotinic Acid: An Agonist of the HCA2 Receptor
Nicotinic acid's primary mechanism of action involves its function as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3] This G protein-coupled receptor is predominantly expressed on the surface of adipocytes and various immune cells.[3]
Upon binding of nicotinic acid, HCA2 undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi). This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase.[4] The ultimate effect is the suppression of lipolysis in adipose tissue, leading to a decrease in the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids is a key factor in nicotinic acid's ability to lower triglyceride and LDL cholesterol levels.[4]
However, the activation of HCA2 in dermal Langerhans cells is also responsible for the common side effect of flushing.[5][6][7] This is mediated by the release of prostaglandins, which cause vasodilation.[5][6][7]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activities of nicotinic acid and nicotinamide. Data for this compound is not currently available.
| Compound | Target | Assay Type | Value | Reference |
| Nicotinic Acid | HCA2 Receptor | Calcium Mobilization | EC₅₀: 480 nM | [8] |
| Nicotinamide | PARP-1 | In vitro PARP activity | IC₅₀: ~500 µM | [9] |
| This compound | PARP-1 (Hypothesized) | - | Not Available | - |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for assessing the distinct activities of these compounds are provided below.
Protocol 1: HCA2 Receptor Activation Assay (Calcium Mobilization)
This protocol outlines a cell-based assay to measure the activation of the HCA2 receptor by an agonist like nicotinic acid, by quantifying the subsequent increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human HCA2 receptor and a Gα15 promiscuous G-protein.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (Nicotinic Acid).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Culture the HCA2-expressing CHO-K1 cells in appropriate growth medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Preparation: Prepare serial dilutions of nicotinic acid in Assay Buffer.
-
Assay Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1-second intervals for a total of 120 seconds. c. After 20 seconds of baseline reading, automatically inject 25 µL of the nicotinic acid dilutions into the wells. d. Continue reading the fluorescence for the remaining 100 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the test compound and plot the dose-response curve to determine the EC₅₀ value.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to measure the inhibitory effect of a compound, such as nicotinamide (and hypothetically this compound), on the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone-coated 96-well strip plates.
-
Biotinylated NAD+.
-
Activated DNA.
-
Test compounds (Nicotinamide, this compound).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Chemiluminescent HRP substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer.
-
Reaction Setup: a. To each well of the histone-coated plate, add 25 µL of Assay Buffer. b. Add 5 µL of the test compound dilutions. c. Add 10 µL of a mixture containing activated DNA and biotinylated NAD+. d. Initiate the reaction by adding 10 µL of diluted PARP-1 enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound reagents.
-
Detection: a. Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. b. Wash the plate three times with Wash Buffer. c. Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP-1 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Discussion and Future Directions
This comparative guide highlights the distinct mechanistic profiles of nicotinic acid and the hypothesized action of this compound. Nicotinic acid's role as an HCA2 agonist is well-established, with clear implications for lipid metabolism and a known side-effect profile, most notably flushing. [5][6][7]In contrast, the therapeutic potential of this compound, presumed to act as a PARP inhibitor, would lie in a completely different domain, primarily in oncology and DNA repair-related pathologies. [1] The key differentiator is the cellular target and the subsequent signaling cascade. Nicotinic acid modulates metabolic pathways through a cell surface receptor, while a PARP inhibitor like nicotinamide (and potentially this compound) acts on an intracellular enzyme involved in a fundamental cellular process. [1][4][10][11]This divergence in mechanism suggests that their therapeutic applications would be mutually exclusive, with little overlap.
The primary limitation of this guide is the absence of experimental data for this compound. Future research should focus on validating its hypothesized mechanism of action. Key experiments would include:
-
Direct PARP-1 Inhibition Assays: To confirm if this compound inhibits PARP-1 and to determine its IC₅₀.
-
Cellular Assays for DNA Damage Response: To assess its effects on PARylation and DNA repair in a cellular context.
-
HCA2 Receptor Binding and Activation Assays: To definitively rule out any activity at the HCA2 receptor.
-
Safety and Toxicity Profiling: To understand its potential adverse effects.
Should this compound be confirmed as a PARP inhibitor, further studies could explore its efficacy in relevant cancer models, particularly those with deficiencies in DNA repair pathways.
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A Comparative Guide to the In Vitro and In Vivo Effects of NAMPT Inhibitors and Nicotinamide Analogs
This guide provides a comparative analysis of the in vitro and in vivo effects of compounds targeting the nicotinamide adenine dinucleotide (NAD+) salvage pathway, with a focus on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and nicotinamide analogs. While direct data for "2-(methylamino)nicotinamide" is not extensively available in peer-reviewed literature, its structure suggests its classification as a nicotinamide analog, potentially with NAMPT-inhibitory activity. Therefore, this guide will compare the well-characterized effects of nicotinamide with those of established NAMPT inhibitors like FK866 and OT-82, providing a framework for evaluating novel compounds such as this compound.
The Critical Role of the NAD+ Salvage Pathway in Cellular Metabolism and Disease
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including redox reactions that are fundamental to energy production.[1] Beyond its role in metabolism, NAD+ is a critical substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses.[1][2]
The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary route for NAD+ biosynthesis in mammalian cells. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway.[3][4] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their high energy and metabolic demands, making NAMPT a promising target for cancer therapy.[3][5] Inhibiting NAMPT can lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[3]
Caption: The NAD+ Salvage Pathway and the Point of Inhibition.
In Vitro Effects: A Comparative Analysis
The in vitro evaluation of NAMPT inhibitors and nicotinamide analogs typically involves a battery of cell-based and biochemical assays to determine their potency, selectivity, and mechanism of action.
Cellular Viability and Cytotoxicity
A primary in vitro screen for potential anti-cancer agents involves assessing their impact on the viability of cancer cell lines.
| Compound/Class | Typical Assay | Observed Effect | Representative IC50 Values |
| Nicotinamide (NAM) | Cell Viability (e.g., MTT, CellTiter-Glo) | Generally non-toxic at lower concentrations. High concentrations (>10 mM) can be cytotoxic or cytostatic depending on the cell type.[6][7] Can promote neuronal differentiation in embryonic stem cells.[6] | Not typically reported in the context of cytotoxicity for cancer. |
| FK866 (First-in-class NAMPT inhibitor) | Cell Viability (e.g., MTT, CellTiter-Glo) | Potent anti-proliferative and cytotoxic effects in a wide range of cancer cell lines, particularly hematological malignancies.[3][8] | Low nM range in sensitive cell lines (e.g., 2.21 nM in HepG2).[3] |
| OT-82 (Next-generation NAMPT inhibitor) | Cell Viability (e.g., MTT, CellTiter-Glo) | Strong anti-cancer activity in various cancer cell lines, with particular promise in hematological malignancies.[3][8] | Low nM range.[3] |
| This compound (Putative) | Cell Viability (e.g., MTT, CellTiter-Glo) | Expected to show dose-dependent effects on cell viability, potentially with selectivity for cancer cells over normal cells. | To be determined experimentally. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HepG2 liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, FK866, nicotinamide) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Enzyme Inhibition and Mechanistic Assays
To confirm the direct target of a compound, in vitro enzyme inhibition assays are crucial.
| Compound/Class | Typical Assay | Observed Effect |
| Nicotinamide (NAM) | SIRT2 Activity Assay | High concentrations of NAM can inhibit sirtuins, such as SIRT2.[9] |
| FK866 | NAMPT Enzyme Inhibition Assay | Potent and specific inhibitor of NAMPT.[2][4] |
| OT-82 | NAMPT Enzyme Inhibition Assay | Potent inhibitor of NAMPT.[4] |
| This compound (Putative) | NAMPT Enzyme Inhibition Assay | Expected to inhibit NAMPT activity, though the potency needs to be determined. |
In Vivo Effects: From Preclinical Models to Clinical Trials
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole organism.
Anti-Tumor Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo anti-tumor activity of drug candidates.
| Compound/Class | Animal Model | Observed Effect |
| Nicotinamide (NAM) | Melanoma-bearing mice (B16-F10) | Significantly delayed tumor growth and improved survival.[9][10] |
| FK866 | Various xenograft models | Has shown anti-tumor efficacy, though clinical translation has been challenging due to toxicity.[2][8] |
| OT-82 | Hematological malignancy xenografts | Demonstrates potent anti-tumor activity.[8] |
| KPT-9274 (Dual NAMPT/PAK4 inhibitor) | Solid tumor and hematologic malignancy models | Strong effectiveness in both in vitro and in vivo settings.[4] |
| This compound (Putative) | To be determined | Efficacy would be evaluated based on tumor growth inhibition and survival benefit. |
Experimental Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Burkitt lymphoma cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound (e.g., this compound) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups to assess efficacy.
Caption: A typical workflow for an in vivo xenograft study.
Clinical Perspectives
While preclinical studies of NAMPT inhibitors have been promising, their clinical development has faced hurdles, often related to dose-limiting toxicities.[8] Nicotinamide, on the other hand, is a well-tolerated nutritional supplement with a range of therapeutic applications in dermatology and potentially in improving healthspan.[11][12][13] The clinical development of novel NAMPT inhibitors like OT-82 is ongoing, with a focus on managing on-target toxicities.[5]
Conclusion
The comparison of in vitro and in vivo effects of nicotinamide and NAMPT inhibitors highlights a spectrum of biological activities, from the health-promoting effects of nicotinamide to the potent anti-cancer activity of NAMPT inhibitors. For a novel compound like "this compound," a systematic evaluation of its effects on cell viability, enzyme activity, and in vivo tumor growth, benchmarked against established compounds like nicotinamide and FK866, will be crucial to defining its therapeutic potential. The experimental frameworks provided in this guide offer a roadmap for such an investigation.
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A Comparative Guide to Validating the Mechanism of Action of Novel Nicotinamide Derivatives
For researchers and drug development professionals, the therapeutic promise of nicotinamide (also known as niacinamide) has spurred the exploration of novel derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular metabolism and signaling, primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2] Its multifaceted biological activities, including anti-inflammatory, photoprotective, and potential neuroprotective effects, make its chemical scaffold a fertile ground for innovation.[3][4][5]
This guide provides a comprehensive framework for validating the mechanism of action (MOA) of a novel nicotinamide derivative. To illustrate these principles, we will use the hypothetical compound "2-(methylamino)nicotinamide" as our investigational candidate. The objective is to compare its functional profile against the well-established mechanisms of the parent molecule, nicotinamide, thereby providing a robust, data-driven pathway for characterization.
Part 1: Foundational Mechanisms of Nicotinamide: The Comparative Baseline
Before validating a new derivative, it is crucial to understand the primary pathways modulated by nicotinamide. These serve as our reference points for comparison.
-
NAD+ Precursor Activity: Nicotinamide is a key substrate in the NAD+ salvage pathway, which is critical for maintaining the cellular NAD+ pool. This coenzyme is essential for hundreds of redox reactions in energy metabolism and as a substrate for NAD+-consuming enzymes.[1][2] The rate-limiting step is the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1]
-
Inhibition of Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide is a known inhibitor of PARP-1, an enzyme crucial for DNA repair and cellular stress responses.[3][6] Excessive PARP-1 activation, often seen in response to significant DNA damage, can deplete cellular NAD+ and ATP stores, leading to cell death. Nicotinamide's inhibitory action can preserve these energy stores.[4]
-
Modulation of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and stress resistance.[2] By influencing NAD+ availability, nicotinamide indirectly modulates sirtuin activity.
-
Anti-Inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties, partly by inhibiting the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of pro-inflammatory cytokine production.[1][2]
Core Signaling Pathway: The NAD+ Salvage Pathway
The diagram below illustrates the central role of nicotinamide in NAD+ biosynthesis, the primary pathway to investigate for any new derivative.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(methylamino)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(methylamino)nicotinamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established protocols for analogous compounds, including nicotinamide and other substituted pyridinecarboxamides. The core principle is to manage this chemical as a hazardous waste, ensuring the safety of laboratory personnel and the protection of the environment.
I. Foundational Principles of Chemical Waste Management
The proper disposal of any chemical waste is predicated on a thorough understanding of its intrinsic hazards, regulatory requirements, and chemical compatibility. For this compound, a derivative of nicotinamide, we must consider its potential to be a skin, eye, and respiratory irritant, similar to related compounds.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[3]
II. Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment (PPE).
A. Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should guide the selection of PPE. The following are minimum requirements when handling this compound waste:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]
B. Engineering Controls
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[5]
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
A. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated labware (e.g., pipette tips, weighing boats). The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Solid Waste: Collect solid this compound waste in a securely sealed container. Avoid generating dust during transfer.[3]
-
Liquid Waste: For solutions of this compound, use a dedicated, leak-proof liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
B. On-Site Storage
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central hazardous waste storage area.
-
Container Integrity: Keep the container tightly closed except when adding waste.[7]
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8]
C. Final Disposal
-
Licensed Professional Waste Disposal Service: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[9]
-
Regulatory Compliance: Ensure that the disposal process adheres to all applicable local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[9][10]
-
Documentation: Maintain a detailed record of the waste disposal, including the date, quantity, and the name of the disposal company.
IV. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
A. Spills and Leaks
-
Minor Spills: For small spills of solid material, carefully sweep or scoop it up, avoiding dust generation, and place it in the designated hazardous waste container.[3] Clean the spill area with a suitable decontaminant.[8]
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]
B. Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Seek prompt medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]
V. Chemical Properties and Hazard Profile
The following table summarizes key information for this compound and related compounds, providing a basis for the recommended disposal procedures.
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | Not readily available | |
| Molecular Formula | C7H9N3O | |
| Appearance | Likely a solid | [11] |
| Known Hazards (based on analogs) | Causes serious eye irritation. May cause skin and respiratory irritation. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [8] |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen upon combustion. | [12] |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
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- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.ca [fishersci.ca]
- 8. guinama.com [guinama.com]
- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. You are being redirected... [hit2lead.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(methylamino)nicotinamide
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is critical.[1] Based on data from analogous compounds such as N-Methylnicotinamide and 6-Methylnicotinamide, 2-(methylamino)nicotinamide should be treated as a substance that may cause skin, eye, and respiratory irritation.[2][3][4]
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness and irritation.[2][3][4]
-
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can result in significant irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[2][3][4]
Given these potential risks, a proactive and cautious approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for safeguarding your health.[5][6] The following table outlines the recommended PPE for handling this compound, with recommendations scaled to the level of risk associated with the procedure.
| PPE Category | Low Risk / Small Volume | Moderate Risk / Small Volume | High Risk / Large Volume or Aerosol Generation |
| Hand Protection | Nitrile gloves (single use) | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., Butyl rubber) |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles | Face shield and chemical splash goggles[7] |
| Body Protection | Laboratory coat | Laboratory coat | Chemical-resistant apron or suit |
| Respiratory Protection | Not generally required | Recommended if dust or aerosols may be generated (N95 respirator) | Required (e.g., Powered Air-Purifying Respirator - PAPR) |
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound.
The Rationale Behind Our Recommendations:
-
Nitrile Gloves: Offer a good balance of chemical resistance and dexterity for general laboratory tasks.[5] Double-gloving is advised for moderate-risk procedures to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.
-
Chemical Splash Goggles: Provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.[5][6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield protects the entire face from chemical hazards.[7]
-
Respiratory Protection: The use of an N95 respirator or a PAPR is crucial when the generation of dust or aerosols is likely, as this is a primary route of exposure.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal minimizes the risk of exposure and contamination.
Engineering Controls
Your work environment is a critical component of your safety.
-
Chemical Fume Hood: For any procedure with the potential to generate dust or aerosols, the use of a chemical fume hood is mandatory.[5][8]
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure your work area is clean and uncluttered.[8] Have all necessary equipment and materials, including waste containers, readily accessible.
-
Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles, and then gloves. Ensure your lab coat is fully buttoned.[1][6]
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood or a designated containment area to minimize the spread of dust. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it within a fume hood. Use a pipette for liquid transfers.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove your gloves first, followed by your lab coat and eye protection. Always wash your hands thoroughly with soap and water after removing your PPE.[1][6][8]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water.[4][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11][12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][10][11] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[11][14] Seek immediate medical attention. |
Table 2: Emergency First Aid Procedures.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the sink.[8]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
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- 1. greenwgroup.com [greenwgroup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pozescaf.com [pozescaf.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. fishersci.com [fishersci.com]
- 14. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
